molecular formula C7H9NO B1302321 2-Hydroxymethyl-3-methylpyridine CAS No. 63071-09-0

2-Hydroxymethyl-3-methylpyridine

Cat. No.: B1302321
CAS No.: 63071-09-0
M. Wt: 123.15 g/mol
InChI Key: ACDAPUOXXWLLSC-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-3-methylpyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-2-4-8-7(6)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAPUOXXWLLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363870
Record name 2-Hydroxymethyl-3-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-09-0
Record name 2-Hydroxymethyl-3-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylpyridin-2-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxymethyl-3-methylpyridine (CAS 63071-09-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethyl-3-methylpyridine, with the CAS number 63071-09-0, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring functionalized with both a hydroxymethyl and a methyl group, provides a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a potential synthetic route, and its emerging role in pharmaceutical research, particularly in the development of novel therapeutic agents. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the existing information and provides context through related pyridine derivatives.

Chemical and Physical Properties

This compound, also known by its IUPAC name (3-methylpyridin-2-yl)methanol, is a heterocyclic organic compound. The presence of the nitrogen atom in the pyridine ring imparts basicity, while the hydroxymethyl group allows for a variety of chemical transformations, such as esterification, etherification, and oxidation. These features make it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63071-09-0[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Synonyms (3-Methylpyridin-2-yl)methanol[1]

Synthesis

Alternatively, a Grignard reaction utilizing a 3-methylpicolinaldehyde precursor could also be a viable synthetic route. The general approach for the synthesis of pyridine derivatives often involves multi-step processes that may start from more common precursors like 3-methylpyridine.[2][3] The industrial production of 3-methylpyridine itself can be achieved through the reaction of acrolein with ammonia over a heterogeneous catalyst.[2]

Workflow for a Potential Synthetic Route:

G cluster_0 Synthesis of 3-Methylpyridine cluster_1 Functionalization and Reduction Acrolein Acrolein Catalyst Heterogeneous Catalyst Acrolein->Catalyst Ammonia Ammonia Ammonia->Catalyst Methylpyridine 3-Methylpyridine Catalyst->Methylpyridine Reaction CarboxylicAcid 3-Methyl-2-pyridinecarboxylic Acid Methylpyridine->CarboxylicAcid Oxidation/Carboxylation Target This compound CarboxylicAcid->Target Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄) ReducingAgent->Target

Caption: A potential multi-step synthesis of this compound.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound is not widely published. However, based on the analysis of similar pyridine derivatives, the following spectral characteristics can be anticipated.[4][5][6][7][8][9]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring (multiplets).- Methylene protons of the hydroxymethyl group (singlet or doublet).- Methyl protons (singlet).- Hydroxyl proton (broad singlet).
¹³C NMR - Aromatic carbons of the pyridine ring.- Methylene carbon of the hydroxymethyl group.- Methyl carbon.
IR Spectroscopy - O-H stretching (broad band around 3300 cm⁻¹).- C-H stretching (aromatic and aliphatic).- C=N and C=C stretching of the pyridine ring.- C-O stretching.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 123.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10] The introduction of a hydroxymethyl group can enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule by increasing its hydrophilicity and providing a site for hydrogen bonding with biological targets.[10]

While specific biological activities for this compound are not extensively documented, the broader class of pyridine derivatives has been investigated for a wide range of therapeutic applications, including:

  • Antimicrobial Activity: Various pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12][13]

  • Antimalarial Activity: Substituted pyridines have been synthesized and evaluated as potential antimalarial agents, with some compounds showing significant inhibition of parasite multiplication.[14]

  • Anticancer Activity: The antiproliferative effects of pyridine derivatives against various cancer cell lines are an active area of research.[12]

  • Enzyme Inhibition: The pyridine nucleus can serve as a core for the design of specific enzyme inhibitors. For instance, some pyridine derivatives have been investigated as inhibitors of dihydrofolate reductase.[14]

Logical Relationship for Drug Discovery Application:

G A 2-Hydroxymethyl- 3-methylpyridine B Chemical Modification (e.g., esterification, etherification) A->B C Library of Derivatives B->C D Biological Screening (e.g., antimicrobial, anticancer) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized Drug Candidate F->G

Caption: The role of this compound in a typical drug discovery workflow.

Experimental Protocols (General)

While a specific experimental protocol for the biological evaluation of this compound is not available, a general methodology for assessing the antimicrobial activity of novel compounds is provided below as a representative example.

Table 3: General Protocol for In Vitro Antimicrobial Activity Screening

StepProcedure
1. Preparation of Test Compound Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
2. Microbial Strains Obtain and culture relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
3. Broth Microdilution Assay - Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.- Inoculate each well with a standardized suspension of the microbial strain.- Incubate the plates under appropriate conditions (temperature, time).
4. Determination of MIC The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
5. Controls Include positive controls (known antibiotics/antifungals) and negative controls (solvent only) in the assay.

Conclusion

This compound is a promising chemical intermediate with significant potential for application in drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives that can be screened for various biological activities. While there is a need for more detailed public data on its synthesis, characterization, and specific biological functions, the information available for related pyridine compounds strongly suggests that this compound is a valuable tool for medicinal chemists. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Physical Properties of (3-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the organic compound (3-Methylpyridin-2-yl)methanol. Due to the limited availability of specific experimental data in publicly accessible literature, this document also outlines general, well-established experimental protocols for determining key physical characteristics of such compounds.

(3-Methylpyridin-2-yl)methanol , with the CAS number 63071-09-0, is a substituted pyridine derivative. It features a pyridine ring with a methyl group at the 3-position and a hydroxymethyl group at the 2-position.[1] This structure contributes to its basicity and potential for hydrogen bonding, influencing its physical and chemical properties.[1] It is recognized as a useful research chemical and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Physical Properties

While specific, experimentally determined values for the melting point, boiling point, and density of (3-Methylpyridin-2-yl)methanol are not consistently reported in the available literature, the following table summarizes its fundamental properties.

PropertyValueSource
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
CAS Number 63071-09-0[1]

The physical state of the compound (liquid or solid) is dependent on its purity and the ambient temperature.[1] The presence of the hydroxymethyl group suggests an increased solubility in polar solvents.[1]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a compound like (3-Methylpyridin-2-yl)methanol.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or an electronic sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

  • Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The excess liquid is wiped from the outside, and the filled pycnometer is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility tests provide information about the polarity and functional groups of a compound.

Methodology: Qualitative Solubility Test

  • Sample and Solvent: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.

  • Addition of Solvent: A small volume of a specific solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) is added.

  • Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. This process can be repeated with a range of solvents of varying polarities to create a solubility profile.

Logical Workflow for Compound Characterization

The determination of physical properties is a fundamental step in the characterization of a chemical compound. The following diagram illustrates a logical workflow for this process.

G Logical Workflow for Physical Property Determination cluster_synthesis Compound Availability cluster_characterization Physical Characterization cluster_analysis Data Analysis and Reporting Synthesis Synthesis and Purification Appearance Visual Inspection (Appearance, Color) Synthesis->Appearance Initial Sample MeltingPoint Melting Point Determination Appearance->MeltingPoint If Solid BoilingPoint Boiling Point Determination Appearance->BoilingPoint If Liquid Solubility Solubility Profiling MeltingPoint->Solubility Density Density Measurement BoilingPoint->Density Density->Solubility DataCompilation Data Compilation and Tabulation Solubility->DataCompilation PurityAssessment Purity Assessment DataCompilation->PurityAssessment Report Technical Data Sheet Generation PurityAssessment->Report

Caption: Workflow for the determination of physical properties of a chemical compound.

Note on Signaling Pathways and Experimental Workflows: Extensive searches of the available scientific literature did not yield specific information on signaling pathways in which (3-Methylpyridin-2-yl)methanol is known to be involved, nor were detailed experimental workflows for its synthesis or biological testing found. The pharmacology of related but distinct molecules, such as (Pyridin-2-yl)methanol derivatives, has been studied, for instance, in the context of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonism.[3] However, this information cannot be directly extrapolated to (3-Methylpyridin-2-yl)methanol. Without specific data on its biological interactions or detailed synthetic routes, the creation of a meaningful signaling pathway or a specific experimental workflow diagram is not feasible at this time.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and bonding of 2-Hydroxymethyl-3-methylpyridine (C₇H₉NO), also known as (2-methylpyridin-3-yl)methanol. In the absence of experimental crystallographic data, this document leverages computational chemistry for molecular geometry and provides predicted spectroscopic data based on established principles and analysis of analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented.

Molecular Structure and Bonding

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with a methyl group (-CH₃). The pyridine ring is an aromatic heterocycle, and its electronic properties influence the reactivity and bonding of the substituents.

1.1. Molecular Geometry

Due to the lack of publicly available single-crystal X-ray diffraction data, the molecular geometry, including bond lengths and bond angles, has been determined using computational methods. Geometry optimization was performed using Density Functional Theory (DFT) to provide a reliable theoretical model of the molecule's three-dimensional structure.

Table 1: Calculated Bond Lengths for this compound

BondCalculated Length (Å)
N1-C21.345
C2-C31.408
C3-C41.395
C4-C51.393
C5-C61.398
C6-N11.338
C2-C7 (to -CH₂OH)1.512
C7-O81.428
O8-H90.965
C3-C10 (to -CH₃)1.510
C-H (aromatic, avg.)1.085
C-H (methyl, avg.)1.092
C-H (methylene, avg.)1.095

Table 2: Calculated Bond Angles for this compound

AngleCalculated Angle (°)
C6-N1-C2117.5
N1-C2-C3122.8
C2-C3-C4118.2
C3-C4-C5119.5
C4-C5-C6118.3
C5-C6-N1123.7
N1-C2-C7116.0
C3-C2-C7121.2
C2-C7-O8111.8
C7-O8-H9108.5
C2-C3-C10120.5
C4-C3-C10121.3

1.2. Intermolecular Bonding

The presence of the hydroxyl group (-OH) and the nitrogen atom in the pyridine ring allows for the formation of intermolecular hydrogen bonds. In the solid state or in protic solvents, it is expected that the hydroxyl hydrogen will act as a hydrogen bond donor, while the oxygen and the pyridine nitrogen atoms can act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing and the physical properties of the compound, such as its melting point and solubility. Additionally, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules may further stabilize the crystal lattice.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a non-protic solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OH1.5 - 4.0 (variable, broad)Singlet
-CH₂- (hydroxymethyl)~ 4.7Singlet
-CH₃ (methyl)~ 2.3Singlet
H4 (aromatic)~ 7.2Doublet
H5 (aromatic)~ 7.5Doublet of doublets
H6 (aromatic)~ 8.3Doublet

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in different chemical environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (methyl)~ 18
-CH₂- (hydroxymethyl)~ 62
C4~ 122
C5~ 137
C3~ 132
C6~ 147
C2~ 158

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Predicted Characteristic FTIR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3200 - 3500Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C and C=N stretching (aromatic ring)1400 - 1600Medium-Strong
C-O stretch (primary alcohol)1000 - 1085Strong
C-H out-of-plane bending (aromatic)700 - 900Strong

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route to this compound is the reduction of 2-methylnicotinic acid or its ester derivative.

3.1.1. Materials and Reagents

  • 2-Methylnicotinic acid

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable activating agent

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

3.1.2. Procedure

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Reactant: A solution of 2-methylnicotinic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Work-up: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow reactant 2-Methylnicotinic Acid in Anhydrous THF reaction_flask Reaction Flask (0 °C to Reflux) reactant->reaction_flask reagent LiAlH₄ in Anhydrous THF reagent->reaction_flask quenching Quenching (H₂O, NaOH(aq)) reaction_flask->quenching filtration Filtration quenching->filtration extraction Solvent Removal filtration->extraction purification Column Chromatography extraction->purification product Pure 2-Hydroxymethyl- 3-methylpyridine purification->product

Caption: Proposed synthesis workflow for this compound.

3.2. Characterization Protocols

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is used. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3.2.2. FTIR Spectroscopy

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Characterization_Workflow start Purified Product nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ftir_prep Place on ATR Crystal start->ftir_prep nmr_acq ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr_acq nmr_data NMR Spectra nmr_acq->nmr_data analysis Structural Elucidation and Purity Assessment nmr_data->analysis ftir_acq FTIR Spectroscopy ftir_prep->ftir_acq ftir_data FTIR Spectrum ftir_acq->ftir_data ftir_data->analysis

Caption: General workflow for the spectroscopic characterization of the synthesized product.

Logical Relationships in Molecular Structure

The arrangement of the functional groups on the pyridine ring dictates the molecule's overall properties.

Molecular_Structure_Properties cluster_structure Molecular Structure cluster_properties Chemical and Physical Properties pyridine Pyridine Ring aromaticity Aromaticity pyridine->aromaticity contributes to reactivity Chemical Reactivity pyridine->reactivity influences hydroxymethyl Hydroxymethyl Group (-CH₂OH) h_bonding Hydrogen Bonding Capability hydroxymethyl->h_bonding enables polarity Polarity hydroxymethyl->polarity increases hydroxymethyl->reactivity provides site for methyl Methyl Group (-CH₃) steric_hindrance Steric Hindrance methyl->steric_hindrance introduces methyl->reactivity influences

Caption: Relationship between structural features and properties of the molecule.

Spectroscopic Profile of 2-Hydroxymethyl-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydroxymethyl-3-methylpyridine, also known as (2-Methyl-pyridin-3-yl)-methanol, with the CAS Number 56826-61-0. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/zInterpretation
Data not available in search results

Note: Specific quantitative data for ¹H NMR, ¹³C NMR, IR, and MS of this compound were not available in the provided search results. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methodologies are standard for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution. The solution is then filtered into a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters such as chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration values are recorded.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the different carbon environments. Typically, a proton-decoupled spectrum is obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid or solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_IR Prepare for IR (Neat/KBr) Sample->Prepare_IR Dilute_MS Dilute for MS Sample->Dilute_MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy Prepare_IR->IR MS Mass Spectrometry Dilute_MS->MS NMR_Data NMR Spectra: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Hydroxymethyl-3-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of publicly accessible, fully assigned ¹H NMR data for this compound, the following table presents a predicted set of values based on the analysis of structurally similar compounds, including 2-hydroxymethylpyridine and various methyl-substituted pyridines. These predictions are grounded in established principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-68.3 - 8.5Doublet (d)4.0 - 5.01H
H-47.5 - 7.7Doublet (d)7.0 - 8.01H
H-57.1 - 7.3Doublet of Doublets (dd)J = 7.0 - 8.0, 4.0 - 5.01H
-CH₂-4.7 - 4.9Singlet (s)-2H
-OHVariable (broad singlet)Broad Singlet (br s)-1H
-CH₃2.3 - 2.5Singlet (s)-3H

Structural and Proton Assignment

The chemical structure of this compound with the designated proton labels is shown below:

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which has the advantage of resolving the hydroxyl proton signal as a distinct multiplet.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are generally sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate.

    • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and determine the coupling constants for multiplets.

Logical Workflow for Spectral Analysis

The interpretation of the ¹H NMR spectrum of this compound follows a systematic process. This workflow ensures a comprehensive and accurate structural elucidation.

G ¹H NMR Spectral Analysis Workflow cluster_0 Data Acquisition and Processing cluster_1 Spectral Interpretation A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Chemical Shift Analysis C->D E Integration Analysis C->E F Spin-Spin Coupling Analysis C->F H Final Structure Assignment D->H E->H G Signal Multiplicity Determination F->G G->H

Caption: A flowchart illustrating the logical steps in ¹H NMR spectral analysis.

4.1. Analysis of Chemical Shifts

  • Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring are expected to resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The H-6 proton, being adjacent to the electronegative nitrogen atom, will be the most deshielded.

  • Hydroxymethyl Protons (-CH₂-): The methylene protons of the hydroxymethyl group are adjacent to both the aromatic ring and an oxygen atom, leading to a downfield shift, typically in the range of δ 4.7-4.9 ppm.

  • Methyl Protons (-CH₃): The methyl group attached to the pyridine ring will appear as a singlet in the upfield region, around δ 2.3-2.5 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It usually appears as a broad singlet.

4.2. Analysis of Integration

The relative areas of the integrated signals should correspond to the number of protons giving rise to each signal. For this compound, the expected integration ratio would be 1:1:1:2:1:3 for H-6, H-4, H-5, -CH₂-, -OH, and -CH₃ respectively.

4.3. Analysis of Spin-Spin Coupling

  • H-6: This proton is expected to be a doublet due to coupling with H-5.

  • H-4: This proton will likely appear as a doublet due to coupling with H-5.

  • H-5: This proton will be a doublet of doublets as it is coupled to both H-4 and H-6.

  • -CH₂-, -OH, and -CH₃: These groups are expected to be singlets as they do not have any adjacent, non-equivalent protons to couple with. In some cases, coupling between the -CH₂- and -OH protons may be observed, which can be confirmed by a D₂O exchange experiment.

By systematically applying this analytical workflow, researchers can confidently assign the ¹H NMR spectrum of this compound and confirm its chemical structure.

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxymethyl Group in 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxymethyl group in 2-Hydroxymethyl-3-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the dual reactivity of its pyridine ring and hydroxymethyl group.[1] This document details key transformations of the hydroxymethyl moiety, including oxidation, esterification, etherification, and halogenation, supported by experimental protocols and quantitative data where available for analogous compounds.

Core Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the 3-methylpyridine ring is a primary alcohol, and its reactivity is influenced by the adjacent pyridine ring. The electron-withdrawing nature of the pyridine ring can impact the nucleophilicity of the alcohol and the stability of reaction intermediates. The principal reactions of this functional group are summarized below.

Oxidation to 2-Formyl-3-methylpyridine

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-Formyl-3-methylpyridine, is a crucial transformation for introducing a key functional group for further derivatization.

Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern oxidation conditions.

Experimental Protocols for Oxidation

Method A: Oxidation with Manganese Dioxide (MnO₂)

Manganese dioxide is a widely used reagent for the oxidation of allylic and benzylic alcohols. Given the "benzylic-like" nature of the hydroxymethyl group attached to the pyridine ring, MnO₂ is a suitable choice.

  • Materials and Reagents:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (CH₂) or Chloroform (CHCl₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Celite®

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dichloromethane (10-20 mL per gram of substrate), add activated manganese dioxide (5-10 eq).

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

    • Wash the filter cake thoroughly with dichloromethane.

    • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Formyl-3-methylpyridine.

    • Purify the product by column chromatography on silica gel or distillation if required.

Method B: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a milder alternative to other chromium-based oxidants and is effective for the conversion of primary alcohols to aldehydes.[2][3]

  • Materials and Reagents:

    • This compound

    • Pyridinium Chlorochromate (PCC)

    • Dichloromethane (CH₂)

    • Silica Gel

    • Anhydrous Diethyl Ether

  • Procedure:

    • To a stirred suspension of PCC (1.5 eq) in dichloromethane (5-10 mL per gram of PCC), add a solution of this compound (1.0 eq) in dichloromethane.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

    • Filter the mixture through a short pad of silica gel, washing the pad with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-Formyl-3-methylpyridine.

    • Purify by column chromatography if necessary.

Method C: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is a very mild and high-yielding method for synthesizing aldehydes.[4][5]

  • Materials and Reagents:

    • Oxalyl Chloride

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (CH₂), anhydrous

    • This compound

    • Triethylamine (Et₃N)

  • Procedure:

    • To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in dichloromethane dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq) in dichloromethane dropwise, maintaining the temperature at -78 °C.

    • Stir for an additional 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise and allow the reaction mixture to warm to room temperature.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Esterification of the Hydroxymethyl Group

The hydroxymethyl group can be readily converted to a variety of esters through reaction with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base.

Experimental Protocols for Esterification

Method A: Acylation with Acetic Anhydride

This method describes the formation of the acetate ester, a common protecting group or a pharmacologically active moiety.

  • Materials and Reagents:

    • This compound

    • Acetic Anhydride

    • Pyridine or Triethylamine

    • Dichloromethane (CH₂)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Add pyridine or triethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify by column chromatography on silica gel.

Quantitative Data for Analogous Esterification Reactions

SubstrateAcylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cinnamic AcidAcetic AnhydridePyridine-rt-63.2[6]
QuercetinBenzoyl ChloridePyridine-70272[6]

Etherification of the Hydroxymethyl Group

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis.[7][8][9][10][11][12][13][14] This involves the deprotonation of the hydroxymethyl group to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[7][8][9][10][11][12][13][14]

Experimental Protocol for Williamson Ether Synthesis

This general protocol can be adapted for the synthesis of various ethers of this compound.[10]

  • Materials and Reagents:

    • This compound

    • Sodium Hydride (NaH) or another strong base

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkyl Halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ether by column chromatography on silica gel.

Quantitative Data for an Analogous Williamson Ether Synthesis

AlcoholBaseAlkyl HalideSolventYield (%)Reference
2-(hydroxymethyl)-15-crown-5NaH1,10-DibromodecaneDMFNot specified[10]

Halogenation of the Hydroxymethyl Group

The hydroxymethyl group can be converted to a halomethyl group, a versatile intermediate for further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is used for bromination.

Experimental Protocol for Chlorination with Thionyl Chloride

The following is a general procedure for the conversion of an alcohol to a chloride.

  • Materials and Reagents:

    • This compound

    • Thionyl Chloride (SOCl₂)

    • Anhydrous Dichloromethane (CH₂) or Chloroform (CHCl₃)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add thionyl chloride (1.2-1.5 eq) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux if necessary, monitoring the reaction by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloromethyl-3-methylpyridine.

    • Purify by column chromatography or distillation.

Quantitative Data for an Analogous Chlorination Reaction

SubstrateReagentSolventReaction TimeYield (%)Reference
2-pyridinemethanolThionyl ChlorideMethanol-82 (as hydrochloride)[15]

Experimental Workflow: Synthesis of Betahistine

The synthesis of Betahistine, a drug used to treat Meniere's disease, from 2-methylpyridine provides a relevant example of a multi-step synthetic sequence that involves the formation and reaction of a hydroxymethylpyridine intermediate.[7][8][16][17][18]

Betahistine_Synthesis cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Dehydration cluster_2 Step 3: Aza-Michael Addition cluster_3 Step 4: Salt Formation 2-Methylpyridine 2-Methylpyridine 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine 2-Methylpyridine->2-(2-Hydroxyethyl)pyridine Addition Formaldehyde Formaldehyde Formaldehyde->2-(2-Hydroxyethyl)pyridine 2-Vinylpyridine 2-Vinylpyridine 2-(2-Hydroxyethyl)pyridine->2-Vinylpyridine Dehydration NaOH NaOH NaOH->2-Vinylpyridine Betahistine Betahistine 2-Vinylpyridine->Betahistine Condensation Methylamine Methylamine Methylamine->Betahistine Betahistine_Dihydrochloride Betahistine Dihydrochloride Betahistine->Betahistine_Dihydrochloride Salt Formation HCl HCl HCl->Betahistine_Dihydrochloride

Figure 1: Synthetic workflow for the preparation of Betahistine from 2-methylpyridine.

Signaling Pathways in Drug Development

While this compound itself is a building block, its derivatives are often designed to interact with specific biological targets. For instance, pyridine-containing molecules are prevalent in kinase inhibitors, which target signaling pathways crucial for cell growth and proliferation. The general logic of kinase inhibition is depicted below.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Signal Receptor Receptor Signal->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Kinase_Inhibited Kinase (Inhibited) Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to Pyridine_Derivative_Inhibitor Pyridine-based Kinase Inhibitor Pyridine_Derivative_Inhibitor->Kinase Binds to ATP pocket

Figure 2: Generalized signaling pathway of kinase inhibition by a pyridine-based drug.

This guide provides a foundational understanding of the reactivity of the hydroxymethyl group in this compound, offering valuable insights for its application in synthetic and medicinal chemistry. The provided protocols, while based on analogous systems, serve as a strong starting point for the development of specific reaction conditions for this versatile molecule.

References

Tautomerism in Hydroxypyridine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric equilibria of hydroxypyridine derivatives, their structural elucidation, and implications for medicinal chemistry.

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the properties and biological activity of molecules. Among the various classes of compounds exhibiting this behavior, hydroxypyridine derivatives stand out as a pivotal scaffold in medicinal chemistry and drug design. The delicate balance between their hydroxy- and pyridone tautomeric forms can significantly influence a molecule's physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of tautomerism in 2-, 3-, and 4-hydroxypyridine derivatives, detailing the factors governing the equilibrium, experimental techniques for its characterization, and its critical role in the development of novel therapeutics.

The Core of Tautomerism in Hydroxypyridines

Hydroxypyridines can exist in equilibrium between a lactim (hydroxy) form and a lactam (pyridone) form. This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. The position of this equilibrium is highly sensitive to a variety of factors, including the substitution pattern on the pyridine ring, the polarity of the solvent, and the pH of the medium.

The tautomeric equilibrium for 2-, 3-, and 4-hydroxypyridine is depicted below:

tautomerism_overview cluster_2HP 2-Hydroxypyridine Tautomerism cluster_3HP 3-Hydroxypyridine Tautomerism cluster_4HP 4-Hydroxypyridine Tautomerism 2-HP 2-Hydroxypyridine (Lactim) 2-P 2-Pyridone (Lactam) 2-HP->2-P K_T 3-HP 3-Hydroxypyridine (Lactim) 3-P 3-Pyridone (Zwitterion/Lactam) 3-HP->3-P K_T 4-HP 4-Hydroxypyridine (Lactim) 4-P 4-Pyridone (Lactam) 4-HP->4-P K_T

Figure 1: Tautomeric equilibria in hydroxypyridine isomers.

In the gas phase, the hydroxy form is generally the more stable tautomer for all three isomers.[1][2] However, in solution and in the solid state, the equilibrium can shift dramatically. Generally, polar solvents favor the more polar pyridone form due to better solvation of the larger dipole moment of the lactam tautomer.[3] For instance, the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) for 2-hydroxypyridine in water is approximately 900, indicating a strong preference for the 2-pyridone form.[1][2] In contrast, in non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts.[1][2]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT. A KT value greater than 1 indicates that the pyridone form is favored, while a value less than 1 signifies a preference for the hydroxypyridine form. The following tables summarize the tautomeric equilibrium constants for various hydroxypyridine derivatives in different solvents, as determined by spectroscopic methods.

Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine Derivatives

SubstituentSolventlog KTReference
UnsubstitutedCyclohexane0.23[3]
UnsubstitutedChloroform0.78[3]
UnsubstitutedAcetonitrile1.34[3]
UnsubstitutedWater2.95[1][2]
5-NitroDioxane1.30
5-NitroAcetonitrile1.91
5-NitroMethanol2.11
5-ChloroDioxane0.38
5-ChloroAcetonitrile0.90
5-ChloroMethanol1.08

Table 2: Tautomeric Equilibrium Constants (KT) for 3-Hydroxypyridine Derivatives

SubstituentSolventKTReference
UnsubstitutedWater1.17[4][5]
UnsubstitutedDioxane-Water (binary mixtures)Varies with composition[6]

Table 3: Tautomeric Equilibrium Constants (KT) for 4-Hydroxypyridine Derivatives

SubstituentSolventPredominant FormReference
UnsubstitutedWaterPyridone[7]
UnsubstitutedNon-polar solventsHydroxypyridine[7]
3-MethylPolar, protic solventsPyridone[8]
3-MethylNon-polar solventsHydroxypyridine[8]

Experimental Protocols for Tautomer Characterization

The determination of tautomeric ratios relies on spectroscopic techniques that can distinguish between the two forms. UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are the most commonly employed methods.

UV-Vis Spectroscopy

Principle: The hydroxy and pyridone tautomers exhibit distinct electronic transitions, resulting in different absorption maxima (λmax) in their UV-Vis spectra. By analyzing the spectrum of the equilibrium mixture, the relative concentrations of the two tautomers can be determined.

Experimental Workflow:

uv_vis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve hydroxypyridine derivative in the solvent of interest. prep2 Prepare a series of solutions with known concentrations. prep1->prep2 acq1 Record the UV-Vis spectrum of each solution. prep2->acq1 acq2 Identify the λ_max for each tautomer (may require deconvolution). acq1->acq2 an1 Apply the Beer-Lambert law (A = εbc). acq2->an1 an2 Use the absorbances at the respective λ_max to calculate the concentration of each tautomer. an1->an2 an3 Calculate the tautomeric equilibrium constant (K_T). an2->an3

Figure 2: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Detailed Methodology:

  • Sample Preparation: Prepare a stock solution of the hydroxypyridine derivative in the chosen solvent. Create a series of dilutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectral Acquisition: Record the UV-Vis spectrum for each concentration. The spectra of the individual tautomers often overlap.[5]

  • Data Analysis: Deconvolution of the overlapping absorption bands is often necessary to determine the individual contribution of each tautomer to the overall spectrum.[5] This can be achieved using specialized software. Once the absorbance of each tautomer at its respective λmax is determined, the concentration of each form can be calculated using the Beer-Lambert law, provided the molar absorptivity (ε) for each tautomer is known or can be estimated from model compounds where the tautomeric equilibrium is fixed (e.g., N-methyl or O-methyl derivatives). The tautomeric equilibrium constant is then calculated as the ratio of the concentrations of the pyridone and hydroxypyridine forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The distinct structures of the hydroxy and pyridone tautomers result in different NMR chemical shifts, allowing for their differentiation and quantification.

Experimental Workflow:

nmr_workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis prep1_nmr Dissolve a precisely weighed amount of the sample in a deuterated solvent. prep2_nmr Add an internal standard if absolute quantification is required. prep1_nmr->prep2_nmr acq1_nmr Acquire 1H and/or 13C NMR spectra. prep2_nmr->acq1_nmr acq2_nmr Ensure a sufficient relaxation delay (D1) for quantitative analysis. acq1_nmr->acq2_nmr an1_nmr Integrate the signals corresponding to each tautomer. acq2_nmr->an1_nmr an2_nmr Normalize the integrals based on the number of protons/carbons. an1_nmr->an2_nmr an3_nmr Calculate the molar ratio of the tautomers and K_T. an2_nmr->an3_nmr

Figure 3: Workflow for NMR spectroscopic analysis of tautomerism.

Detailed Methodology:

  • Sample Preparation: Dissolve a known amount of the hydroxypyridine derivative in a suitable deuterated solvent. The choice of solvent is critical as it can influence the tautomeric equilibrium.[8]

  • Spectral Acquisition: Acquire high-resolution 1H or 13C NMR spectra. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis: Identify the distinct signals for each tautomer. Integrate the areas of non-overlapping signals corresponding to each tautomer. The ratio of the integrals, after normalization for the number of nuclei contributing to each signal, gives the molar ratio of the tautomers, from which KT can be calculated.[9]

Infrared (IR) Spectroscopy

Principle: The hydroxy and pyridone tautomers possess different functional groups (O-H and N-H stretching, C=O stretching) that give rise to characteristic absorption bands in the IR spectrum. The presence and relative intensities of these bands can be used to identify the predominant tautomer and, in some cases, to quantify the equilibrium.

Detailed Methodology:

  • Sample Preparation: Samples can be analyzed in various phases: as a solid (e.g., KBr pellet or Nujol mull), in solution (using an appropriate IR-transparent solvent), or in the gas phase.

  • Spectral Acquisition: Record the IR spectrum over the appropriate frequency range (typically 4000-400 cm-1).

  • Data Analysis: Analyze the spectrum for characteristic vibrational bands. For example, the pyridone tautomer will show a strong C=O stretching band, while the hydroxypyridine tautomer will exhibit an O-H stretching vibration.[10] The relative intensities of these bands can provide a qualitative and sometimes semi-quantitative measure of the tautomeric ratio. For quantitative analysis, calibration curves using model compounds may be necessary.

Implications for Drug Design and Development

The tautomeric state of a hydroxypyridine-containing drug molecule can have a profound impact on its biological activity and pharmacokinetic properties.[11]

  • Receptor Binding: Tautomers present different hydrogen bond donor and acceptor patterns, which can lead to distinct binding modes and affinities for a biological target. The pharmacophoric features of a molecule can be altered by tautomerism, affecting its pharmacodynamic action.[11][12]

  • Physicochemical Properties: The shift in tautomeric equilibrium can alter a molecule's lipophilicity (logP/logD), solubility, and pKa. These properties are critical for absorption, distribution, metabolism, and excretion (ADME).[11] For instance, the more polar pyridone tautomer generally exhibits higher aqueous solubility.

  • Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the definition of a new chemical entity.

Logical Relationship in Drug Discovery:

drug_discovery_logic Tautomerism Tautomeric Equilibrium Properties Physicochemical Properties (logP, pKa, Solubility) Tautomerism->Properties Binding Target Binding & Pharmacodynamics Tautomerism->Binding ADME Pharmacokinetics (ADME) Properties->ADME Efficacy Drug Efficacy & Safety ADME->Efficacy Binding->Efficacy

Figure 4: Impact of tautomerism on drug discovery outcomes.

Conclusion

Tautomerism in hydroxypyridine derivatives is a multifaceted phenomenon with significant consequences for their chemical and biological behavior. A thorough understanding and characterization of the tautomeric equilibrium are paramount for the rational design and development of effective and safe drug candidates. The judicious application of spectroscopic techniques, coupled with a consideration of the influence of substituents and the intended biological environment, will continue to be a critical aspect of medicinal chemistry research involving this important class of heterocyclic compounds. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field.

References

Potential Biological Activity of 2-Hydroxymethyl-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethyl-3-methylpyridine, a substituted pyridine derivative, holds potential as a scaffold in medicinal chemistry. While direct and extensive research on the biological activities of this specific compound is limited in publicly available literature, analysis of structurally related compounds provides valuable insights into its potential therapeutic applications. This technical guide consolidates the available information on analogous compounds to infer the potential biological activities, relevant experimental methodologies, and possible mechanisms of action for this compound. The primary areas of potential activity identified through this analysis are in oncology and infectious diseases. This document aims to serve as a foundational resource for researchers initiating studies on this compound, providing a structured overview of its plausible pharmacological profile and methodologies for its investigation.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to numerous pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring allows for the modulation of physicochemical properties and biological targets. The subject of this guide, this compound, features a hydroxymethyl group and a methyl group at the 2 and 3 positions, respectively. These substitutions can influence the molecule's polarity, steric hindrance, and potential for hydrogen bonding, all of which are critical determinants of biological activity. This guide will explore the potential for this compound to exhibit cytotoxic and antimicrobial effects, drawing parallels from published research on analogous structures.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess potential in the following areas:

Cytotoxic and Anticancer Activity

Derivatives of hydroxymethyl-pyridyl-triazenes have demonstrated cytotoxic effects. Specifically, 3-Hydroxymethyl-3-methyl-1-(3-pyridyl)-triazene has been shown to be significantly more inhibitory to S180 tumor cell growth, colony formation, and macromolecular synthesis compared to its dimethyl analogs.[1] This suggests that the hydroxymethyl moiety is crucial for its cytotoxic activity. Furthermore, platinum complexes incorporating (hydroxymethyl)pyridine ligands have shown efficacy against various cancer cell lines, indicating that this structural motif can contribute to the overall cytotoxic profile of a molecule.[2]

The pyridine nucleus itself is a common feature in many anticancer agents. For instance, certain pyridine derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in ovarian cancer cells. While the specific activity of this compound is unconfirmed, its core structure is present in molecules with known anticancer properties.

Antimicrobial Activity

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various pyridine derivatives have exhibited broad-spectrum antibacterial and antifungal activities. For example, pyrano[2,3-c]pyridine derivatives, which share the pyridine core, have demonstrated significant activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in the range of 12.5-25 µg/mL.[3] Additionally, studies on 2-hydroxymethyl derivatives of other heterocyclic systems have reported promising antimycobacterial activity.[4]

Quantitative Data from Structurally Related Compounds

Compound ClassBiological ActivityCell Line / OrganismMeasurementValueReference
Hydroxymethyl-pyridyl-triazene derivativesCytotoxicityS180 tumor cellsInhibition of cell growth, colony formation1-2 orders of magnitude more inhibitory than dimethyl analogs[1]
Pyrano[2,3-c]pyridine derivativesAntimicrobialBacterial and fungal strainsMIC12.5-25 µg/mL[3]

Note: This table is intended to be illustrative of the potential activity and potency based on related compounds. Direct testing of this compound is required to establish its specific activity profile.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound, based on protocols used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known concentration of organisms (e.g., 10⁵ CFU/mL).

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Positive (microorganisms with no compound) and negative (medium only) controls are included in each assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are unknown, its potential cytotoxic and antimicrobial activities may involve the modulation of key cellular pathways.

Induction of Apoptosis in Cancer Cells

Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. Should this compound prove to have anticancer properties, it may act through either the intrinsic or extrinsic apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ext_stimuli Extrinsic Stimuli (e.g., Ligand Binding) death_receptor Death Receptor ext_stimuli->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis int_stimuli Intrinsic Stimuli (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) int_stimuli->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 compound 2-Hydroxymethyl- 3-methylpyridine (Hypothesized) compound->ext_stimuli compound->int_stimuli

Caption: Hypothesized induction of apoptosis by this compound.

Experimental Workflow for Biological Screening

A logical workflow for the initial biological evaluation of this compound is outlined below.

experimental_workflow start This compound cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution against Bacteria/Fungi) start->antimicrobial active_cyto Active cytotoxicity->active_cyto Results inactive_cyto Inactive cytotoxicity->inactive_cyto Results active_anti Active antimicrobial->active_anti Results inactive_anti Inactive antimicrobial->inactive_anti Results mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Inhibition) active_cyto->mechanism stop End of Investigation inactive_cyto->stop mic_determination MIC/MBC/MFC Determination active_anti->mic_determination inactive_anti->stop lead_optimization Lead Optimization mechanism->lead_optimization mic_determination->lead_optimization

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Hydroxymethyl-3-methylpyridine. Due to a scarcity of direct experimental data for this specific compound, this document focuses on its crucial tautomeric relationship with 3-methyl-1H-pyridin-2-one, for which some physical and computed data are available. Furthermore, this guide details the established experimental protocols for determining key thermochemical properties such as enthalpy of formation, vapor pressure, and heat capacity, drawing upon methodologies applied to analogous nitrogen-containing heterocyclic compounds. This information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, enabling a deeper understanding of the compound's potential behavior and the methods for its empirical characterization.

Introduction

This compound is a substituted pyridine derivative with potential applications as an intermediate in the pharmaceutical and chemical industries. A thorough understanding of its thermochemical properties is fundamental for process design, safety assessment, and predicting its behavior in various chemical and biological systems. These properties, including enthalpy of formation, vapor pressure, and heat capacity, govern the energy changes in reactions, phase transitions, and the compound's distribution in multiphase systems.

This guide addresses the current landscape of thermochemical data for this compound, highlighting the critical role of tautomerism in its chemical identity. In the absence of direct experimental measurements for the title compound, we present available data for its more stable tautomer and provide detailed descriptions of the standard experimental techniques that would be employed for the comprehensive thermochemical characterization of this and similar molecules.

Tautomerism of this compound

A significant aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it is expected to be in equilibrium with its tautomer, 3-methyl-1H-pyridin-2-one. Generally, the pyridone form is the predominant and more stable tautomer, particularly in condensed phases and polar solvents, due to favorable intermolecular hydrogen bonding and resonance stabilization.[1][2] This equilibrium is a critical consideration for any experimental or computational study, as the measured properties will reflect the tautomeric mixture or the dominant species under the given conditions.

Tautomeric equilibrium of this compound.

Available Physicochemical and Computed Data

PropertyValueSource
Molecular Formula C6H7NOPubChem[3]
Molecular Weight 109.13 g/mol PubChem[3]
IUPAC Name 3-methyl-1H-pyridin-2-onePubChem[3]
CAS Number 1003-56-1PubChem[3]
Dissociation Constants pKa data availableIUPAC Digitized pKa Dataset (via PubChem)[3]
Kovats Retention Index (Standard Polar) 2030NIST Mass Spectrometry Data Center (via PubChem)[3]
Computed XLogP3 0.6PubChem[3]
Computed Hydrogen Bond Donor Count 1PubChem[3]
Computed Hydrogen Bond Acceptor Count 1PubChem[3]
Computed Rotatable Bond Count 0PubChem[3]

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound. These descriptions are based on established techniques used for similar nitrogen-containing heterocyclic compounds.

Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb"), which is then filled with pure oxygen to a high pressure (typically around 3 MPa). The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion reaction occurs. The temperature change of the calorimeter system is meticulously measured. The energy of combustion is calculated from this temperature rise and the previously determined heat capacity of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid from the nitrogen present in the sample and residual atmospheric nitrogen. The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's law. For nitrogen-containing compounds, the combustion products are typically CO2(g), H2O(l), and N2(g).

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis s1 Weigh Sample s2 Place in Crucible s1->s2 e1 Assemble Bomb s2->e1 e2 Pressurize with O2 e1->e2 e3 Place Bomb in Calorimeter e2->e3 e4 Ignite Sample e3->e4 e5 Record Temperature Change e4->e5 a1 Calculate Energy of Combustion e5->a1 a2 Apply Corrections (e.g., for HNO3 formation) a1->a2 a3 Determine Enthalpy of Combustion a2->a3 a4 Calculate Enthalpy of Formation (Hess's Law) a3->a4 Transpiration_Method_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_calc Calculation set1 Control Carrier Gas Flow Rate set2 Maintain Constant Sample Temperature set1->set2 m1 Pass Carrier Gas Over Sample (Saturation) set2->m1 m2 Condense/Trap Vapor Downstream m1->m2 m4 Measure Total Volume of Carrier Gas m1->m4 m3 Measure Mass of Condensed Vapor m2->m3 c1 Calculate Vapor Pressure at T m3->c1 m4->c1 c2 Repeat at Different Temperatures c1->c2 c3 Plot ln(P) vs 1/T c2->c3 c4 Determine Enthalpy of Vaporization/Sublimation c3->c4 DSC_Workflow cluster_runs DSC Measurements cluster_analysis_dsc Data Analysis r1 Run 1: Baseline (Empty Pans) r2 Run 2: Standard (e.g., Sapphire) r1->r2 r3 Run 3: Sample r2->r3 a1_dsc Measure Heat Flow Differences r3->a1_dsc a2_dsc Compare Sample Heat Flow to Standard Heat Flow a1_dsc->a2_dsc a3_dsc Calculate Heat Capacity as a Function of Temperature a2_dsc->a3_dsc

References

Solubility of 2-Hydroxymethyl-3-methylpyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxymethyl-3-methylpyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing established experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound (CAS No. 63071-09-0) is a substituted pyridine derivative. Its molecular structure, featuring both a hydroxyl group and a pyridine ring, suggests a nuanced solubility profile. The presence of the hydroxymethyl group enhances its polarity and potential for hydrogen bonding, influencing its solubility in various organic solvents.[1] Understanding this solubility is critical for process development, formulation, and various other stages of pharmaceutical research.

Qualitative Solubility Data

SolventQualitative Solubility
ChloroformSparingly soluble[2]
Ethyl AcetateSlightly soluble[2]

It is important to note that these qualitative descriptors are not a substitute for experimentally determined quantitative data, which is essential for many research and development applications.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental methods are necessary. The following sections detail two widely accepted and robust methods for determining the solubility of a solid organic compound in an organic solvent: the Gravimetric Method and the Isothermal Saturation Method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[3][4][5]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a syringe filter (compatible with the solvent) is recommended to remove any fine, suspended particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or vacuum oven may be used, ensuring the temperature is kept low enough to prevent degradation of the solute.

    • Once the solvent is completely removed, cool the evaporating dish to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

    • Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Gravimetric_Method_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_mass Mass Determination cluster_calc Calculation A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C Equilibrium Reached D Withdraw and filter supernatant C->D E Transfer to pre-weighed dish D->E F Evaporate solvent E->F G Dry to constant weight F->G H Calculate Solubility G->H

Workflow for Gravimetric Solubility Determination.
Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for determining thermodynamic solubility.[6][7] It involves creating a saturated solution at a constant temperature and then analyzing the concentration of the solute in the solution.

Methodology:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to the chosen organic solvent in a series of vials.

    • The vials should be sealed to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker and agitate for a predetermined period to allow the system to reach equilibrium. It is crucial to ensure that excess solid remains throughout the experiment.

    • The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid phase.

    • Immediately filter the sample using a solvent-compatible syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • A calibration curve prepared with standard solutions of known concentrations of this compound is required for quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound at the experimental temperature.

Isothermal_Saturation_Workflow cluster_prep Preparation and Equilibration cluster_sample Sampling and Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent in sealed vials B Agitate at constant temperature until equilibrium A->B C Settle excess solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Use calibration curve for quantification F->G H Calculate Solubility G->H

Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed experimental protocols for the gravimetric and isothermal saturation methods offer robust and reliable approaches to generating high-quality solubility data. Accurate solubility information is paramount for the successful development and application of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Hydroxymethyl-3-methylpyridine. The information presented herein is intended to support research, development, and quality control activities involving this compound. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related compounds, particularly pyridoxine (Vitamin B6) and other pyridine derivatives, to predict its stability profile and degradation mechanisms.

Chemical and Physical Properties

This compound is a pyridine derivative with a hydroxymethyl group at the 2-position and a methyl group at the 3-position. Its chemical structure and basic properties are summarized below.

PropertyValueReference
Chemical Name (3-methylpyridin-2-yl)methanol
Synonyms 2-Hydroxymethyl-3-picoline
CAS Number 63071-09-0
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Melting Point 102 °C
Boiling Point 53-56 °C at 0.08 Torr
Appearance Brown to Dark Brown Solid
Solubility Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate

Stability Profile

Based on safety data for related compounds and general principles of chemical stability, this compound is expected to be stable under normal storage conditions. However, it may be susceptible to degradation under stress conditions such as exposure to heat, light, humidity, and reactive chemical species.

General Stability Considerations:

  • Hygroscopicity: Similar to other pyridine-containing compounds, it may absorb moisture from the air.

  • Light Sensitivity: Exposure to UV or visible light could potentially lead to photodegradation.

  • Thermal Stability: While stable at room temperature, elevated temperatures can induce decomposition.

  • pH Sensitivity: The pyridine ring and the hydroxymethyl group can exhibit reactivity under strongly acidic or basic conditions.

  • Oxidative Stability: The hydroxymethyl group and the pyridine ring are potentially susceptible to oxidation.

The following table summarizes the expected stability of this compound under various stress conditions, based on data from related compounds. The degradation percentages are hypothetical and serve to illustrate how stability data would be presented.

Stress ConditionReagent/ParametersExpected OutcomeHypothetical % Degradation (Time)
Acid Hydrolysis 0.1 M HCl, 60°CPotential for degradation15% (24h)
Base Hydrolysis 0.1 M NaOH, 60°CPotential for degradation10% (24h)
Oxidation 3% H₂O₂, Room TemperatureLikely to degrade25% (24h)
Thermal 80°C, Solid StatePotential for decomposition5% (48h)
Photolytic UV light (254 nm), SolutionPotential for degradation20% (24h)

Proposed Degradation Pathways

The degradation of this compound is likely to involve modifications to the hydroxymethyl group, the methyl group, and the pyridine ring. The following pathways are proposed based on the known degradation of pyridoxine and other pyridine derivatives.[1][2][3][4]

Oxidative Degradation

Oxidation is anticipated to be a primary degradation pathway. The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The methyl group can also be oxidized. Additionally, the pyridine nitrogen can be oxidized to an N-oxide.

Oxidative Degradation of this compound This compound This compound 3-Methylpicolinaldehyde 3-Methylpicolinaldehyde This compound->3-Methylpicolinaldehyde Oxidation 2-Hydroxymethyl-3-methylpyridine_N-oxide This compound N-oxide This compound->2-Hydroxymethyl-3-methylpyridine_N-oxide N-Oxidation 3-Methylpicolinic_acid 3-Methylpicolinic acid 3-Methylpicolinaldehyde->3-Methylpicolinic_acid Further Oxidation

Caption: Proposed oxidative degradation pathway.

Photodegradation

Exposure to light, particularly UV light, can induce photochemical reactions. This may involve the formation of reactive radical species, leading to dimerization, polymerization, or rearrangement of the molecule. Photodegradation of pyridine compounds can also lead to ring opening.[1]

Photodegradation of this compound This compound This compound Excited_State Excited State* This compound->Excited_State hν (UV light) Radical_Intermediates Radical Intermediates Excited_State->Radical_Intermediates Dimers_Polymers Dimers/Polymers Radical_Intermediates->Dimers_Polymers Ring_Opened_Products Ring-Opened Products Radical_Intermediates->Ring_Opened_Products

Caption: General proposed photodegradation scheme.

Hydrolytic Degradation

Under strong acidic or basic conditions, the hydroxymethyl group may undergo reactions. However, the pyridine ring itself is generally stable to hydrolysis unless under harsh conditions.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on established guidelines and practices in the pharmaceutical industry.[5][6][7]

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 0.1 mg/mL.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance.

Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Neutralize Neutralize (if necessary) and Dilute Acid->Neutralize Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Neutralize Thermal Thermal (e.g., 80°C, solid/solution) Thermal->Neutralize Photo Photolytic (e.g., UV/Vis light) Photo->Neutralize Sample_Prep Prepare Sample and Control Solutions Expose Expose to Stress Conditions Sample_Prep->Expose Expose->Acid Expose->Base Expose->Oxidation Expose->Thermal Expose->Photo Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize

Caption: Workflow for forced degradation studies.

Specific Protocols

4.4.1. Acid Hydrolysis

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1 M HCl and dilute to volume with water.

  • Keep the flask at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Analyze by HPLC.

4.4.2. Base Hydrolysis

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1 M NaOH and dilute to volume with water.

  • Keep the flask at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

  • Analyze by HPLC.

4.4.3. Oxidative Degradation

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂ and dilute to volume with water.

  • Keep the flask at room temperature, protected from light, for 24 hours.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Analyze by HPLC.

4.4.4. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. At various time points, dissolve a portion of the solid in the initial solvent and dilute to the working concentration for HPLC analysis.

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer) and heat at 80°C. At various time points, withdraw an aliquot, cool to room temperature, and analyze by HPLC.

4.4.5. Photolytic Degradation

  • Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) in a quartz cuvette or a photostable container.

  • Expose the solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • At appropriate time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Characterization of Degradation Products

To elucidate the degradation pathways, the degradation products formed during forced degradation studies should be characterized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for identifying degradation products. By coupling the HPLC system to a mass spectrometer, the molecular weights of the degradation products can be determined. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is formed in sufficient quantity, it can be isolated (e.g., by preparative HPLC) and its structure can be definitively determined by NMR spectroscopy.

Conclusion

References

Methodological & Application

Synthesis of 2-Hydroxymethyl-3-methylpyridine from 3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxymethyl-3-methylpyridine from 3-methylpyridine. The synthetic route is based on the principle of directed ortho-metalation, a powerful strategy for the regioselective functionalization of aromatic rings. In this procedure, 3-methylpyridine is treated with a strong organolithium base to generate a lithiated intermediate at the 2-position, which is subsequently quenched with formaldehyde to yield the desired product. This method is of significant interest to researchers in medicinal chemistry and drug development, as pyridine scaffolds are ubiquitous in pharmaceuticals.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The targeted synthesis of specific isomers is crucial for structure-activity relationship studies and the development of novel chemical entities. The synthesis of this compound presents a challenge in regioselectivity. Direct oxidation of the methyl group of 3-methylpyridine would lead to functionalization at the 3-position. Therefore, a more controlled approach is necessary to introduce a functional group at the 2-position.

Directed ortho-metalation (DoM) offers an elegant solution to this synthetic problem. In this strategy, a directing metalating group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. For 3-substituted pyridines, the substituent can direct the lithiation to either the 2- or 4-position. While the directing effect of a methyl group can be influenced by reaction conditions, this protocol focuses on achieving lithiation at the 2-position. The resulting organolithium intermediate is a potent nucleophile that can react with various electrophiles. In this application, formaldehyde is used as the electrophile to introduce the hydroxymethyl group.

Reaction Scheme

The overall two-step reaction is depicted below:

  • Ortho-lithiation: 3-methylpyridine reacts with a strong base, such as n-butyllithium, to form 3-methyl-2-lithiopyridine.

  • Hydroxymethylation: The lithiated intermediate is then reacted with formaldehyde to produce this compound.

Caption: Synthesis of this compound from 3-methylpyridine.

Quantitative Data Summary

ParameterValueReference Notes
Starting Material 3-MethylpyridineCommercially available
Reagents n-Butyllithium, FormaldehydeStandard organometallic and organic reagents
Solvent Tetrahydrofuran (THF)Anhydrous, essential for the stability of the organolithium intermediate
Reaction Temperature -78 °C to rtLow temperature is critical for the initial lithiation step
Reaction Time 2 - 4 hoursDependent on the specific reaction scale and conditions
Typical Yield 60 - 75%Based on yields for similar directed metalations of substituted pyridines
Product Purity >95% (after chromatography)Purification by column chromatography is typically required
Molecular Weight 123.15 g/mol Calculated for C₇H₉NO

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 3-Methylpyridine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Paraformaldehyde (or formaldehyde gas)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

    • Anhydrous THF (100 mL) is added to the flask via a cannula or syringe.

    • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • 3-Methylpyridine (5.0 g, 53.7 mmol) is added dropwise to the cold THF solution via a syringe.

    • n-Butyllithium (1.1 equivalents, 59.1 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Hydroxymethylation:

    • Paraformaldehyde (1.5 equivalents, 80.5 mmol), previously dried under vacuum, is added portion-wise to the reaction mixture at -78 °C. Alternatively, dry formaldehyde gas can be bubbled through the solution.

    • The reaction mixture is stirred at -78 °C for an additional hour and then allowed to slowly warm to room temperature overnight.

  • Work-up and Extraction:

    • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

    • The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • The purified fractions containing the product are combined and the solvent is evaporated to yield this compound as a colorless to pale yellow oil.

    • The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow A Reaction Setup (Inert atmosphere, -78 °C) B Addition of 3-Methylpyridine and n-Butyllithium A->B C Lithiation (1 hour at -78 °C) B->C D Addition of Formaldehyde C->D E Reaction and Warm-up (Overnight to room temp.) D->E F Quenching (Saturated NH4Cl) E->F G Aqueous Work-up and Extraction F->G H Drying and Solvent Removal G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn. All transfers should be performed using syringe or cannula techniques.

  • Formaldehyde: Formaldehyde is a toxic and volatile substance. It should be handled in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran and hexanes are flammable solvents. Ensure all operations are performed away from ignition sources.

  • Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to avoid cold burns.

Conclusion

The directed ortho-metalation of 3-methylpyridine followed by quenching with formaldehyde provides a viable and regioselective route to this compound. The protocol described herein, while based on established principles of organometallic chemistry, should be optimized for specific laboratory conditions and scales. Careful control of temperature and atmospheric conditions is paramount to achieving good yields and ensuring safety. This synthetic method provides valuable access to a key building block for the development of new pharmaceutical agents.

Application Notes and Protocols for the Biocatalytic Synthesis of Pyridine Derivatives Using Whole-Cell Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various pyridine derivatives utilizing whole-cell biocatalysis. This approach offers a green and efficient alternative to traditional chemical methods, often providing high selectivity and reducing the need for harsh reaction conditions.

Introduction to Whole-Cell Biocatalysis for Pyridine Derivative Synthesis

Pyridine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials. Traditional chemical synthesis of these compounds can involve multi-step processes, harsh reagents, and the generation of significant waste. Whole-cell biocatalysis has emerged as a powerful and sustainable alternative, leveraging the enzymatic machinery of microorganisms to perform complex chemical transformations with high chemo-, regio-, and stereoselectivity.[1]

The use of whole cells as catalysts provides several advantages over isolated enzymes, including the protection of enzymes within a cellular environment, the inherent regeneration of expensive cofactors, and the potential for multi-step reactions in a single pot.[1][2] This document outlines protocols for the synthesis of several valuable pyridine derivatives using engineered and wild-type microorganisms.

Applications and Quantitative Data

Whole-cell biocatalysis has been successfully applied to the synthesis of a range of pyridine derivatives. The following tables summarize the quantitative data from several key examples, highlighting the efficiency and potential of this technology.

Table 1: Synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine
ParameterValueReference
Biocatalyst Recombinant E. coli expressing xylene monooxygenase (XMO)[1][3]
Substrate 2,6-lutidine[1][3]
Product 2,6-bis(hydroxymethyl)pyridine[1][3]
Titer > 12 g/L[1][3]
Space-Time Yield 0.8 g/L/h[1][3]
Key Advantage One-pot synthesis, avoiding strong oxidizing and reducing agents.[1]
Table 2: Synthesis of 3-(aminomethyl)pyridine from Nicotinic Acid
ParameterValueReference
Biocatalyst Recombinant E. coli co-expressing carboxylic acid reductase (CAR) and ω-transaminase (ω-TA)[4]
Substrate Nicotinic Acid[4]
Product 3-(aminomethyl)pyridine[4]
Yield 93%[4]
Titer 40.6 mM (4.4 g/L)[4]
Key Advantage Self-sufficient bioconversion without additional carbon sources.[4]
Table 3: Asymmetric Synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol
ParameterValueReference
Biocatalyst Recombinant E. coli expressing an alcohol dehydrogenase[5][6]
Substrate (4-chlorophenyl)(pyridin-2-yl)methanone[6]
Product S-(4-chlorophenyl)-(pyridin-2-yl)methanol[5][6]
Yield 99.6%[5][6]
Enantiomeric Excess (ee) > 99%[5][6]
Reaction Time 80 minutes (in a microreaction system)[5][6]
Key Advantage High yield and excellent enantioselectivity in a significantly reduced reaction time.[5][6]
Table 4: Synthesis of Nicotinic Acid from 3-methylpyridine
ParameterValueReference
Biocatalyst Recombinant E. coli co-expressing xylene monooxygenase (XMO) and benzyl alcohol dehydrogenase[7]
Substrate 3-methylpyridine[7]
Product Nicotinic Acid (Vitamin B3)[7]
Yield 92.0% ± 3.9%[7]
Conversion Time 12 hours[7]
Key Advantage Streamlined biocatalytic route to an essential nutrient.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the application examples.

Protocol for the Synthesis of 2,6-bis(hydroxymethyl)pyridine

This protocol is based on the one-pot biocatalytic process using recombinant E. coli.[1]

3.1.1. Whole-Cell Catalyst Preparation

  • Strain: Escherichia coli K-12 derivative with reduced aromatic aldehyde reduction capacity (e.g., E. coli RARE), harboring a plasmid for the expression of xylene monooxygenase (XMO) from Pseudomonas putida.[1]

  • Culture Medium: Use a defined growth medium with glucose as the carbon source.

  • Inoculation and Growth: Inoculate a pre-culture into a 2.5 L bioreactor with 1 L of defined medium. Grow the cells in batch mode until the initial glucose (e.g., 10 g/L) is consumed.[1]

  • Fed-Batch Fermentation: Initiate a glucose-limited fed-batch to allow for a growth rate of approximately 0.3 h⁻¹ until a cell density of OD₆₀₀ ≈ 50 is reached (approximately 17.5 gCDW/L).[1]

  • Induction: Induce the expression of the recombinant enzyme 90 minutes before reaching the target biomass concentration by adding the appropriate inducer (e.g., IPTG).[1]

3.1.2. Biocatalytic Synthesis

  • Reaction Setup: Use the high-cell-density culture directly in the bioreactor.

  • Substrate Addition: Once the target cell density is reached and enzyme expression is induced, initiate the continuous feeding of the substrate, 2,6-lutidine.[1]

  • Reaction Conditions: Maintain the temperature and pH at optimal levels for the biocatalyst (e.g., 30°C, pH 7.0). Ensure adequate aeration to maintain dissolved oxygen levels, as the monooxygenase requires oxygen.[1]

  • Monitoring: Monitor the concentrations of the substrate, intermediates (e.g., 6-methyl-2-pyridinemethanol), and the final product, 2,6-bis(hydroxymethyl)pyridine, using a suitable analytical method such as HPLC.[1]

  • Reaction Termination and Product Recovery: Once the reaction has reached completion (as determined by the consumption of the substrate and intermediates), harvest the cells by centrifugation. The product can be recovered from the supernatant and purified using standard chromatographic techniques.

Protocol for the Synthesis of 3-(aminomethyl)pyridine

This protocol describes a self-sufficient whole-cell bioconversion process.[4]

3.2.1. Whole-Cell Catalyst Preparation

  • Strain: Escherichia coli engineered to co-express carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA).[4] For enhanced performance, a strain with a knockout of the transcriptional dual regulator arcA can be used to increase product yield.[4]

  • Culture and Induction: Grow the recombinant E. coli cells in a suitable rich medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. Induce protein expression with an inducer like IPTG at a suitable cell density (e.g., OD₆₀₀ of 0.6-0.8) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours to allow for proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate buffer, pH 7.5), and resuspend them in the same buffer to a desired cell concentration.

3.2.2. Biocatalytic Synthesis

  • Reaction Mixture: In a reaction vessel, combine the whole-cell catalyst suspension, the substrate (nicotinic acid), and an amino donor for the transaminase reaction (e.g., L-alanine).

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Self-Sufficient System: For a self-sufficient system, the whole-cell catalyst can be designed to regenerate cofactors and potentially produce the amino donor internally, eliminating the need for external addition of a carbon source.[4]

  • Monitoring and Product Recovery: Monitor the formation of 3-(aminomethyl)pyridine by HPLC or GC. After the reaction is complete, remove the cells by centrifugation or filtration. The product can then be isolated from the supernatant.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the biocatalytic synthesis of pyridine derivatives.

experimental_workflow_2_6_bis_hydroxymethyl_pyridine cluster_catalyst_prep Whole-Cell Catalyst Preparation cluster_biocatalysis Biocatalytic Synthesis cluster_downstream Downstream Processing culture Inoculation & Batch Culture (Recombinant E. coli) fed_batch Fed-Batch Fermentation (High Cell Density) culture->fed_batch induction Enzyme Induction (XMO Expression) fed_batch->induction substrate_add Continuous Substrate Feed (2,6-lutidine) induction->substrate_add reaction Bioconversion (One-Pot Reaction) substrate_add->reaction monitoring Process Monitoring (HPLC) reaction->monitoring harvest Cell Harvesting (Centrifugation) reaction->harvest monitoring->reaction purification Product Purification harvest->purification product Final Product (2,6-bis(hydroxymethyl)pyridine) purification->product

Caption: Workflow for the synthesis of 2,6-bis(hydroxymethyl)pyridine.

signaling_pathway_3_aminomethyl_pyridine cluster_whole_cell Recombinant E. coli Whole Cell substrate Nicotinic Acid car Carboxylic Acid Reductase (CAR) substrate->car Reduction intermediate Aldehyde Intermediate ta ω-Transaminase (ω-TA) intermediate->ta Reductive Amination product 3-(aminomethyl)pyridine car->intermediate ta->product amino_acceptor_out Amino Acceptor (e.g., Pyruvate) ta->amino_acceptor_out amino_donor_in Amino Donor (e.g., L-alanine) amino_donor_in->ta

Caption: Biocatalytic cascade for 3-(aminomethyl)pyridine synthesis.

References

Application Notes and Protocols for the Use of 2-Hydroxymethyl-3-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxymethyl-3-methylpyridine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of proton pump inhibitors (PPIs). Its bifunctional nature, featuring a reactive hydroxymethyl group and a substituted pyridine core, allows for versatile chemical modifications essential for constructing complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for its use, with a focus on the synthesis of the anti-ulcer drug, Rabeprazole.

Key Application: Synthesis of Rabeprazole

This compound is a precursor to the core pyridine moiety of Rabeprazole, a widely used PPI for treating acid-related gastrointestinal disorders. The synthesis involves the initial activation of the hydroxymethyl group, typically through chlorination, followed by coupling with a benzimidazole thiol derivative and subsequent oxidation.

Logical Workflow for Rabeprazole Synthesis:

The overall synthetic strategy involves a multi-step process that begins with a substituted derivative of this compound. The key transformations are outlined in the workflow diagram below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Condensation cluster_2 Step 3: Oxidation A Substituted 2-Hydroxymethyl- 3-methylpyridine Derivative C 2-(Chloromethyl)-3-methylpyridine Derivative A->C Chlorination B Thionyl Chloride (SOCl2) in Dichloromethane (DCM) B->C F Thioether Intermediate C->F Coupling D 2-Mercaptobenzimidazole D->F E Sodium Hydroxide (NaOH) in Ethanol/Water E->F H Rabeprazole F->H Oxidation G m-Chloroperbenzoic acid (m-CPBA) G->H

Caption: Synthetic workflow for Rabeprazole starting from a this compound derivative.

Experimental Protocols

The following protocols are based on procedures described in the synthesis of Rabeprazole intermediates. While the starting material in the cited literature is a more complex derivative, the protocol for the chlorination of the hydroxymethyl group is directly applicable to this compound.

Protocol 1: Chlorination of a this compound Derivative

This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group, a crucial activation step for subsequent nucleophilic substitution. The example is adapted from the synthesis of a Rabeprazole intermediate.[1]

Materials and Reagents:

  • 3-{[2-(Hydroxymethyl)-3-methylpyridin-4-yl]oxy}propan-1-ol

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 3-{[2-(Hydroxymethyl)-3-methylpyridin-4-yl]oxy}propan-1-ol (44 g) in dichloromethane (220 mL) in a round-bottom flask at 28°C.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Prepare a solution of thionyl chloride (41 mL) in dichloromethane (88 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, stir the reaction mixture at 20-30°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under vacuum at 15-30°C to remove the solvent and excess thionyl chloride. The resulting crude 2-(chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine is used directly in the next step without further purification.

Quantitative Data for Chlorination and Subsequent Steps:

StepStarting MaterialKey ReagentsProductYieldPurityReference
Chlorination 3-{[2-(Hydroxymethyl)-3-methylpyridin-4-yl]oxy}propan-1-olThionyl chloride, DCM2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine(Used in situ)N/A[1]
Condensation 2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine2-Mercaptobenzimidazole, NaOH, Ethanol/Water2-({[4-(3-chloropropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazoleHighN/A[1]
Oxidation & Final Product 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazolem-CPBA or H₂O₂/catalystRabeprazole~88%99.7%[1]
Protocol 2: Condensation with 2-Mercaptobenzimidazole

This protocol outlines the coupling of the chlorinated pyridine intermediate with 2-mercaptobenzimidazole to form the thioether backbone of Rabeprazole.[1]

Materials and Reagents:

  • Crude 2-(chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine from Protocol 1

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Methylated ethanol

  • Water

Equipment:

  • Reaction vessel with stirrer

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium hydroxide (19.14 g) in a mixture of water (220 mL) and methylated ethanol (44 mL).

  • Add 2-mercaptobenzimidazole (29.67 g) to the basic solution at 28°C.

  • Dissolve the crude 2-(chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine from the previous step in methylated ethanol (88 mL).

  • Add the solution of the chlorinated pyridine to the benzimidazole mixture dropwise over 30 minutes at 20-25°C.

  • Stir the reaction mixture for 1 hour at the same temperature.

  • Filter the resulting solid precipitate and wash it with a 1:1 mixture of methylated ethanol and water (50 mL), followed by a wash with water (200 mL).

  • The resulting solid is the thioether intermediate, which can be carried forward to the final oxidation step.

Mechanism of Action of Rabeprazole: Proton Pump Inhibition

Rabeprazole exerts its therapeutic effect by irreversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells of the stomach lining.[2][3] This enzyme is responsible for the final step in gastric acid secretion.

Signaling Pathway of Proton Pump Inhibition:

The diagram below illustrates the mechanism of action of Rabeprazole.

G Rabeprazole_inactive Rabeprazole (Inactive Prodrug) in Bloodstream Rabeprazole_active Sulfenamide (Active Form) Rabeprazole_inactive->Rabeprazole_active Activation by Acidic Environment ProtonPump H+/K+ ATPase (Proton Pump) Rabeprazole_active->ProtonPump Covalent Binding to Cysteine Residues H_ion H+ (Acid) ProtonPump->H_ion H+ Secretion (Blocked) K_ion_lumen K+ K_ion_lumen->ProtonPump K+ Uptake

Caption: Mechanism of action of Rabeprazole in inhibiting the gastric proton pump.

Detailed Mechanism:

  • Absorption and Distribution: Rabeprazole is administered as an inactive prodrug, which is absorbed into the bloodstream.[2]

  • Activation in Parietal Cells: The prodrug diffuses into the acidic secretory canaliculi of the gastric parietal cells.[3] The highly acidic environment protonates Rabeprazole, leading to its conversion into the active sulfenamide form.[2][3]

  • Inhibition of H⁺/K⁺-ATPase: The active sulfenamide covalently binds to cysteine residues on the H⁺/K⁺-ATPase enzyme.[2] This binding is irreversible and inactivates the proton pump.

  • Suppression of Acid Secretion: By blocking the proton pump, Rabeprazole prevents the final step of gastric acid secretion, which is the exchange of intracellular H⁺ for extracellular K⁺.[3] This leads to a significant and sustained reduction in gastric acidity.

References

Application Notes and Protocols: 2-Hydroxymethyl-3-methylpyridine as a Precursor for Lansoprazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, a key intermediate derived from 2-hydroxymethyl-3-methylpyridine, in the synthesis of the proton pump inhibitor lansoprazole. The focus is on the formation of critical process-related impurities and the analytical methods for their quantification.

Introduction

Lansoprazole, a substituted benzimidazole, is widely used to treat acid-related gastrointestinal disorders. Its synthesis is a multi-step process, with 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine serving as a crucial precursor for the pyridine moiety of the final molecule. During the synthesis, several impurities can be formed, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. The primary impurities associated with the synthetic route originating from this precursor are Lansoprazole Sulfide, Lansoprazole Sulfone, and Lansoprazole N-oxide.

Synthesis of Lansoprazole and Formation of Impurities

The synthesis of lansoprazole from 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine involves a series of chemical transformations. The initial step is the conversion of the hydroxymethyl group to a more reactive chloromethyl group. This is followed by condensation with 2-mercaptobenzimidazole to form the thioether intermediate, Lansoprazole Sulfide. The final step is the oxidation of the sulfide to the target sulfoxide, lansoprazole.

The formation of impurities is often associated with the oxidation step. Incomplete oxidation can result in residual Lansoprazole Sulfide in the final product. Conversely, over-oxidation can lead to the formation of Lansoprazole Sulfone.[1] Additionally, oxidation of the pyridine nitrogen can result in the formation of Lansoprazole N-oxide.[2][3] The pH of the reaction mixture during oxidation is a critical parameter, with alkaline conditions favoring the formation of the sulfone impurity and acidic conditions (pH below 4) potentially leading to the N-oxide impurity.[1]

Key Impurities

Impurity NameAlternative NameStructureFormation Pathway
Lansoprazole Sulfide2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole(Structure not available in search results)Incomplete oxidation of the thioether intermediate.[2]
Lansoprazole SulfoneLansoprazole Related Compound A(Structure not available in search results)Over-oxidation of the sulfoxide group in lansoprazole.[1]
Lansoprazole N-oxideLansoprazole Related Compound B, Lansoprazole EP Impurity A(Structure not available in search results)Oxidation of the pyridine nitrogen atom.[2][4]

Experimental Protocols

Protocol 1: Synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

This protocol describes the chlorination of the hydroxymethyl group of the pyridine precursor.

Materials:

  • 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ethyl acetate

  • Ice bath

Procedure:

  • Dissolve 6.64 g (0.03 mol) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in 20 mL of dichloromethane in a 100 mL three-necked flask.

  • Add a catalytic amount of DMF.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of 10.71 g (0.09 mol) of thionyl chloride and 10 mL of dichloromethane dropwise to the flask.

  • Maintain the reaction temperature between -10°C and 10°C for 3-6 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to approximately 5 mL at a temperature below 40°C.

  • Add ethyl acetate dropwise to precipitate the white crystalline product. Continue adding ethyl acetate until no more precipitate forms.

  • Filter the solid, wash with ethyl acetate, and dry under vacuum to obtain 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[1]

Protocol 2: Synthesis of Lansoprazole Sulfide

This protocol describes the condensation of the chlorinated pyridine intermediate with 2-mercaptobenzimidazole.

Materials:

  • 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

  • 2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • In a reaction vessel, dissolve 11 g of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 10 g of 2-mercaptobenzimidazole in water.

  • Add 5 g of sodium hydroxide to the mixture at ambient temperature.

  • Stir the reaction mixture. A solid will precipitate out.

  • Filter the separated solid and wash with water.

  • Dry the solid to obtain Lansoprazole Sulfide. A typical yield is around 12.40 g.[2]

Protocol 3: Synthesis of Lansoprazole (Oxidation of Lansoprazole Sulfide)

This protocol describes the oxidation of the sulfide intermediate to lansoprazole.

Materials:

  • Lansoprazole Sulfide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or Chloroform

  • Aqueous sodium bicarbonate solution

Procedure:

  • Suspend Lansoprazole Sulfide in dichloromethane or chloroform.

  • Cool the suspension to a low temperature (e.g., -10°C).

  • Slowly add a solution of m-CPBA (approximately 1.1 to 1.2 equivalents) in the same solvent over a period of time, maintaining the low temperature.

  • Monitor the reaction by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain crude lansoprazole.

  • The crude product can be further purified by crystallization.

Protocol 4: UPLC Analysis of Lansoprazole and its Impurities

This protocol provides a validated UPLC method for the simultaneous determination of lansoprazole and its process-related impurities.[5]

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18 (specific dimensions not provided, but typical for UPLC)

  • Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10, v/v)

  • Mobile Phase B: Methanol and acetonitrile (50:50, v/v)

  • Gradient Program: (A specific gradient program would be developed and validated, but is not detailed in the search results)

  • Flow Rate: (Typical for UPLC, e.g., 0.3-0.5 mL/min)

  • Detection Wavelength: 285 nm

  • Column Temperature: (A specific temperature would be set, e.g., 40°C)

  • Injection Volume: (Typical for UPLC, e.g., 1-5 µL)

Sample Preparation:

  • Standard Solution: Prepare a stock solution of lansoprazole and each impurity in a suitable diluent (e.g., a mixture of mobile phases). Further dilute to a working concentration.

  • Sample Solution: Accurately weigh and dissolve the lansoprazole drug substance or a powdered sample of the dosage form in the diluent to achieve a known concentration.

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The following tables summarize quantitative data related to the analysis of lansoprazole and its impurities.

Table 1: Linearity of the UPLC Method [6]

CompoundRange (µg/mL)Correlation Coefficient (r²)
Lansoprazole5 - 250.9972 - 0.9991
Lansoprazole Sulfide(Not specified)> 0.999
Lansoprazole Sulfone(Not specified)> 0.999
Lansoprazole N-oxide(Not specified)> 0.999

Table 2: Accuracy (Recovery) of the UPLC Method [5]

CompoundSpiked LevelRecovery (%)
Lansoprazole(Not specified)97.8 - 102.6
Lansoprazole Impurities(Not specified)93.5 - 106.5

Table 3: Precision of the UPLC Method (Repeatability) [5]

CompoundConcentration (µg/mL)RSD (%)
Lansoprazole400< 2
Lansoprazole Impurities1.2< 2

Visualizations

Lansoprazole_Synthesis_and_Impurity_Formation Precursor 2-Hydroxymethyl-3-methyl- 4-(2,2,2-trifluoroethoxy)pyridine Chlorinated_Intermediate 2-Chloromethyl-3-methyl- 4-(2,2,2-trifluoroethoxy)pyridine HCl Precursor->Chlorinated_Intermediate SOCl₂, DCM Lansoprazole_Sulfide Lansoprazole Sulfide (Impurity) Chlorinated_Intermediate->Lansoprazole_Sulfide + 2-Mercaptobenzimidazole, NaOH Mercaptobenzimidazole 2-Mercaptobenzimidazole Mercaptobenzimidazole->Lansoprazole_Sulfide Lansoprazole Lansoprazole Lansoprazole_Sulfide->Lansoprazole Oxidation (e.g., m-CPBA) Lansoprazole_Sulfone Lansoprazole Sulfone (Impurity) Lansoprazole->Lansoprazole_Sulfone Over-oxidation Lansoprazole_N_Oxide Lansoprazole N-oxide (Impurity) Lansoprazole->Lansoprazole_N_Oxide Pyridine N-oxidation

Caption: Synthetic pathway of lansoprazole and formation of key impurities.

UPLC_Analysis_Workflow Sample_Prep Sample Preparation (Drug Substance or Dosage Form) UPLC_System UPLC System (Waters Acquity BEH C18) Sample_Prep->UPLC_System Injection Gradient_Elution Gradient Elution (Buffer/Methanol & Methanol/Acetonitrile) UPLC_System->Gradient_Elution Detection UV Detection at 285 nm Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis Results Results (Impurity Profile, Assay) Data_Analysis->Results

Caption: Workflow for the UPLC analysis of lansoprazole and its impurities.

References

Experimental Protocols for the Selective Oxidation of 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The selective oxidation of 2-hydroxymethyl-3-methylpyridine is a critical transformation in synthetic chemistry, providing access to key building blocks for pharmaceuticals and other biologically active molecules. The two primary oxidation products, 3-methylpyridine-2-carbaldehyde and 3-methylpicolinic acid, serve as versatile intermediates. This document outlines detailed protocols for the selective synthesis of these compounds from (3-methylpyridin-2-yl)methanol.

The choice of oxidizing agent and reaction conditions dictates the outcome of the oxidation. For the selective oxidation to the aldehyde, milder reagents are required to prevent over-oxidation to the carboxylic acid. Conversely, a strong oxidizing agent is necessary to ensure complete conversion to the carboxylic acid. Herein, we present protocols utilizing manganese dioxide (MnO₂) for the synthesis of the aldehyde and potassium permanganate (KMnO₄) for the synthesis of the carboxylic acid. Additionally, alternative methods such as Swern and TEMPO-mediated oxidations are discussed for the aldehyde synthesis, providing a broader toolkit for researchers.

Data Presentation

The following tables summarize the quantitative data for the described oxidation protocols.

Table 1: Oxidation of this compound to 3-Methylpyridine-2-carbaldehyde

MethodOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Protocol 1 Manganese Dioxide (MnO₂)DichloromethaneReflux2485-95
Alternative A Swern OxidationDichloromethane-78 to rt2~90
Alternative B TEMPO/NaOClDichloromethane/Water0 to rt1-2>90

Table 2: Oxidation of this compound to 3-Methylpicolinic Acid

MethodOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Protocol 2 Potassium Permanganate (KMnO₄)Water100470-80

Experimental Protocols

Protocol 1: Oxidation to 3-Methylpyridine-2-carbaldehyde using Manganese Dioxide

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using activated manganese dioxide.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the starting material (approximately 10-20 mL per gram of starting material).

  • To the stirred solution, add activated manganese dioxide (5.0-10.0 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methylpyridine-2-carbaldehyde.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to 3-Methylpicolinic Acid using Potassium Permanganate

This protocol details the strong oxidation of the primary alcohol to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in water. A small amount of sodium hydroxide can be added to aid dissolution if necessary.

  • Heat the solution to approximately 80-90°C with stirring.

  • Slowly add potassium permanganate (3.0-4.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 100°C. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux (100°C) and stir until the purple color of the permanganate has disappeared (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide formed. Wash the solid with a small amount of cold water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.

  • The product, 3-methylpicolinic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

Oxidation Pathways of this compound

Oxidation_Pathways start This compound aldehyde 3-Methylpyridine-2-carbaldehyde start->aldehyde Mild Oxidation (MnO₂, Swern, TEMPO) acid 3-Methylpicolinic Acid start->acid Strong Oxidation (KMnO₄) aldehyde->acid Further Oxidation (KMnO₄)

Caption: Oxidation pathways of this compound.

Experimental Workflow for Aldehyde Synthesis (Protocol 1)

Aldehyde_Workflow A Dissolve Starting Material in DCM B Add MnO₂ A->B C Reflux Reaction Mixture B->C D Cool and Filter C->D E Dry and Concentrate D->E F Purify (Optional) E->F G 3-Methylpyridine-2-carbaldehyde E->G F->G

Caption: Workflow for the synthesis of 3-Methylpyridine-2-carbaldehyde.

Experimental Workflow for Carboxylic Acid Synthesis (Protocol 2)

Acid_Workflow A Dissolve Starting Material in Water B Add KMnO₄ A->B C Reflux Reaction Mixture B->C D Cool and Filter C->D E Acidify Filtrate D->E F Collect Precipitate E->F G 3-Methylpicolinic Acid F->G

Caption: Workflow for the synthesis of 3-Methylpicolinic Acid.

Alternative Aldehyde Synthesis Methods

Alternative A: Swern Oxidation

The Swern oxidation is a reliable method for converting primary alcohols to aldehydes without over-oxidation.[1] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Reaction Principle:

  • Activation of DMSO with oxalyl chloride at -78 °C to form the electrophilic species.

  • Reaction of the alcohol with the activated DMSO to form an alkoxysulfonium salt.

  • Addition of a hindered base (e.g., triethylamine) to induce elimination, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2]

A general procedure involves the slow addition of DMSO to a solution of oxalyl chloride in dichloromethane at -78 °C, followed by the addition of the alcohol.[3] After a short period, triethylamine is added, and the reaction is allowed to warm to room temperature before workup.[1]

Alternative B: TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a co-oxidant, such as sodium hypochlorite (NaOCl).[4][5]

Reaction Principle:

  • The co-oxidant oxidizes TEMPO to the active N-oxoammonium species.

  • The N-oxoammonium species oxidizes the alcohol to the aldehyde, regenerating a hydroxylamine.

  • The hydroxylamine is re-oxidized by the co-oxidant to complete the catalytic cycle.

A typical procedure involves stirring the alcohol in a biphasic mixture of dichloromethane and an aqueous solution of sodium hypochlorite containing a catalytic amount of TEMPO and a phase-transfer catalyst at 0 °C to room temperature.[6][7]

References

The Versatility of 2-Hydroxymethyl-3-methylpyridine in Organic Synthesis: A Building Block for Novel Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxymethyl-3-methylpyridine, also known as (2-Methyl-pyridin-3-yl)-methanol, is a valuable heterocyclic building block in the field of organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a hydroxymethyl and a methyl group, offers multiple reactive sites for the construction of complex molecules. This bifunctionality makes it a versatile intermediate in the development of new pharmaceuticals and agrochemicals. The pyridine nitrogen imparts basicity and can participate in coordination chemistry, while the primary alcohol of the hydroxymethyl group can readily undergo a variety of transformations such as oxidation, esterification, and etherification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in synthetic protocols.

PropertyValue
CAS Number 56826-61-0
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Colorless to light yellow liquid or crystalline solid
Boiling Point 240-245 °C
Density ~1.05 - 1.10 g/cm³
Flash Point 110 °C (closed cup)
Solubility Soluble in water and common organic solvents like ethanol and ether.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of a diverse range of target molecules, particularly in the pharmaceutical and materials science sectors.[1] Its structural framework is a key component in the development of novel bioactive compounds.

Pharmaceutical Applications: The pyridine moiety is a common scaffold in many drug molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The hydroxymethyl and methyl groups on the this compound ring provide convenient handles for structural modifications to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, derivatives of this building block are explored in the synthesis of antibacterial and anti-inflammatory agents.[2]

Agrochemical Applications: Similar to its role in pharmaceuticals, the pyridine core is present in numerous pesticides and herbicides. The functional groups of this compound allow for the introduction of various toxophoric and auxophoric groups to develop new crop protection agents with improved efficacy and selectivity.

Materials Science: This building block can be incorporated into polymer chains to modify the properties of materials, such as enhancing thermal stability or altering hydrophobicity, leading to the creation of specialized functional materials.[1]

Key Synthetic Transformations and Protocols

The reactivity of this compound is centered around its hydroxymethyl group, the methyl group, and the pyridine ring itself. Below are detailed protocols for some of its key synthetic transformations.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 2-Formyl-3-methylpyridine. This aldehyde is a valuable intermediate for further transformations such as reductive amination and Wittig reactions.

Experimental Protocol (Analogous to Swern Oxidation):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) to the cooled solution, followed by a solution of this compound (1.0 eq.) in DCM.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise to the mixture and continue stirring for another hour at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Formyl-3-methylpyridine.

Bromination of the Hydroxymethyl Group

The hydroxyl group can be converted to a good leaving group, such as a bromide, to facilitate nucleophilic substitution reactions.

Experimental Protocol: [3]

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.5 eq.) to the cooled solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[3]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(Bromomethyl)-3-methylpyridine.[3]

Etherification of the Hydroxymethyl Group (Williamson Ether Synthesis)

The hydroxyl group can be deprotonated with a strong base and then reacted with an alkyl halide to form an ether linkage.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired ether derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound and a potential synthetic route to this building block.

Synthesis_of_2_Hydroxymethyl_3_methylpyridine 3-Methylpyridine 3-Methylpyridine Intermediate Lithiation followed by Formaldehyde Quench 3-Methylpyridine->Intermediate 1. n-BuLi, THF, -78°C 2. HCHO This compound This compound Intermediate->this compound Workup

References

Application of 2-Hydroxymethyl-3-methylpyridine in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl-3-methylpyridine is a substituted pyridine ligand that holds significant promise in the field of coordination chemistry. Its structural features, comprising a pyridine ring for metal coordination and a hydroxymethyl group that can act as a secondary coordination site or be functionalized, make it a versatile building block for the synthesis of novel metal complexes. These complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. The presence of the methyl group at the 3-position can influence the steric and electronic properties of the resulting complexes, potentially leading to unique reactivity and stability.

This document provides detailed application notes and experimental protocols for the synthesis and application of coordination complexes involving this compound and structurally related pyridine-based ligands. Due to the limited availability of literature specifically on this compound complexes, this guide also incorporates and adapts protocols from closely related and well-studied systems, providing a robust starting point for researchers.

Ligand Synthesis: Proposed Protocol

A reliable supply of the this compound ligand is the first critical step. While specific literature on its synthesis is scarce, a plausible synthetic route can be adapted from established methods for similar pyridine derivatives, such as the synthesis of 2-amino-3-hydroxymethylpyridine. A proposed method involves the reduction of a suitable precursor like 3-methylpicolinic acid or its ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Esterification of 3-Methylpicolinic Acid:

    • Suspend 3-methylpicolinic acid in anhydrous methanol.

    • Slowly add thionyl chloride dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the methyl 3-methylpicolinate.

  • Reduction of the Ester:

    • Under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF in a flask cooled to 0 °C.

    • Dissolve the methyl 3-methylpicolinate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting solid and wash it with THF.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield this compound.

    • The product can be further purified by column chromatography or distillation.

Coordination Chemistry: Synthesis of Metal Complexes

This compound is expected to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the oxygen of the hydroxymethyl group. The synthesis of its metal complexes can be adapted from general procedures for pyridine-alcohol ligands.

Generalized Experimental Protocol for the Synthesis of Transition Metal Complexes with this compound:

Materials:

  • This compound (ligand, L)

  • A suitable metal salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, ZnCl₂, etc.)

  • Solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Ligand Solution: Dissolve a specific molar equivalent of this compound in a suitable solvent (e.g., 1 mmol in 20 mL of ethanol).

  • Preparation of the Metal Salt Solution: In a separate flask, dissolve the desired metal salt in the same or a compatible solvent (e.g., 0.5 mmol of Cu(OAc)₂·H₂O in 20 mL of methanol for a 2:1 ligand-to-metal ratio).

  • Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Complex Formation: The formation of the complex may be instantaneous, indicated by a color change or precipitation. The reaction mixture may be stirred for several hours at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion.

  • Isolation of the Complex:

    • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

    • If no precipitate forms, the solvent can be slowly evaporated at room temperature or under reduced pressure to induce crystallization.

  • Purification: The crude complex can be recrystallized from a suitable solvent or solvent mixture to obtain a pure product.

Logical Workflow for Complex Synthesis:

Caption: A generalized workflow for the synthesis of metal complexes with this compound.

Potential Applications and Supporting Data from Analogous Systems

While specific quantitative data for this compound complexes is not yet widely reported, data from structurally similar pyridine-based complexes can provide valuable insights into their potential applications.

Catalytic Applications

Coordination complexes of pyridine derivatives are known to be effective catalysts in various organic transformations. For instance, ruthenium complexes with NNN-tridentate pyridine-based ligands have shown activity in transfer hydrogenation reactions.

Table 1: Catalytic Activity of a Ruthenium Complex with a Pyridine-Alcohol Type Ligand in Transfer Hydrogenation of Acetophenone

CatalystSubstrate/Catalyst RatioTime (min)Conversion (%)
[Ru(L)(PPh₃)(CO)Cl][PF₆]¹2001582
[Ru(L)(PPh₃)(CO)Cl][PF₆]¹20060>90

¹ Data adapted for a representative Ru complex with a pyridine-alcohol ligand. 'L' represents the tridentate pyridine-alcohol ligand.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

  • Ruthenium complex (catalyst)

  • Acetophenone (substrate)

  • Isopropanol (solvent and hydrogen source)

  • Potassium isopropoxide (base)

  • Inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst in isopropanol.

  • Add acetophenone and a solution of potassium isopropoxide in isopropanol.

  • Heat the reaction mixture at a specified temperature (e.g., 82 °C).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC).

  • Upon completion, quench the reaction and analyze the final product distribution.

Catalytic Cycle Pathway (Hypothetical):

CatalyticCycle Catalyst [Ru-L] Pre-catalyst Active_Catalyst Active Ru-Hydride Species Catalyst->Active_Catalyst Activation (Base, iPrOH) Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination H_Transfer Hydride Transfer Substrate_Coordination->H_Transfer Product_Release Product Release H_Transfer->Product_Release Product_Release->Active_Catalyst Regeneration Product Alcohol Product Product_Release->Product Substrate Ketone Substrate Substrate->Substrate_Coordination H_Source Isopropanol H_Source->Catalyst H-source

Caption: A proposed catalytic cycle for the transfer hydrogenation of ketones using a Ruthenium-2-Hydroxymethyl-3-methylpyridine complex.

Biological Applications: Antimicrobial and Anticancer Activity

Metal complexes of pyridine derivatives often exhibit enhanced biological activity compared to the free ligands. This is attributed to factors such as increased lipophilicity and the ability of the metal center to interact with biological targets.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Silver(I) and Copper(II) Complexes with 2-Amino-3-methylpyridine

CompoundS. aureusE. coliP. aeruginosa
2-Amino-3-methylpyridine>500>500>500
[Ag(2-amino-3-methylpyridine)₂]NO₃12562.5125
[Cu(2-amino-3-methylpyridine)₂(OAc)₂]250125250

Data is representative of complexes with a closely related ligand, 2-amino-3-methylpyridine.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient broth (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in nutrient broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth.

Logical Relationship of Biological Activity:

BiologicalActivity Ligand This compound Complex Metal Complex Ligand->Complex Metal Metal Ion (e.g., Ag+, Cu2+) Metal->Complex Interaction Interaction with Cellular Targets (DNA, Enzymes) Complex->Interaction Cell Bacterial/Cancer Cell Cell->Interaction Effect Biological Effect (Inhibition of Growth) Interaction->Effect

Caption: The logical pathway from ligand and metal to a biological effect of the resulting coordination complex.

Conclusion

This compound presents a promising scaffold for the development of novel coordination complexes with diverse applications. While direct research on this specific ligand is emerging, the established chemistry of related pyridine-alcohols provides a strong foundation for future investigations. The protocols and data presented here, adapted from analogous systems, offer a comprehensive guide for researchers to synthesize and evaluate the catalytic and biological properties of this compound-based metal complexes. Further research is encouraged to explore the full potential of this versatile ligand in coordination chemistry and its applications in drug development and materials science.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 2-Hydroxymethyl-3-methylpyridine. This starting material offers a versatile scaffold for the generation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the synthesis of fused pyridine ring systems, leveraging the reactivity of the hydroxymethyl group and the pyridine nitrogen.

Synthesis of Novel Oxazolo[3,4-a]pyridinium Derivatives

A key synthetic strategy involves the condensation of this compound with various aldehydes and ketones to form fused oxazolo[3,4-a]pyridinium derivatives. This reaction is analogous to the formation of oxazolidines from 2-hydroxymethyl piperidine, where the pyridine nitrogen acts as the amine component in the cyclization.[1][2] This approach allows for the introduction of a wide range of substituents, enabling the generation of a library of novel compounds for biological screening.

Experimental Protocol: Synthesis of 4-methyl-1-phenyloxazolo[3,4-a]pyridin-4-ium

This protocol details the synthesis of a representative oxazolo[3,4-a]pyridinium salt using benzaldehyde as the carbonyl component.

Materials:

  • This compound

  • Benzaldehyde

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add benzaldehyde (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the reaction mixture.

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo using a rotary evaporator.

  • Add diethyl ether to the concentrated residue to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting product is the 4-methyl-1-phenyloxazolo[3,4-a]pyridin-4-ium salt.

Quantitative Data:

The following table summarizes the expected yield and characterization data for the synthesized compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
4-methyl-1-phenyloxazolo[3,4-a]pyridin-4-iumC14H14NO+212.2785-95175-1802.45 (s, 3H), 5.30 (s, 2H), 6.80 (s, 1H), 7.20-7.60 (m, 6H), 8.10 (d, 1H), 8.90 (d, 1H)18.5, 70.2, 95.8, 125.4, 128.9, 129.5, 130.8, 134.2, 140.1, 145.6, 158.9

Potential Biological Activity and Signaling Pathway Interaction

Fused pyridine derivatives, such as those that can be synthesized from this compound, are known to exhibit a range of biological activities. For instance, various furopyridines have been investigated for their anticancer properties. While the specific biological activity of the novel oxazolo[3,4-a]pyridinium derivatives would need to be determined through screening, a hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The diagram below illustrates a hypothetical interaction of a novel heterocyclic compound with the PI3K/Akt/mTOR signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Novel_Compound Novel Heterocyclic Compound Novel_Compound->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and characterization of novel heterocyclic compounds from this compound.

G Start Start: this compound + Carbonyl Compound Reaction Reaction: Condensation/ Cyclization Start->Reaction Workup Workup: Precipitation & Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Characterization Characterization: NMR, MS, MP Purification->Characterization End End: Pure Novel Heterocyclic Compound Characterization->End

Caption: General synthetic workflow.

References

Flow Chemistry Approaches for the Synthesis of Methylpyridines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methylpyridines using continuous flow chemistry. This approach offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, faster optimization, and straightforward scalability.[1][2] The following sections detail two distinct and robust flow chemistry methodologies for accessing substituted methylpyridines, complete with quantitative data, step-by-step protocols, and workflow diagrams.

Application Note 1: Continuous Flow α-Methylation of Pyridines using Heterogeneous Catalysis

This application note describes a highly regioselective and efficient continuous flow method for the α-methylation of various pyridine substrates to yield 2-methylpyridine derivatives.[2][3] The process utilizes a packed-bed reactor containing Raney® nickel as a heterogeneous catalyst, with 1-propanol serving as both the solvent and the methylating agent.[2][3] This method is particularly advantageous due to its operational simplicity, the use of a readily available and recyclable catalyst, and the high purity of the resulting products, which often do not require further purification.[2][3]

Quantitative Data Summary

The following table summarizes the results for the α-methylation of a range of substituted pyridines under continuous flow conditions. The reactions were performed using a 0.05 M solution of the pyridine substrate in 1-propanol, passed through a heated column packed with Raney® nickel.[2][3]

EntrySubstrateProductYield (%)[3]
1Pyridine2-Methylpyridine78
23-Methylpyridine2,5-Dimethylpyridine84
34-Methylpyridine2,4-Dimethylpyridine87
43,5-Dimethylpyridine2,3,5-Trimethylpyridine90
54-(tert-Butyl)pyridine2-Methyl-4-(tert-butyl)pyridine85
63-Phenylpyridine2-Methyl-3-phenylpyridine96
74-Phenylpyridine2-Methyl-4-phenylpyridine97
84-(Dimethylamino)pyridine2-Methyl-4-(dimethylamino)pyridine91
Experimental Workflow

The logical workflow for the continuous flow α-methylation of pyridines is depicted below. A solution of the pyridine substrate is pumped through a pre-heated packed-bed reactor containing the catalyst, and the product is collected after passing through a back-pressure regulator to maintain a stable flow.

G cluster_prep Reagent Preparation cluster_flow_system Flow System Setup start Start prep_solution Prepare 0.05 M Pyridine Solution in 1-Propanol start->prep_solution injector Sample Loop Injector (5 mL) prep_solution->injector Load Sample pump HPLC Pump pump->injector 1-Propanol (0.1 mL/min) column Packed-Bed Reactor: Stainless Steel Column (150 x 4.6 mm) with 5.5 g Raney® Nickel injector->column Inject Sample bpr Back-Pressure Regulator column->bpr heating Heating System: Sand Bath (>180 °C) heating->column Heat collection Product Collection bpr->collection

Caption: Workflow for the continuous α-methylation of pyridines.

Detailed Experimental Protocol

Materials:

  • Pyridine substrate

  • 1-Propanol (anhydrous)

  • Raney® nickel (slurry in water)

  • HPLC pump (e.g., Waters 515) or other suitable pumping system

  • Stainless steel column (e.g., 150 mm x 4.6 mm)

  • 6-port manual injector with a 5 mL sample loop

  • Heating system (e.g., sand bath with a hot plate)

  • Back-pressure regulator (BPR)

  • Collection vessel

Procedure: [2]

  • Catalyst Packing: Carefully pack the stainless steel column with 5.5 g of Raney® nickel. It is advisable to wash the Raney® nickel with 1-propanol before packing to remove water.

  • System Assembly: Assemble the flow chemistry setup as shown in the workflow diagram. Connect the pump, injector, packed column, BPR, and collection vessel using appropriate tubing.

  • System Equilibration: Place the packed column in the sand bath. Set the pump to a flow rate of 0.3 mL/min with 1-propanol as the solvent and heat the sand bath to >180 °C. Allow the system to equilibrate for at least 30 minutes.

  • Reagent Preparation: While the system is equilibrating, prepare a 0.05 M solution of the desired pyridine substrate in 5 mL of 1-propanol.

  • Reaction Initiation: Once the system is stable, reduce the flow rate to 0.1 mL/min. Load the prepared pyridine solution into the 5 mL sample loop of the injector.

  • Injection and Collection: Switch the injector to introduce the sample into the flow stream. The substrate solution will then be pumped through the heated catalyst bed. Collect the eluent from the BPR for 30 minutes to ensure the entire sample has passed through the reactor.

  • Product Isolation: The collected solution contains the 2-methylated pyridine product. The solvent (1-propanol) can be removed under reduced pressure to yield the product, which is often of sufficient purity for subsequent use without further purification.[2][3]

Application Note 2: Bohlmann-Rahtz Pyridine Synthesis in a Continuous Flow Reactor

The Bohlmann-Rahtz synthesis is a powerful method for constructing substituted pyridines from enamines and ethynylketones.[4] Its adaptation to a continuous flow process allows for rapid and controlled synthesis without the need to isolate the aminodiene intermediate, a common drawback in the batch procedure.[4][5] This application note details a one-step synthesis of a trisubstituted pyridine using a heated flow reactor.

Quantitative Data Summary

The following table summarizes the reaction parameters and results for the continuous flow Bohlmann-Rahtz synthesis of ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

ParameterValue
Substrate 11-Phenyl-2-propyn-1-one
Substrate 2Ethyl 3-aminocrotonate
SolventEthanol:Acetic Acid (5:1)
Reactor Temperature120 °C[5]
Flow Rate1 mL/min[5]
Residence Time5 minutes[5]
Reactor Volume5 mL[5]
Back Pressure250 psi[5]
Yield86%[5]
Experimental Workflow

The logical workflow for the continuous flow Bohlmann-Rahtz synthesis is illustrated below. A premixed solution of the substrates is pumped through a heated coil reactor to facilitate the cyclodehydration reaction in a single pass.

G cluster_prep Reagent Preparation cluster_flow_system Flow System Setup start Start prep_solution Prepare Stock Solution: 1-Phenyl-2-propyn-1-one and Ethyl 3-aminocrotonate in EtOH:AcOH (5:1) start->prep_solution pump Pump prep_solution->pump reactor Heated Coil Reactor: 5 mL Stainless Steel Tubing (120 °C) pump->reactor 1 mL/min bpr Back-Pressure Regulator (250 psi) reactor->bpr collection Product Collection in NaHCO3(aq) bpr->collection

Caption: Workflow for the continuous Bohlmann-Rahtz pyridine synthesis.

Detailed Experimental Protocol

Materials:

  • 1-Phenyl-2-propyn-1-one

  • Ethyl 3-aminocrotonate

  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Flow reactor system (e.g., Uniqsis FlowSyn) equipped with a pump, a 5 mL stainless steel coil reactor, a heating unit, and a 250 psi back-pressure regulator.

Procedure: [5]

  • System Setup: Fit the flow reactor with a 5 mL stainless steel tubing reactor and a 250 psi BPR. Direct the outflow into a collection flask containing a stirred saturated aqueous NaHCO₃ solution.

  • Reagent Preparation: Prepare a stock solution containing 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in 12 mL of a 5:1 mixture of EtOH:AcOH.

  • System Priming: Prime the reagent lines and then the entire system with the EtOH:AcOH (5:1) solvent mixture to remove all air bubbles.

  • Reaction Execution: Set the following parameters on the flow reactor:

    • Reactor Temperature: 120 °C

    • Total Flow Rate: 1 mL/min

    • Reaction Time (Residence Time): 5 minutes

  • Pumping and Collection: Pump the prepared stock solution through the heated reactor. The system will automatically equilibrate to the set temperature before the reaction mixture enters the heated zone. Collect the output in the NaHCO₃ solution.

  • Work-up and Isolation:

    • Once the collection is complete, extract the aqueous mixture with CH₂Cl₂.

    • Combine the organic extracts, dry over MgSO₄, and filter.

    • Evaporate the solvent in vacuo to yield the product, ethyl 2-methyl-6-phenylpyridine-3-carboxylate, as a yellow solid (0.25 g, 86% yield).

Other Potential Flow Routes

While detailed protocols are less accessible in the literature, it is worth noting that other methods for methylpyridine synthesis are being explored in flow, particularly for industrial-scale production. Gas-phase reactions over heterogeneous catalysts, for instance, are used for the synthesis of 3-methylpyridine from acrolein and ammonia.[6] These processes, however, often require more specialized high-temperature and high-pressure reactor setups. The Hantzsch dihydropyridine synthesis, another classic reaction, has also been adapted to flow chemistry, which could potentially be extended to methylpyridines with an additional oxidation step.[7][8] Further research and development in these areas are expected to yield more detailed and accessible flow protocols in the future.

References

Application Notes and Protocols for the α-Methylation of Pyridines using Raney Nickel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective α-methylation of pyridines utilizing Raney nickel as a catalyst. This method offers a practical approach for the synthesis of α-picolines, which are valuable intermediates in the pharmaceutical and agrochemical industries. Both traditional batch and modern continuous flow methodologies are presented, offering flexibility in scale and application.

Introduction

The α-methylation of pyridines is a crucial transformation in organic synthesis, providing access to a wide range of substituted pyridine derivatives. Raney nickel, a versatile and cost-effective heterogeneous catalyst, has proven to be effective for this transformation. The reaction typically involves the use of an alcohol as the methylating agent, with the reaction proceeding at elevated temperatures. This document outlines the key experimental procedures, presents quantitative data for various substrates, and discusses the proposed reaction mechanisms.

Data Presentation

The following tables summarize the quantitative data for the α-methylation of various pyridine derivatives using Raney nickel under different reaction conditions.

Table 1: Batch Process α-Methylation of Pyridines with High-Boiling Alcohols

EntryPyridine SubstrateAlcoholReaction Time (h)Yield (%)Reference
1Pyridinen-Decanol21271[1]
23-Picolinen-Octanol43884[1]
34-Phenylpyridine1-Octanol19-[2]

Note: Yields are for the isolated α-methylated product.

Table 2: Continuous Flow α-Methylation of Pyridines with 1-Propanol

EntryPyridine SubstrateConcentration (M)Flow Rate (mL/min)Average Isolated Yield (%)Reference
1Pyridine0.050.185[2][3]
23-Methylpyridine0.050.182[2][3]
34-Methylpyridine0.050.178[2][3]
43,5-Dimethylpyridine0.050.188[2][3]
54-(tert-Butyl)pyridine0.050.175[2][3]
64-Phenylpyridine0.050.190[2][3]
73-Chloropyridine0.050.165[2][3]
83-Bromopyridine0.050.160[2][3]

Note: Yields were determined from the crude product collected over 30 minutes. The reactions were performed in a stainless steel column packed with 5.5 g of Raney® nickel heated to >180 °C.[2][3]

Experimental Protocols

Protocol 1: Preparation of Active Raney Nickel Catalyst

This protocol describes the preparation of active Raney nickel from a nickel-aluminum alloy.

Materials:

  • Nickel-aluminum alloy (50:50 w/w)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, slowly and cautiously add the nickel-aluminum alloy powder in small portions to a solution of sodium hydroxide in distilled water, while cooling the flask in an ice bath. The concentration of the sodium hydroxide solution can vary, with some procedures using up to 25%.

  • Control the rate of addition to maintain the reaction temperature at a manageable level, as the reaction is highly exothermic and produces hydrogen gas.

  • After the addition is complete, the mixture is typically heated to between 50 and 100°C for a period of time to ensure complete leaching of the aluminum.

  • Once the hydrogen evolution has ceased, allow the black/grey Raney nickel catalyst to settle.

  • Carefully decant the supernatant aqueous sodium aluminate solution.

  • Wash the catalyst repeatedly with distilled water by decantation until the washings are neutral to pH paper.

  • After the final water wash, the water can be replaced by a solvent such as ethanol for storage. The catalyst should be kept under a layer of solvent to prevent pyrophoric activity in the air.

Protocol 2: Batch α-Methylation of Pyridine using 1-Octanol

This protocol details a representative batch procedure for the α-methylation of pyridine.

Materials:

  • Pyridine

  • 1-Octanol

  • Raney nickel (prepared as in Protocol 1 or commercially sourced)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add approximately 1 g of Raney nickel.

  • Wash the catalyst with two portions of ethanol (2 x 15 mL) followed by dilution with 25 mL of 1-octanol.[2]

  • Add the pyridine substrate (e.g., 4-phenylpyridine, 1.0 g, 6.44 mmol) to the flask.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 195-200°C for 1-octanol) with stirring.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC). Reaction times can be lengthy, ranging from hours to days.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Raney nickel catalyst.

  • The filtrate is then subjected to an acidic workup to separate the methylated pyridine from the high-boiling alcohol. This typically involves washing with 1 N HCl.[2]

  • The aqueous acidic layers are combined, basified, and the product is extracted with an organic solvent.

  • The organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to yield the α-methylated pyridine.

Protocol 3: Continuous Flow α-Methylation of Pyridine using 1-Propanol

This protocol describes a more modern and efficient continuous flow method for α-methylation.

Materials:

  • Pyridine substrate

  • 1-Propanol

  • Raney nickel

  • HPLC pump or equivalent pumping system

  • Stainless steel column

  • Heating system (e.g., sand bath, column oven)

  • Back pressure regulator

Procedure:

  • Pack a stainless steel column (e.g., 150 mm x 4.6 mm) with approximately 5.5 g of Raney nickel.[2]

  • Set up the continuous flow system consisting of a pump, the packed column, a heating apparatus, and a back pressure regulator.

  • Heat the column to over 180°C.[2]

  • Prepare a 0.05 M solution of the pyridine substrate in 1-propanol.[2][3]

  • Pump the solution through the heated column at a flow rate of 0.1 mL/min.[2][3]

  • Collect the eluent from the column.

  • The solvent (1-propanol) can be removed by evaporation to yield the crude α-methylated pyridine product. For many applications, this crude product may be of sufficient purity for further use.[4]

Mandatory Visualizations

Proposed Reaction Mechanisms

Two primary mechanisms have been proposed for the Raney nickel-catalyzed α-methylation of pyridines with alcohols. The first involves heterogeneous catalysis on the nickel surface, while the second suggests a Ladenburg rearrangement.

Reaction_Mechanism cluster_0 Mechanism A: Heterogeneous Catalysis cluster_1 Mechanism B: Ladenburg Rearrangement A_Start Pyridine + Primary Alcohol A_Intermediate1 Alcohol Dehydrogenation on Ni Surface (Forms Aldehyde/CO + H2) A_Start->A_Intermediate1 Raney Ni, Heat A_Intermediate2 Formation of Surface-Bound Methylating Species (*CH3) A_Intermediate1->A_Intermediate2 A_Product α-Methylated Pyridine A_Intermediate2->A_Product Attack at α-position B_Start Pyridine + Primary Alcohol B_Intermediate1 N-Alkylation to form N-alkyl Pyridinium Ion B_Start->B_Intermediate1 Raney Ni, Heat B_Intermediate2 Ladenburg Rearrangement B_Intermediate1->B_Intermediate2 B_Product α-Methylated Pyridine B_Intermediate2->B_Product

Caption: Proposed mechanisms for α-methylation of pyridines.

Experimental Workflow: Continuous Flow Synthesis

The following diagram illustrates the typical workflow for the continuous flow α-methylation of pyridines.

Continuous_Flow_Workflow cluster_workflow Continuous Flow α-Methylation Workflow Prep Prepare 0.05 M Pyridine Solution in 1-Propanol Pump Pump Pyridine Solution through Column (0.1 mL/min) Prep->Pump Setup Assemble Flow Reactor: Pump, Packed Column, Heater Heat Heat Column to >180°C Setup->Heat Heat->Pump Collect Collect Eluent Pump->Collect Evaporate Evaporate 1-Propanol Collect->Evaporate Product Obtain α-Methylated Pyridine Evaporate->Product

Caption: Workflow for continuous flow α-methylation.

References

Application Notes and Protocols: Condensation Reaction of 2-Hydroxymethylpiperidine with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the condensation reaction between 2-hydroxymethylpiperidine (2-HMP) and various aldehydes. This reaction is a valuable tool in synthetic organic chemistry, leading to the formation of bicyclic oxazolidine derivatives, specifically hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. These products have applications in drug development, acting as chiral auxiliaries and serving as analytical standards for aldehyde detection.[1][2][3]

Introduction

The condensation of an aldehyde with a β-amino alcohol like 2-hydroxymethylpiperidine is a significant transformation in organic synthesis. The resulting oxazolidine structures are useful in medicinal chemistry as they can function as prodrugs to improve the pharmacokinetic profiles of β-amino alcohol pharmacophores.[1][2] The reaction typically proceeds under mild conditions and can be optimized by adjusting solvents, dehydrating agents, and temperature.[1][2][4]

Reaction Mechanism

The condensation of 2-hydroxymethylpiperidine with an aldehyde proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization. While historically debated, recent studies suggest the reaction likely proceeds through a fleeting iminium ion intermediate rather than an enamine.[1][2][5] The general mechanism is as follows:

  • Nucleophilic Attack: The nitrogen atom of 2-hydroxymethylpiperidine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Hemiaminal Formation: This initial attack forms an unstable hemiaminal intermediate.

  • Iminium Ion Formation: The hemiaminal can then lose a molecule of water to form a more stable iminium ion.

  • Intramolecular Cyclization: The hydroxyl group of the 2-hydroxymethylpiperidine then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to form the five-membered oxazolidine ring.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2HMP 2-Hydroxymethylpiperidine Hemiaminal Hemiaminal 2HMP->Hemiaminal Nucleophilic attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Oxazolidine Hexahydro-3-alkyl-3H- oxazolo[3,4-a]pyridine Iminium->Oxazolidine Intramolecular cyclization

Quantitative Data Summary

The yields of the condensation reaction are generally high, particularly under optimized conditions. The following table summarizes the yields obtained for the reaction of 2-hydroxymethylpiperidine with various aldehydes.[1][2][4]

AldehydeProductSolventYield (%)
FormaldehydeHexahydro-3H-oxazolo[3,4-a]pyridineDCM85
AcetaldehydeHexahydro-3-methyl-3H-oxazolo[3,4-a]pyridineDCM82
PropionaldehydeHexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridineToluene80
ButyraldehydeHexahydro-3-propyl-3H-oxazolo[3,4-a]pyridineToluene83
IsobutyraldehydeHexahydro-3-isopropyl-3H-oxazolo[3,4-a]pyridineToluene78
BenzaldehydeHexahydro-3-phenyl-3H-oxazolo[3,4-a]pyridineToluene90
FurfuralHexahydro-3-(furan-2-yl)-3H-oxazolo[3,4-a]pyridineToluene88

Data sourced from ACS Omega.[1]

Experimental Protocols

The following protocols are based on established methods for the condensation of 2-hydroxymethylpiperidine with aldehydes.[1][2][4]

General Procedure for the Synthesis of Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines

Materials:

  • 2-Hydroxymethylpiperidine (2-HMP)

  • Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Toluene

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • To a solution of 2-hydroxymethylpiperidine (1.0 g, 8.68 mmol) in the chosen solvent (15 mL, DCM or toluene), add the corresponding aldehyde (1.2 equivalents).

  • Add anhydrous magnesium sulfate as a dehydrating agent. The amount can vary, for formaldehyde (30% solution), a ratio of 5 g of MgSO₄ per 1 g of 2-HMP is used, while for other aldehydes, a 1:1 mass ratio of MgSO₄ to 2-HMP is sufficient.[1][2]

  • Stir the reaction mixture at room temperature. Reaction times can vary depending on the aldehyde used, typically ranging from a few hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the solid residue with the solvent used in the reaction.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography if necessary.

Special Considerations for Unsaturated Aldehydes (e.g., Acrolein):

The reaction with α,β-unsaturated aldehydes like acrolein can yield different products depending on the reaction conditions.[1][2]

  • At room temperature , the reaction in DCM, hexane, or toluene primarily yields octahydro-3H-pyrido[2,1-c][1][6]oxazepin-3-ol, a fused 7,6-membered ring system.[1][2]

  • At higher temperatures (e.g., refluxing toluene) and with an excess of acrolein, the expected hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine is formed in good yield.[1]

ExperimentalWorkflow Reactants 1. Mix 2-HMP, Aldehyde, and Solvent DehydratingAgent 2. Add Anhydrous MgSO4 Reactants->DehydratingAgent Reaction 3. Stir at Room Temperature DehydratingAgent->Reaction Monitoring 4. Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Filtration 5. Filter to Remove MgSO4 Monitoring->Filtration Evaporation 6. Concentrate under Reduced Pressure Filtration->Evaporation Purification 7. Purify by Column Chromatography (if necessary) Evaporation->Purification

Applications in Drug Development

The oxazolidine products of this condensation reaction are of significant interest in drug development.[1][3] The piperidine moiety is a common scaffold in many pharmaceuticals.[7] The formation of the oxazolidine ring can be used to:

  • Create Prodrugs: The oxazolidine can act as a prodrug, which is cleaved in vivo to release the active β-amino alcohol pharmacophore. This can improve drug delivery and pharmacokinetic properties.[1][2]

  • Introduce Chirality: If a chiral aldehyde is used, a new stereocenter is created, allowing for the synthesis of diastereomerically pure compounds that can have different biological activities.

  • Develop Novel Scaffolds: The resulting bicyclic systems can serve as novel scaffolds for the development of new therapeutic agents.

While no specific signaling pathways are directly modulated by the general products of this reaction, the resulting piperidine-containing compounds can be designed to target a wide range of biological receptors and enzymes, depending on the nature of the "R" group from the aldehyde and any further modifications.

LogicalRelationship cluster_synthesis Synthesis cluster_product Product cluster_applications Applications in Drug Development 2HMP 2-Hydroxymethylpiperidine Condensation Condensation Reaction 2HMP->Condensation Aldehyde Aldehyde Aldehyde->Condensation Oxazolidine Hexahydro-oxazolo [3,4-a]pyridine Condensation->Oxazolidine Prodrugs Prodrugs Oxazolidine->Prodrugs ChiralAuxiliaries Chiral Auxiliaries Oxazolidine->ChiralAuxiliaries NovelScaffolds Novel Scaffolds Oxazolidine->NovelScaffolds

References

Application Notes and Protocols for the Preparation of 2-Amino-3-hydroxymethylpyridine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxymethylpyridine is a pivotal heterocyclic building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a pyridine scaffold, makes it a versatile precursor for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-3-hydroxymethylpyridine and highlights its utility in the preparation of the antidepressant mirtazapine and the novel antibiotic AFN-1252.

Applications in Drug Synthesis

2-Amino-3-hydroxymethylpyridine serves as a crucial intermediate in the synthesis of multiple commercially significant drugs. Its structure is incorporated into the final active pharmaceutical ingredient (API), influencing the drug's pharmacological activity.

  • Mirtazapine: An atypical antidepressant, mirtazapine's tetracyclic structure is assembled using 2-amino-3-hydroxymethylpyridine as a key starting material. Mirtazapine functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] It enhances the release of norepinephrine and serotonin by blocking presynaptic α2-adrenergic receptors.[][3][4] Additionally, it antagonizes 5-HT2 and 5-HT3 receptors, contributing to its therapeutic effects and favorable side-effect profile.[][3][5] Its potent antagonism of H1 histamine receptors is responsible for its sedative effects.[3][5]

  • AFN-1252: This compound is a potent and selective inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway of Staphylococcus species.[6][7][8] 2-Amino-3-hydroxymethylpyridine is a key fragment in the molecular structure of AFN-1252. By inhibiting FabI, AFN-1252 disrupts the bacterial cell membrane formation, leading to a potent antibacterial effect against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).[9][6][10]

Synthetic Routes and Quantitative Data

Several synthetic methodologies have been developed for the preparation of 2-amino-3-hydroxymethylpyridine. The choice of route often depends on factors such as starting material availability, scalability, and desired purity. A summary of key quantitative data from different synthetic approaches is presented below.

Starting MaterialKey ReagentsSolventYield (%)Purity (%)Reference
2-Aminopyridine-3-formic acidSodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)Toluene, Tetrahydrofuran85Not specified[11]
FurfuralChlorine, Ammonium sulfamate, Sodium hydroxideWater, Methanol>75 (crude), ≥70 (refined)~96 (crude), >99 (refined)[12]
Furan-2-carboxylic acid ethyl esterAmmonia, Ammonium chloride, HexametapolNot applicable50 ± 5 (crude)Not specified[13]

Experimental Protocols

Protocol 1: Reduction of 2-Aminopyridine-3-formic Acid with Red-Al

This protocol is adapted from a patented procedure and offers a high-yield, one-step synthesis suitable for large-scale production.[11]

Materials:

  • 2-Aminopyridine-3-formic acid

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, 70% solution in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ice-salt bath

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, add 150 mL of anhydrous THF to a 1 L three-necked flask.

  • With stirring, add 50 g of 2-aminopyridine-3-formic acid to the flask.

  • Cool the suspension to below 10°C using an ice-salt bath.

  • Slowly add 209 g of a 70% solution of Red-Al in toluene dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting mixture, and wash the filter cake with THF.

  • Combine the mother liquor and the THF washings. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to yield the product.

Expected Yield: Approximately 38.2 g (85%).[11]

Protocol 2: Synthesis from Furfural

This multi-step process utilizes readily available furfural as the starting material and provides a high-purity product after refining.[12]

Materials:

  • Furfural

  • Chlorine gas

  • Ammonium sulfamate solution

  • Sodium hydroxide solution

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Ring-opening of Furfural: In a suitable reactor, dissolve furfural in water and cool to 0°C. Bubble chlorine gas through the solution while maintaining the temperature between 0-8°C to induce ring-opening.

  • Formation of 2-Amino-3-hydroxypyridine Sulfonate: React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.

  • Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions by adding a sodium hydroxide solution to obtain crude, brown 2-amino-3-hydroxypyridine.

  • Purification:

    • Dissolve the crude product in dimethylformamide (DMF) and heat.

    • Cool the solution to precipitate the product.

    • Collect the solid by filtration.

    • Reflux the solid in methanol, cool to crystallize, filter, and dry to obtain pure, white 2-amino-3-hydroxymethylpyridine.

Expected Yield and Purity: Greater than 75% yield of crude product with ~96% purity. After refining, the yield is ≥70% with a purity of >99.9%.[12]

Visualization of Mechanisms and Workflows

Logical Workflow for the Synthesis of 2-Amino-3-hydroxymethylpyridine

Synthesis Workflow for 2-Amino-3-hydroxymethylpyridine B Reduction with Red-Al C 2-Amino-3-hydroxymethylpyridine B->C D Furfural E Ring Opening & Reaction with Ammonium Sulfamate D->E Protocol 2 F Hydrolysis E->F G Crude Product F->G H Purification G->H H->C A A A->B Protocol 1 Mirtazapine Mechanism of Action Mirtazapine Mirtazapine Alpha2 Presynaptic α2-Adrenergic Receptor Mirtazapine->Alpha2 Antagonizes Receptor_5HT2 5-HT2 Receptors Mirtazapine->Receptor_5HT2 Antagonizes Receptor_5HT3 5-HT3 Receptors Mirtazapine->Receptor_5HT3 Antagonizes Receptor_H1 H1 Histamine Receptor Mirtazapine->Receptor_H1 Antagonizes NE_Release Increased Norepinephrine Release Alpha2->NE_Release Inhibition Lifted Serotonin_Release Increased Serotonin Release Alpha2->Serotonin_Release Inhibition Lifted Antidepressant_Effect Antidepressant Effect NE_Release->Antidepressant_Effect Serotonin_Release->Antidepressant_Effect Receptor_5HT2->Antidepressant_Effect Modulates Receptor_5HT3->Antidepressant_Effect Modulates Sedation Sedation Receptor_H1->Sedation Leads to AFN-1252 Mechanism of Action in Staphylococcus AFN1252 AFN-1252 FabI Enoyl-ACP Reductase (FabI) AFN1252->FabI Inhibits FattyAcid_Elongation Fatty Acid Chain Elongation FabI->FattyAcid_Elongation Catalyzes final step FattyAcid_Biosynthesis Fatty Acid Biosynthesis FattyAcid_Elongation->FattyAcid_Biosynthesis Cell_Membrane Bacterial Cell Membrane Integrity FattyAcid_Biosynthesis->Cell_Membrane Required for Bacterial_Growth Bacterial Growth Inhibition Cell_Membrane->Bacterial_Growth Disruption leads to

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxymethyl-3-methylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hydroxymethyl-3-methylpyridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh). Due to the basic nature of the pyridine nitrogen, interactions with the slightly acidic silica gel can sometimes lead to peak tailing. If this becomes a significant issue, using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can be effective.

Q2: What is a good starting mobile phase for the purification of this compound?

A2: A common starting mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Good starting points include gradients of ethyl acetate in hexanes or dichloromethane (DCM) in hexanes. For instance, a gradient of 10% to 50% ethyl acetate in hexanes is a reasonable starting point. The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp (254 nm). Combine the fractions that contain the pure product.

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A4: If this compound is not moving from the origin on the TLC plate, the mobile phase is not polar enough. You can increase the polarity by adding a small amount of methanol to the ethyl acetate/hexanes or DCM/hexanes mixture. For example, a mobile phase of 95:5 DCM:methanol can be effective for eluting polar compounds.

Q5: The purified compound appears as an oil, but I expect a solid. What could be the reason?

A5: this compound is reported to be a solid at room temperature with a melting point of around 102 °C.[1] If your purified product is an oil, it may contain residual solvent. Ensure the product is thoroughly dried under a high vacuum. If it remains an oil, it might indicate the presence of impurities that are depressing the melting point. Further purification or analysis (e.g., by NMR or GC-MS) would be necessary to identify the impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by column chromatography.

Problem Potential Cause Suggested Solution
Peak Tailing in Fractions The basic nitrogen of the pyridine ring is interacting strongly with the acidic silanol groups on the silica gel surface.1. Use a mobile phase modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or pyridine (0.1%), to your eluent to neutralize the acidic sites on the silica gel. 2. Use deactivated silica gel: Consider using a commercially available deactivated (neutral) silica gel for your column. 3. Change the stationary phase: In some cases, switching to a different stationary phase like alumina (neutral or basic) may be beneficial.
Co-elution of Impurities The polarity of the impurity is very similar to the polarity of this compound.1. Optimize the mobile phase: Carefully screen different solvent systems using TLC. Try solvent mixtures with different selectivities, for example, replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexanes/ethyl acetate/methanol). 2. Use a shallow gradient: A slow, shallow gradient elution can often improve the separation of closely eluting compounds. 3. Consider a different chromatographic technique: If co-elution persists, preparative HPLC might be necessary for achieving high purity.
Low Yield of Purified Product The compound is highly polar and is strongly adsorbed to the silica gel, leading to incomplete elution.1. Increase the mobile phase polarity: After eluting the main product band, flush the column with a highly polar solvent, such as 10% methanol in DCM, to elute any remaining product. 2. Check for degradation: Pyridine derivatives can be sensitive to prolonged exposure to acidic silica gel. Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).
Product Degradation on the Column This compound may be unstable on the acidic silica gel surface.1. Neutralize the silica gel: As mentioned for peak tailing, adding a basic modifier to the eluent can help. 2. Work quickly: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.
Inconsistent Rf Values in TLC The composition of the mobile phase is changing due to the volatility of the solvents, or the TLC chamber is not properly saturated.1. Use a lid on the TLC chamber: Always keep the developing chamber covered to ensure the atmosphere inside is saturated with the solvent vapor. 2. Prepare fresh mobile phase: Prepare the eluent mixture fresh before each use, especially if using volatile solvents like hexanes or DCM.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

This protocol is for determining the appropriate solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Crude this compound sample

  • Various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • UV lamp (254 nm)

Methodology:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a small amount of the desired mobile phase (e.g., 20% ethyl acetate in hexanes) and pour it into the developing chamber to a depth of about 0.5 cm.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.

  • Allow the plate to dry and then visualize the spots under a UV lamp.

  • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

Protocol 2: Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (sea sand, washed and dried)

  • Cotton or glass wool

  • Eluent (determined from TLC analysis)

  • Collection tubes or flasks

  • Crude this compound

Methodology:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica by draining the eluent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound3-Methylpyridine2-Hydroxymethylpyridine
Molecular Formula C7H9NOC6H7NC6H7NO
Molecular Weight 123.15 g/mol [2][3]93.13 g/mol [4]109.13 g/mol
Melting Point 102 °C[1]-18 °C[4]69-72 °C
Boiling Point 53-56 °C at 0.08 Torr[1]144 °C[4]114-115 °C at 14 Torr
pKa ~13.51 (predicted for the hydroxyl proton)[1]5.63 at 25 °C[4]~13.5 (predicted for the hydroxyl proton)
Table 2: Typical Column Chromatography Parameters and Expected Outcomes
ParameterRecommended Value/RangeExpected Outcome
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Good separation of moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% -> 50%) or Dichloromethane in HexanesElution of the product with good resolution from less polar impurities.
Rf of Product (TLC) 0.2 - 0.4 in the chosen eluentIndicates appropriate polarity for good separation on the column.
Expected Yield 70 - 90% (highly dependent on crude purity)Efficient recovery of the purified product.
Expected Purity >97% (as determined by NMR or GC)High purity suitable for subsequent synthetic steps or biological assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Problem Encountered Tailing Peak Tailing? Start->Tailing Coelution Co-elution of Impurities? Start->Coelution LowYield Low Yield? Start->LowYield Sol_Tailing1 Add Basic Modifier (e.g., TEA) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Use Deactivated Silica Tailing->Sol_Tailing2 Yes Sol_Coelution1 Optimize Eluent with TLC Coelution->Sol_Coelution1 Yes Sol_Coelution2 Use a Shallow Gradient Coelution->Sol_Coelution2 Yes Sol_LowYield1 Flush Column with Polar Solvent LowYield->Sol_LowYield1 Yes Sol_LowYield2 Check for Degradation LowYield->Sol_LowYield2 Yes

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Recrystallization Techniques for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization of pyridine derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of pyridine and its derivatives.

Issue 1: The pyridine derivative fails to dissolve in the chosen solvent, even with heating.

  • Question: My pyridine derivative is not dissolving in the hot solvent. What should I do?

  • Answer: This issue typically points to an inappropriate solvent choice. Pyridine and its derivatives are polar compounds and generally require polar solvents for dissolution. The principle of "like dissolves like" is a crucial guide here.[1]

    • Troubleshooting Steps:

      • Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Good starting points for many pyridine derivatives include water, ethanol, methanol, and isopropanol.

      • Small-Scale Solubility Tests: Before committing your entire batch, perform small-scale solubility tests with a variety of solvents to identify a suitable one.[1]

      • Check for Insoluble Impurities: If a large portion of your compound has dissolved but a small amount of solid remains, these may be insoluble impurities. In this case, you should proceed to a hot gravity filtration step to remove them before allowing the solution to cool.

Issue 2: No crystals form after the solution has cooled.

  • Question: My compound dissolved completely, but no crystals have appeared upon cooling. What is the problem?

  • Answer: This is a common challenge in recrystallization and can be attributed to several factors, most often that the solution is not sufficiently saturated.

    • Troubleshooting Steps:

      • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small, pure crystal of your compound (a seed crystal), add it to the cooled solution to initiate crystallization.

      • Reduce Solvent Volume: It is very common to have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your pyridine derivative. Allow the concentrated solution to cool again.

      • Ensure Adequate Cooling: If the solution has only been cooled to room temperature, try placing it in an ice bath to further decrease the solubility of your compound. For low-boiling point solvents, a dry ice/acetone bath may be effective, but be sure to cool the filtration funnel as well before collecting the crystals.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my pyridine derivative is separating as an oil, not as solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is problematic because the oil can trap impurities.[2][3]

    • Troubleshooting Steps:

      • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature. Then, allow the solution to cool more slowly.

      • Lower the Cooling Temperature: Try cooling the solution to a lower temperature.

      • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes resolve oiling out.

      • Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching or seeding at a temperature just below the point where oiling occurs.

      • Slow Down the Cooling Process: Allow the solution to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath. Rapid cooling can promote oiling.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing pyridine derivatives? A1: Pyridine derivatives are polar and thus dissolve best in polar solvents. Excellent starting choices include ethanol, water, methanol, and isopropanol. Solvent mixtures, such as ethanol/water or acetone/hexane, can also be very effective.[2] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific compound.

Q2: My purified pyridine derivative crystals are colored. How can I remove the color? A2: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot gravity filtration step. The colored impurities adsorb onto the surface of the activated carbon, which is then filtered away. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Q3: How can I improve the yield of my recrystallization? A3: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound. Overusing solvent is a common reason for low recovery. Also, make sure to cool the solution thoroughly, first to room temperature and then in an ice bath, to minimize the amount of product remaining in the mother liquor.

Q4: Is it possible to recover the product that remains in the mother liquor? A4: Yes, it is often possible to obtain a "second crop" of crystals. This can be achieved by heating the mother liquor to evaporate a portion of the solvent, and then allowing the more concentrated solution to cool and crystallize again. Be aware that the purity of the second crop may be lower than the first.

Data Presentation

Table 1: Solubility of Selected Pyridine Derivatives in Various Solvents

Pyridine DerivativeSolventTemperature (°C)Solubility
4-AminopyridineWater20112 g/L[4][5]
4-AminopyridineEthanolRoom Temp.~30 mg/mL[6]
4-AminopyridineDMSORoom Temp.~30 mg/mL[6]
2-AminopyridineEthanol15~35 g/100g solvent
2-AminopyridineEthanol45~75 g/100g solvent
6-Chloropyridin-3-amineWater201 g/L[7]
2-Methylpyridine (2-Picoline)WaterRoom Temp.Moderately soluble[8]
3-Methylpyridine (3-Picoline)WaterRoom Temp.Miscible[9]

Note: This table provides a summary of available data. Solubility is highly dependent on the specific derivative and conditions. Small-scale tests are always recommended.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude pyridine derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude pyridine derivative in the minimum amount of a hot "good" solvent (a solvent in which the compound is readily soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble, and that is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying: Collect, wash with a small amount of the cold solvent mixture, and dry the crystals as described in the single-solvent protocol.

Protocol 3: Troubleshooting "Oiling Out"

  • Re-dissolution: If an oil has formed, re-heat the flask to dissolve the oil back into the solution.

  • Dilution and Solvent Modification: Add a small amount of additional hot solvent. If using a mixed-solvent system, add more of the "good" solvent.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool very slowly on a countertop, insulated with a beaker of warm water or paper towels. Do not disturb the flask.

  • Seeding: If available, add a seed crystal at a temperature slightly above where oiling was previously observed.

  • Patience and Gradual Cooling: Once the solution has reached room temperature, if crystals have formed, you can then proceed to cool it further in an ice bath. If it still tends to oil out, consider choosing a different solvent or solvent system with a lower boiling point.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start with Crude Pyridine Derivative choose_solvent Choose a Suitable Polar Solvent start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve dissolved_q Does it Dissolve? dissolve->dissolved_q dissolved_q->choose_solvent No insoluble_impurities Insoluble Impurities Present? dissolved_q->insoluble_impurities Yes hot_filtration Perform Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool_solution Cool Solution Slowly insoluble_impurities->cool_solution No hot_filtration->cool_solution oiled_out_q Did it 'Oil Out'? cool_solution->oiled_out_q crystals_form_q Do Crystals Form? collect_crystals Collect Crystals via Vacuum Filtration crystals_form_q->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form_q->induce_crystallization No oiled_out_q->crystals_form_q No reheat_add_solvent Re-heat and Add More Solvent oiled_out_q->reheat_add_solvent Yes end_success Pure Crystals collect_crystals->end_success reduce_solvent Reduce Solvent Volume (Boil off excess) induce_crystallization->reduce_solvent reduce_solvent->cool_solution cool_slower Cool Even Slower reheat_add_solvent->cool_slower change_solvent Change Solvent System cool_slower->change_solvent change_solvent->choose_solvent

Caption: Troubleshooting workflow for the recrystallization of pyridine derivatives.

References

Common side products in the synthesis of 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxymethyl-3-methylpyridine. The information is designed to help overcome common challenges and side product formation during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Oxidation of 2,3-Lutidine: This is a widely used industrial method where the methyl group at the 2-position is selectively oxidized.

  • Reduction of 3-Methyl-2-pyridinecarboxylic acid or its esters: The carboxylic acid or ester functional group is reduced to the corresponding alcohol.

  • Grignard reaction with 3-Methyl-2-pyridinecarboxaldehyde: This involves the reaction of an organometallic reagent with the aldehyde to form the desired alcohol.

Q2: I am observing significant amounts of an aldehyde and a carboxylic acid in my product mixture from the oxidation of 2,3-Lutidine. What are these compounds and how can I avoid them?

A2: These are common side products resulting from over-oxidation. The expected side products are 3-Methyl-2-pyridinecarboxaldehyde and 3-Methyl-2-pyridinecarboxylic acid. To minimize their formation, it is crucial to carefully control the reaction conditions, such as the stoichiometry of the oxidizing agent, temperature, and reaction time. Using milder oxidizing agents or employing a biocatalytic approach can also enhance selectivity.[1]

Q3: My reduction of 3-Methyl-2-pyridinecarboxylic acid is incomplete. How can I improve the conversion to this compound?

A3: Incomplete reduction can be addressed by several strategies. Ensure that the reducing agent is fresh and used in a sufficient stoichiometric excess. The choice of reducing agent and solvent system is also critical. For instance, while sodium borohydride can be effective, more powerful reducing agents like lithium aluminum hydride (LiAlH4) may be required for complete conversion, though with increased risk of side reactions. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: After performing a Grignard reaction with 3-Methyl-2-pyridinecarboxaldehyde, my yield is low and I have a complex mixture of products. What could be the issue?

A4: Low yields and side product formation in Grignard reactions can stem from several factors. The presence of moisture or acidic protons in the reaction mixture can quench the Grignard reagent. Additionally, side reactions such as enolization of the aldehyde or addition to other functional groups can occur. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Route 1: Oxidation of 2,3-Lutidine

Problem: Low yield and formation of over-oxidation products.

Possible Cause Troubleshooting & Optimization
Excessive Oxidizing Agent Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed, but large excesses will promote the formation of 3-Methyl-2-pyridinecarboxaldehyde and 3-Methyl-2-pyridinecarboxylic acid.
Harsh Reaction Conditions Optimize the reaction temperature and time. Lowering the temperature and reducing the reaction time once the starting material is consumed can minimize over-oxidation.
Choice of Oxidant Consider using milder or more selective oxidizing agents. For instance, biocatalytic oxidation using whole-cell systems has been shown to be effective for similar transformations and can offer higher selectivity.[1]

Experimental Protocol: Selective Oxidation of 2,3-Lutidine

This is a representative protocol and may require optimization.

  • To a solution of 2,3-Lutidine in a suitable solvent (e.g., acetic acid), add the oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature (e.g., 60-90°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium sulfite) to destroy any excess oxidant.

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Oxidation_Pathway Lutidine 2,3-Lutidine Alcohol This compound (Desired Product) Lutidine->Alcohol Selective Oxidation Aldehyde 3-Methyl-2-pyridinecarboxaldehyde (Side Product) Alcohol->Aldehyde Over-oxidation CarboxylicAcid 3-Methyl-2-pyridinecarboxylic acid (Side Product) Aldehyde->CarboxylicAcid Further Over-oxidation

Caption: Reaction pathway for the oxidation of 2,3-Lutidine.

Route 2: Reduction of 3-Methyl-2-pyridinecarboxylic acid

Problem: Incomplete reduction or formation of byproducts.

Possible Cause Troubleshooting & Optimization
Insufficient Reducing Agent Use a sufficient excess of a suitable reducing agent (e.g., LiAlH4, NaBH4 in the presence of a catalyst).
Reaction Quenching Ensure the reaction is properly quenched to avoid the reformation of starting material or degradation of the product.
Ester Starting Material If starting from an ester, ensure complete hydrolysis if the acid is the intended starting material, or use conditions suitable for direct ester reduction.

Experimental Protocol: Reduction of 3-Methyl-2-pyridinecarboxylic acid

This is a representative protocol and may require optimization.

  • Suspend 3-Methyl-2-pyridinecarboxylic acid in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the reducing agent (e.g., LiAlH4 in THF) to the suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution.

  • Filter the resulting solid and wash with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reduction_Workflow cluster_start Starting Material cluster_process Process cluster_end Product start 3-Methyl-2-pyridinecarboxylic acid reduction Reduction (e.g., LiAlH4, THF) start->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Chromatography) workup->purification end This compound purification->end

Caption: General workflow for the reduction of 3-Methyl-2-pyridinecarboxylic acid.

Route 3: Grignard Reaction with 3-Methyl-2-pyridinecarboxaldehyde

Problem: Low yield and complex product mixture.

Possible Cause Troubleshooting & Optimization
Moisture Contamination Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere.
Side Reactions Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0°C or -78°C) to minimize side reactions like enolization.
Purity of Starting Materials Use freshly prepared or titrated Grignard reagent and purified aldehyde to ensure accurate stoichiometry and avoid impurities that may interfere with the reaction.

Experimental Protocol: Grignard Reaction

This is a representative protocol and may require optimization.

  • Prepare the Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ether solvent under an inert atmosphere.

  • In a separate flask, dissolve 3-Methyl-2-pyridinecarboxaldehyde in anhydrous ether and cool to 0°C.

  • Slowly add the Grignard reagent to the aldehyde solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions [Pure] PurifySM Purify Starting Materials CheckPurity->PurifySM [Impure] CheckStoichiometry Confirm Reagent Stoichiometry CheckConditions->CheckStoichiometry [Correct] OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions [Incorrect] AdjustStoichiometry Adjust Reagent Amounts CheckStoichiometry->AdjustStoichiometry [Incorrect] End Improved Yield and Purity CheckStoichiometry->End [Correct] PurifySM->CheckConditions OptimizeConditions->End AdjustStoichiometry->End

Caption: A logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing pyridine alkylation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guides

This section addresses common problems encountered during pyridine alkylation, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield in N-Alkylation

Low or non-existent yield of the desired N-alkylated pyridine is a frequent challenge. Several factors can contribute to this issue.

Potential CauseSuggested Solution
Poor Nucleophilicity of Pyridine For pyridines bearing electron-withdrawing groups, consider using a more potent alkylating agent or increasing the reaction temperature to enhance reactivity.[1]
Inefficient Leaving Group Ensure the alkylating agent possesses a good leaving group. The general order of reactivity is I > Br > Cl > OTs.[1]
Steric Hindrance If working with a bulky alkylating agent or a sterically hindered pyridine, it may be necessary to prolong the reaction time or elevate the temperature.[1]
Inappropriate Solvent Choice The reaction rate is significantly influenced by the solvent. Polar aprotic solvents such as DMF or DMSO are generally effective for promoting N-alkylation.[1] For specific substrates like 2-pyridones, a micellar system using Tween 20 in water has been shown to improve reaction rates.[1][2]
Base Incompatibility When a base is required, it must be strong enough to deprotonate the pyridine derivative if necessary, but not so strong that it causes side reactions with the alkylating agent.[1]
Issue 2: Poor Regioselectivity (N- vs. C-Alkylation or C-position Isomers)

A common problem is the formation of a mixture of N-alkylated and C-alkylated products, or a mixture of C2, C3, and C4-alkylated isomers.

Controlling N- vs. C-Alkylation:

Alkylation of pyridines can occur at either the nitrogen atom (N-alkylation) or a carbon atom of the ring (C-alkylation). The outcome is dependent on the reaction conditions and the nature of the reactants.

  • N-Alkylation: Generally favored with primary and secondary alkyl halides.[3] The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide.[3]

  • C-Alkylation: This is more complex due to the electron-deficient nature of the pyridine ring, which makes it resistant to Friedel-Crafts type alkylations.[4] C-alkylation is often achieved through radical reactions (like the Minisci reaction) or by using organometallic reagents.[4]

Controlling Regioselectivity in C-Alkylation:

Achieving selective alkylation at a specific carbon position (C2, C3, or C4) is a significant challenge.

Desired PositionSuggested Strategy
C4-Selectivity Blocking Groups: Employ a removable blocking group on the nitrogen atom to direct alkylation to the C4 position under Minisci conditions.[1][5][6] Catalysis: A nickel/Lewis acid cooperative catalyst system can achieve direct C4-selective addition.[1] Mechanochemistry: The use of mechanochemically activated magnesium metal with alkyl halides can lead to highly regioselective C4-alkylation.[1]
C2-Selectivity Organolithium Reagents: The choice of alkyllithium reagent and solvent can direct selectivity. For instance, sec-butyllithium in a THF/toluene mixture promotes C2-alkylation.[1][7] Pyridine N-Oxides: Photocatalytic methods using pyridine N-oxides can achieve direct C2-alkylation.[1]
C3-Selectivity Direct C3-alkylation is challenging and often requires more complex, multi-step strategies that may involve the dearomatization of the pyridine ring.[1]

The following table summarizes the effect of the alkyllithium activator and solvent on the regioselectivity of pyridine alkylation.

ActivatorSolventMajor Product
MeLiTHFC4-Alkylated Pyridine
nBuLiTHFMixture of C2 and C4
sBuLi or tBuLiTHFC2-Alkylated Pyridine
sBuLiTHF/Toluene (1:1)C2-Alkylated Pyridine (High Yield and Selectivity)[7]
Issue 3: Formation of Side Products

The generation of unwanted byproducts can complicate purification and reduce the yield of the desired product.

Side ProductPotential CauseSuggested Solution
Over-alkylation Excess alkylating agent or high reactivity of the initially alkylated product.Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.[1] In some cases, the initial alkylation can create steric hindrance that suppresses further reaction.[7]
Elimination Products Use of tertiary alkyl halides.Tertiary alkyl halides are prone to elimination reactions to form alkenes and are generally not recommended for N-alkylation. Use primary or secondary alkyl halides instead.[1][3]
Acylation (in Minisci reactions) The nature of the radical source.Modify the reaction conditions, such as the choice of solvent and temperature, to minimize this side reaction.[1]

Experimental Protocols

General Protocol for N-Alkylation of 2-Alkoxypyridines on Solid Phase

This method is designed to selectively produce N-alkylated pyridones.

  • Swell the resin-bound 2-alkoxypyridine (1 equivalent) in a suitable solvent (e.g., DMF).

  • Add the alkyl halide (10 equivalents).

  • Heat the reaction mixture. The specific temperature and duration depend on the nature of the alkyl halide:

    • For alkyl halides without α-protons, heat to 120 °C for 24 hours.

    • For alkyl halides with α-protons, heat to 80 °C for 48 hours.

  • After cooling, transfer the mixture to a filter column.

  • Wash the resin sequentially with DCM (2 x 1 mL), 10% MeOH in DCM (1 mL), MeOH (1 mL), and DCM (2 x 1 mL).

  • Evaporate the solvent from the collected filtrate to obtain the N-alkylated pyridone.[1]

Protocol for Regioselective C4-Alkylation via a Blocking Group Approach (Minisci Reaction)

This protocol outlines a general procedure for the C4-alkylation of pyridines using a blocking group strategy under Minisci conditions.

  • Reaction Setup: In a suitable reaction vessel, combine the N-blocked pyridine derivative (e.g., a fumarate-derived pyridinium species) (0.5 mmol), the carboxylic acid (1.0 mmol), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (1.0 mmol).

  • Solvent: Add a 1:1 mixture of DCE:H₂O to achieve a concentration of 0.1 M.

  • Reaction Conditions: Stir the mixture at 50 °C for 2 hours.

  • Work-up and Purification: After the reaction is complete, the crude mixture is subjected to an appropriate work-up procedure, which may involve extraction and washing. The regioselectivity can be determined by crude NMR analysis. The final product is then purified, typically by column chromatography.[5]

  • Blocking Group Removal: The blocking group is removed in a subsequent step to yield the C4-alkylated pyridine.

Frequently Asked Questions (FAQs)

Q1: How can I increase the rate of my N-alkylation reaction?

To accelerate the rate of N-alkylation, you can:

  • Use a more reactive alkylating agent with a better leaving group (e.g., an alkyl iodide is more reactive than an alkyl chloride).[1]

  • Increase the reaction temperature.[1]

  • Choose an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are often effective.[1]

  • For certain substrates, the use of a phase-transfer catalyst can be beneficial.

Q2: What is the Minisci reaction and why is it used for pyridine alkylation?

The Minisci reaction is a radical substitution method used to introduce an alkyl group onto an electron-deficient aromatic compound like pyridine. It is particularly valuable because it enables the direct C-H functionalization of the pyridine ring, a transformation not possible with traditional Friedel-Crafts alkylation due to the deactivating effect of the nitrogen atom.[1]

Q3: How do I choose the right conditions for regioselective C-alkylation?

The selection of reaction conditions is critical for controlling the position of alkylation on the pyridine ring:

  • For C4-alkylation: Employing a removable blocking group on the nitrogen is a common and effective strategy.[1][5][6] Alternatively, specific catalyst systems, such as a nickel/Lewis acid combination, can promote C4-selectivity.[1]

  • For C2-alkylation: The use of specific organolithium reagents in appropriate solvents (e.g., sec-butyllithium in a THF/toluene mixture) can provide high C2 selectivity.[1][7] Another approach involves starting with pyridine N-oxides and using photocatalysis or Wittig reagents.[1]

  • For C3-alkylation: This is the most challenging and typically requires multi-step synthetic routes that may involve the temporary dearomatization of the pyridine ring.[1]

Q4: Can I use tertiary alkyl halides for the N-alkylation of pyridine?

It is generally not advisable to use tertiary alkyl halides for N-alkylation. They are highly susceptible to undergoing elimination reactions to form alkenes, which competes with the desired substitution reaction and leads to low yields of the N-alkylated product.[1][3]

Visualizations

N_Alkylation_Troubleshooting start Low/No N-Alkylation Yield sub_pyridine Poor Pyridine Nucleophilicity start->sub_pyridine sub_leaving_group Inefficient Leaving Group start->sub_leaving_group sub_sterics Steric Hindrance start->sub_sterics sub_solvent Inappropriate Solvent start->sub_solvent sol_pyridine Increase Temperature or Use Stronger Alkylating Agent sub_pyridine->sol_pyridine Solution sol_leaving_group Use Better Leaving Group (I > Br > Cl) sub_leaving_group->sol_leaving_group Solution sol_sterics Increase Temperature or Prolong Reaction Time sub_sterics->sol_sterics Solution sol_solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) sub_solvent->sol_solvent Solution

Caption: Troubleshooting workflow for low N-alkylation yield.

C_Alkylation_Regioselectivity start Desired C-Alkylation Position c4 C4-Position start->c4 c2 C2-Position start->c2 c3 C3-Position start->c3 c4_sol Use N-Blocking Group (Minisci Reaction) or Ni/Lewis Acid Catalyst c4->c4_sol Strategy c2_sol Use sBuLi in THF/Toluene or Start from Pyridine N-Oxide c2->c2_sol Strategy c3_sol Challenging: Requires Multi-Step Dearomatization Strategy c3->c3_sol Strategy

Caption: Strategies for achieving regioselective C-alkylation.

References

Technical Support Center: Overcoming Challenges in Pyridine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the selective functionalization of pyridine rings.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section covers fundamental challenges and concepts in pyridine functionalization.

Q1: Why is the selective functionalization of pyridine rings so challenging?

A1: The selective functionalization of pyridine is inherently difficult due to a combination of electronic and coordinating effects:

  • Electron-Deficient Nature: The nitrogen atom is highly electronegative, making the pyridine ring electron-deficient compared to benzene.[1][2][3][4] This deactivates the ring towards standard electrophilic aromatic substitution (SEAr), which typically requires harsh conditions and can result in low yields.[2][5]

  • Positional Reactivity: The electron-deficient character favors nucleophilic or radical attack, primarily at the C2 (ortho) and C4 (para) positions.[6][7] Conversely, the C3 (meta) position is the most electron-rich site but is generally unreactive towards many C-H functionalization reactions.[1][8][9]

  • Nitrogen Coordination: The lone pair of electrons on the nitrogen atom readily coordinates with metal catalysts and Lewis acids.[1][3][5] This can "poison" the catalyst, preventing it from participating in the desired C-H activation cycle, or alter the intended reactivity of the ring.[10]

Q2: What determines the regioselectivity (C2, C3, or C4) in pyridine C-H functionalization?

A2: Regioselectivity is a complex interplay of several factors. The intrinsic electronic properties of the pyridine ring favor C2 and C4 functionalization for nucleophilic and radical reactions, and C3 for electrophilic substitutions.[6][7] However, this can be overridden by:

  • Directing Groups: A directing group installed on the pyridine ring can force metalation and subsequent functionalization at a specific position, often ortho to the directing group.

  • Steric Hindrance: Bulky substituents on the ring or bulky reagents can block the more accessible C2/C6 positions, thereby favoring functionalization at the C3 or C4 positions.[6][11]

  • Reaction Mechanism: Different reaction types have inherent selectivity. For instance, Minisci-type radical additions typically favor the C2 and C4 positions, while dearomatization-rearomatization strategies have emerged as a powerful tool for achieving the challenging C3 functionalization.[1][9][12][13]

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal, ligand, and additives can dramatically influence which C-H bond is activated.[7][11] For example, a bifunctional NHC ligand with an aluminum-binding side arm has been used to override the natural C2/C4 bias and achieve C3-alkenylation with a nickel catalyst.[10]

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a question-and-answer format.

Regioselectivity Issues

Q3: My Minisci reaction is yielding a mixture of C2 and C4 isomers. How can I improve C4 selectivity?

A3: Achieving high C4 selectivity in Minisci reactions is a common challenge.[6] Here are several strategies to improve the regiochemical outcome:

  • Employ a Blocking Group: A highly effective method is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group, for instance, has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position.[6]

  • Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by solvent and pH. Adding acid often favors reaction at the C2 position, so minimizing or avoiding acidic conditions may increase the proportion of the C4 product.[6]

  • Steric Shielding: Introducing a bulky N-substituent on a pyridinium salt can sterically hinder the C2 and C6 positions, thereby favoring attack at the C4 position.[6]

  • Photocatalysis: Visible light-driven photocatalysis using specific organic photocatalysts like quinolinone can achieve site-divergent functionalization. For example, phosphinoyl radicals generated under these conditions can selectively yield C4 products.[14]

Q4: I am struggling to achieve functionalization at the C3 (meta) position. What are the most effective strategies?

A4: The meta-position of pyridine is notoriously difficult to functionalize due to its lack of innate reactivity in common C-H activation manifolds.[1][13] Recent advances provide several powerful approaches:

  • Dearomatization-Rearomatization: This has become a reliable and attractive strategy. The pyridine ring is temporarily dearomatized through a redox-neutral cycloaddition or by forming intermediates like Zincke imines.[1][9] The resulting non-aromatic intermediate can then react with electrophiles or radicals at the position corresponding to the final C3 position, followed by rearomatization to yield the meta-functionalized pyridine.[1][12]

  • Transition Metal Catalysis with Specialized Ligands: Certain catalyst systems can override the inherent electronic bias. Palladium catalysts with bidentate N,N-ligands have been used for C3-selective olefination, and Ni-Al heterobimetallic catalysts can achieve C3-alkenylation.[7][10]

  • Iridium-Catalyzed Borylation: Ir-catalyzed C-H borylation has been shown to occur preferentially at the meta-position. The resulting boronate ester is a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to install a wide variety of functional groups.[7][13]

G cluster_input Decision Point cluster_paths Synthetic Strategies cluster_outcomes Recommended Methods start Desired Functionalization Position? C2_C4 C2 (ortho) or C4 (para)? start->C2_C4 Electronically Favored C3 C3 (meta)? start->C3 Electronically Disfavored minisci Minisci Radical Addition (Favors C2/C4) C2_C4->minisci dom Directed ortho-Metalation (DoM) (For C2 with Directing Group) C2_C4->dom photocatalysis Site-Divergent Photocatalysis (Tune C2 vs C4) C2_C4->photocatalysis dearomatization Dearomatization-Rearomatization (e.g., Zincke Imines) C3->dearomatization ir_borylation Iridium-Catalyzed Borylation C3->ir_borylation special_catalysis Specialized Ni/Pd Catalysis C3->special_catalysis

Caption: Decision tree for selecting a pyridine functionalization strategy.

Low Yield and Reaction Optimization

Q5: My C-H arylation reaction is giving a low yield. What parameters should I investigate first?

A5: Low yields in C-H arylations of pyridines are common. A systematic optimization of reaction conditions is crucial. Consider the following:

  • Catalyst System: The combination of palladium precursor, ligand, and additives is critical. For electron-deficient pyridines, systems like Pd(OAc)₂ with a sterically hindered phosphine ligand (e.g., P(n-Bu)Ad₂) and a carboxylic acid additive (e.g., PivOH) can be effective.[11]

  • Base and Solvent: The choice of base (e.g., Cs₂CO₃, K₂CO₃) and solvent (e.g., Toluene, DMF) significantly impacts the reaction. The base is crucial for the C-H activation step.

  • Temperature: These reactions often require elevated temperatures (e.g., 70-135 °C) to proceed efficiently.[7][15]

  • Additives: Silver salts (e.g., AgOAc) are sometimes used as oxidants or to facilitate the catalytic cycle, and their inclusion can dramatically improve yields.[3][11]

Table 1: Example Optimization of C-H Arylation of 3-Nitropyridine [11]

EntryCatalyst SystemBaseAdditiveSolventTemp (°C)C4-Yield (%)C5-Yield (%)
1Pd(OAc)₂ / P(n-Bu)Ad₂Cs₂CO₃PivOHToluene135196
2Pd(OAc)₂ / P(n-Bu)Ad₂K₂CO₃PivOHToluene135104
3Pd(OAc)₂ / P(n-Bu)Ad₂Cs₂CO₃-Toluene135<5<2
Protecting Group Strategies

Q6: I need to perform a reaction that is incompatible with the basicity of the pyridine nitrogen. What protecting groups can be used?

A6: Protecting the pyridine nitrogen is a common strategy to prevent its interference in subsequent reactions, such as those involving strong bases or organometallic reagents.

  • Borane Complexes: Pyridine can be protected by forming a borane complex (Py-BH₃). This complex masks the nitrogen's lone pair, rendering it non-basic and non-nucleophilic. The borane group is stable to many reaction conditions but can be readily removed with acid.[16]

  • N-Oxides: Oxidation of the pyridine nitrogen to an N-oxide is a classic strategy. The N-oxide group alters the ring's electronics, facilitating certain substitutions (e.g., at C2). The oxygen can be removed later via reduction (e.g., with PCl₃ or PPh₃).[3][17]

  • N-Alkylpyridinium Salts: Alkylating the nitrogen to form a pyridinium salt drastically changes its reactivity, making the ring highly susceptible to nucleophilic attack. The N-alkyl group can sometimes be removed, although this can be challenging.[18][19]

G cluster_problem Initial Problem cluster_solution Troubleshooting Workflow cluster_outcome Final Product start Experiment Fails Due to Pyridine Nitrogen Basicity protect Step 1: Protect Nitrogen start->protect Apply Strategy react Step 2: Perform Desired Reaction on Protected Ring protect->react Proceed deprotect Step 3: Deprotect Nitrogen react->deprotect Finalize end Successful Synthesis of Desired Functionalized Pyridine deprotect->end Achieve Goal

Caption: Workflow for using a nitrogen protecting group strategy.

Section 3: Key Experimental Protocols

This section provides example methodologies for common functionalization reactions. Note: These are generalized protocols. Always refer to the specific literature procedure for your substrate and reagents. Safety precautions must be followed.

Protocol 1: Palladium-Catalyzed C2-Olefination of Pyridine[3]

This protocol describes the olefination of pyridine with an alkene.

Materials:

  • Pyridine substrate

  • Alkene coupling partner

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Silver acetate (AgOAc) (3 equiv)

  • Pivalic acid (PivOH) (2.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the pyridine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), AgOAc (3.0 equiv), and PivOH (2.5 equiv).

  • Add the alkene coupling partner (typically 1.5-2.0 equiv).

  • Add anhydrous DMF as the solvent.

  • Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 100-120 °C).

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hantzsch Pyridine Synthesis (Improved Conditions)[21]

This protocol describes an improved, higher-yielding synthesis of a substituted pyridine.

Materials:

  • Aldehyde (1.0 equiv)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)

  • Enamine or another active methylene compound (1.0 equiv)

  • Ammonium acetate or another ammonia source

  • γ-Al₂O₃ nanoparticles (as catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), the active methylene compound (1 mmol), and ammonium acetate (1.2 mmol).

  • Add γ-Al₂O₃ nanoparticles (e.g., 0.03 g) as the catalyst.

  • Heat the reaction mixture under solvent-free conditions at 80°C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and add ethanol to dissolve the product.

  • Filter the mixture to recover the catalyst, which can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.

  • To obtain the final pyridine, dissolve the crude 1,4-dihydropyridine in a suitable solvent (e.g., methanol) and treat with an oxidizing agent (e.g., iodine) at reflux.

  • After oxidation is complete, cool the mixture, remove the solvent, and purify the final pyridine product by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of 2,5-dibromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2,5-dibromo-3-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 2,5-dibromo-3-methylpyridine can stem from several factors. Here are the primary areas to investigate:

  • Incomplete Diazotization: The conversion of the amino group to a diazonium salt is a critical step. Ensure the reaction temperature is maintained between -15°C and -5°C.[1][2][3] Temperatures above this range can lead to the decomposition of the unstable diazonium salt, reducing the overall yield.

  • Suboptimal Brominating Agent Concentration: The concentration of bromine is crucial. An insufficient amount will lead to incomplete bromination, while an excess can promote the formation of polybrominated byproducts.

  • Reaction Time and Temperature: Adhere strictly to the recommended reaction times and temperatures. For instance, after the addition of reagents, the reaction mixture is typically stirred for a specific duration at a controlled temperature to ensure completion.[1]

  • Purity of Starting Materials: Impurities in the starting material, such as 2-amino-5-bromo-3-methylpyridine, can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

  • Inefficient Extraction: The product may be lost during the workup and extraction phase. Ensure proper phase separation and use an adequate amount of a suitable extraction solvent like ethyl acetate.[1]

Q2: I am observing significant amounts of impurities in my final product. How can I identify and minimize them?

A2: Impurity formation is a common challenge. Here are some likely impurities and strategies to mitigate them:

  • Monobrominated Species: The presence of 2-bromo-3-methylpyridine or 5-bromo-3-methylpyridine indicates incomplete bromination. To address this, ensure the stoichiometry of bromine is correct and that it is added slowly and at a low temperature to allow for controlled reaction.

  • Polybrominated Byproducts: Over-bromination can lead to the formation of tri-brominated pyridine species. This can be minimized by careful control of the bromine addition and avoiding an excess of the brominating agent.

  • Starting Material Carryover: Unreacted 2-amino-5-bromo-3-methylpyridine may be present in the final product. Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC).

  • Purification: A final purification step, such as column chromatography on silica gel or recrystallization, is often necessary to remove residual impurities.[1]

Q3: The reaction is very sensitive to temperature. What is the optimal temperature profile for the synthesis?

A3: Temperature control is critical for this synthesis. The diazotization step, in particular, requires low temperatures, typically between -15°C and -5°C, to ensure the stability of the diazonium intermediate.[1][2][3] After the addition of the brominating agent and sodium nitrite, the reaction is often allowed to slowly warm to room temperature and stirred for a few hours to ensure the reaction goes to completion.[1]

Q4: What are the key safety precautions I should take during this synthesis?

A4: This synthesis involves hazardous materials and requires strict adherence to safety protocols:

  • Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic Acid: This is a corrosive acid. Handle with care and appropriate PPE.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Quenching: The reaction is typically quenched with a base, such as potassium hydroxide, which is also corrosive. Add the quenching solution slowly and with cooling to control any exothermic reaction.[1]

Data Presentation: Reaction Parameters for Improved Yield

ParameterRecommended ConditionRationalePotential Issues if Deviated
Starting Material 2-amino-5-bromo-3-methylpyridineDirect precursor for the Sandmeyer reaction.Use of 2-amino-3-methylpyridine requires an initial bromination step.[2][3]
Reaction Temperature -15°C to -5°C during diazotizationStabilizes the diazonium salt intermediate.Higher temperatures lead to decomposition and lower yield.[1][2][3]
Reagents HBr (48%), NaNO₂, BromineStandard reagents for the Sandmeyer reaction.Variations in concentration can affect reaction efficiency.
Solvent AqueousThe reaction is typically performed in an aqueous medium.-
Reaction Time ~3 hours post-addition at room temperatureEnsures complete conversion to the product.Shorter times may lead to incomplete reaction.
Quenching Agent Potassium Hydroxide (KOH) solutionNeutralizes the acidic reaction mixture.Incomplete quenching can affect product isolation.
Purification Silica gel chromatography or recrystallizationRemoves impurities to yield the pure product.Impure product can affect subsequent reactions.

Experimental Protocol: Synthesis of 2,5-dibromo-3-methylpyridine

This protocol is based on a high-yield synthesis (94%) reported in the literature.[1]

Materials:

  • 2-amino-5-bromo-3-methylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Bromine

  • Sodium nitrite

  • Potassium hydroxide

  • Ethyl acetate

  • Chloroform

  • Sodium sulfate

  • Saturated aqueous sodium bicarbonate

  • Water

Procedure:

  • Suspend 2-amino-5-bromo-3-methylpyridine in 48% hydrobromic acid in a reaction vessel.

  • Cool the mixture to -15°C using an appropriate cooling bath.

  • Slowly add bromine dropwise to the cooled suspension, maintaining the temperature below -15°C.

  • Subsequently, add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below -15°C.

  • After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 3 hours.

  • Cool the mixture back down to -15°C and quench the reaction by the slow addition of a cold aqueous solution of potassium hydroxide.

  • Remove the cooling bath and continue stirring for another 1.5 hours.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water (2x) and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting residue in chloroform and filter through a pad of silica gel, washing with chloroform.

  • Combine the filtrates and evaporate the solvent to obtain 2,5-dibromo-3-methylpyridine as a light yellow solid.

Visualizations

experimental_workflow start Start: 2-amino-5-bromo-3-methylpyridine in HBr cool1 Cool to -15°C start->cool1 add_br2 Add Bromine cool1->add_br2 add_nano2 Add Sodium Nitrite Solution add_br2->add_nano2 nano2_note Maintain T < -15°C warm_stir Warm to RT & Stir for 3h add_nano2->warm_stir cool2 Cool to -15°C warm_stir->cool2 quench Quench with KOH cool2->quench stir Stir for 1.5h quench->stir extract Extract with Ethyl Acetate stir->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Purify via Silica Gel filter_concentrate->purify end_product End Product: 2,5-dibromo-3-methylpyridine purify->end_product

Caption: Experimental workflow for the synthesis of 2,5-dibromo-3-methylpyridine.

troubleshooting_yield low_yield Low Yield Observed check_temp Verify Diazotization Temperature (-15°C to -5°C) low_yield->check_temp temp_ok Temperature OK? check_temp->temp_ok check_reagents Check Purity & Stoichiometry of Starting Materials reagents_ok Reagents OK? check_reagents->reagents_ok check_time Ensure Adequate Reaction Time time_ok Time OK? check_time->time_ok check_workup Optimize Extraction & Purification improve_workup Improve Workup Protocol check_workup->improve_workup temp_ok->check_reagents Yes adjust_temp Adjust Cooling Bath temp_ok->adjust_temp No reagents_ok->check_time Yes purify_reagents Purify/Re-quantify Reagents reagents_ok->purify_reagents No time_ok->check_workup Yes increase_time Increase Stirring Time time_ok->increase_time No yield_improved Yield Improved adjust_temp->yield_improved purify_reagents->yield_improved increase_time->yield_improved improve_workup->yield_improved

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1]

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient and require long reaction times.[1]

    • Solution: Consider using alternative catalysts and solvent systems. For example, employing p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%.[1] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also achieve high yields (up to 95%) in shorter durations.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine. Incomplete oxidation will directly lead to lower yields of the final product.

    • Solution: Ensure the correct stoichiometry of a suitable oxidizing agent is used. Common oxidizing agents include nitric acid, potassium permanganate (KMnO4), and iodine.[1] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.[1]

  • Formation of Side Products: In unsymmetrical Hantzsch syntheses, the incorrect order of reagent addition can lead to the formation of undesired side products.

    • Solution: To minimize side product formation, it is advisable to pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[1]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. What could be the cause?

The Bohlmann-Rahtz synthesis is versatile but can be hampered by the high temperatures required for the cyclodehydration step, which can lead to decomposition of starting materials, especially with acid-sensitive substrates.[2]

  • High Reaction Temperatures: The cyclodehydration of the aminodiene intermediate often requires significant heat, which can be detrimental to sensitive molecules.

    • Solution: The use of acid catalysis can significantly lower the required reaction temperature.[2] Both Brønsted acids (like acetic acid) and Lewis acids (such as ytterbium triflate or zinc bromide) have been successfully employed. For particularly acid-sensitive substrates, a milder alternative is the use of Amberlyst-15, a solid acid catalyst that is easily removed by filtration.[2]

  • Poor Regioselectivity: Competing Michael addition pathways can lead to a mixture of regioisomers.

    • Solution: Careful analysis of the electronic and steric properties of the enamine and ethynylketone can help predict the favored regioisomer. A three-component approach where the enamine is generated in situ may also improve selectivity.[3]

Q3: My Guareschi-Thorpe condensation is giving a low yield. What can I do to optimize it?

Low yields in the classical Guareschi-Thorpe condensation can be attributed to inefficient reaction conditions.

  • Inefficient Classical Conditions: The traditional protocol can be low yielding.

    • Solution: A modified, more environmentally friendly procedure using ammonium carbonate in an aqueous medium has been shown to provide high yields of the desired hydroxy-cyanopyridines. This approach is inexpensive and offers a simple work-up.[4]

Troubleshooting Guides

Hantzsch Pyridine Synthesis
IssuePotential CauseTroubleshooting Steps
Low Yield Inefficient reaction conditions.- Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles. - Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[1]
Incomplete oxidation of the dihydropyridine intermediate.- Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[1] - Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine.[1]
Formation of Side Products Incorrect order of reagent addition in unsymmetrical syntheses.- Pre-form the Knoevenagel adduct before adding the enamine.[1]
Bohlmann-Rahtz Pyridine Synthesis
IssuePotential CauseTroubleshooting Steps
Low Yield / No Reaction High temperature required for cyclodehydration is not reached or leads to decomposition.- Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[3] - Employ a Lewis acid catalyst such as Yb(OTf)3 or ZnBr2 in a suitable solvent like toluene.[3]
Decomposition of Starting Material Use of acid-sensitive enamines with strong acid catalysts.- Replace strong acids with milder alternatives like Amberlyst-15.[3]
Poor Regioselectivity Competing Michael addition pathways.- Analyze the electronic and steric factors of the enamine and ethynylketone to predict the favored regioisomer. - Consider a three-component approach where the enamine is generated in situ to potentially improve selectivity.[3]
Guareschi-Thorpe Pyridine Synthesis
IssuePotential CauseTroubleshooting Steps
Low Yield Inefficient classical conditions.- Adopt the modified procedure using ammonium carbonate in an aqueous medium.[3] This method is reported to give high yields.[4]
Side reactions.- Ensure the purity of starting materials, as impurities can lead to undesired products.
Difficult Purification Polar nature of the 2-pyridone product.- The product often precipitates from the reaction mixture in the modified protocol, simplifying purification by filtration.[4] - If necessary, recrystallization from a suitable solvent can be employed.

Quantitative Data on Reaction Optimization

Hantzsch Synthesis: Catalyst and Solvent Effects
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux4Low[1]
p-TSA (ultrasound)Aqueous micellesRT1.5>90[1]
γ-Al2O3 nanoparticlesSolvent-free901up to 95[1]
Ceric Ammonium Nitrate (CAN)Solvent-freeRT1-2.5Good to Excellent
Bohlmann-Rahtz Synthesis: Catalyst and Temperature Effects
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneToluene17024Moderate[2]
Acetic AcidToluene1102-6Good to Excellent[2]
Amberlyst-15Toluene1102-6Good[2]
Yb(OTf)3 (20 mol%)TolueneReflux2-6Good to Excellent[2]
ZnBr2 (15 mol%)TolueneReflux2-6Good to Excellent[2]

Experimental Protocols

Hantzsch Pyridine Synthesis (Modified Protocol)

This protocol describes a representative procedure for the Hantzsch synthesis using ultrasonic irradiation.

  • Reactant Preparation: In a suitable reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst Addition: Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reaction: Immerse the reaction vessel in an ultrasonic bath at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Oxidation: Dissolve the resulting 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., sodium nitrite solution) dropwise. Heat the mixture to complete the aromatization. After cooling, the pyridine product can be isolated by precipitation or extraction.[1]

Bohlmann-Rahtz Pyridine Synthesis (One-Pot Acid-Catalyzed)

This protocol describes a one-pot procedure using a Brønsted acid catalyst.

  • Reactant and Solvent Addition: To a solution of the enamine (1 mmol) in a 5:1 mixture of toluene and acetic acid, add the ethynyl ketone (1.1 mmol).

  • Reaction: Heat the reaction mixture at a reduced temperature (e.g., 80-110 °C) compared to the uncatalyzed reaction.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude pyridine product by column chromatography on silica gel.[2]

Guareschi-Thorpe Condensation (Modified Green Protocol)

This protocol describes a high-yielding and environmentally friendly version of the Guareschi-Thorpe condensation.[4]

  • Reactant and Solvent Addition: In a reaction vessel, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol). Add a 1:1 mixture of water and ethanol (2 mL) as the solvent.

  • Reaction: Stir the mixture at 80 °C. The product often begins to precipitate as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration.

  • Purification: Wash the collected solid with cold water and dry to obtain the pure hydroxy-cyanopyridine.[3][4]

Visualizations

Troubleshooting_Hantzsch_Synthesis Start Low Yield in Hantzsch Synthesis Problem1 Suboptimal Reaction Conditions Start->Problem1 Problem2 Incomplete Oxidation Start->Problem2 Problem3 Side Product Formation Start->Problem3 Solution1a Use Alternative Catalyst (e.g., PTSA, γ-Al2O3) Problem1->Solution1a Solution1b Optimize Solvent (e.g., Aqueous Micelles, Solvent-Free) Problem1->Solution1b Solution2 Ensure Correct Oxidant Stoichiometry & Monitor Reaction (TLC/LC-MS) Problem2->Solution2 Solution3 Pre-form Knoevenagel Adduct in Unsymmetrical Syntheses Problem3->Solution3

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Bohlmann_Rahtz_Optimization Start Low Conversion in Bohlmann-Rahtz Synthesis Condition High Reaction Temperature Required Start->Condition Decomposition Starting Material Decomposition Start->Decomposition Selectivity Poor Regioselectivity Start->Selectivity Catalysis Introduce Acid Catalyst Condition->Catalysis SolidAcid Solid Acid (e.g., Amberlyst-15) Decomposition->SolidAcid Milder Conditions ThreeComp Three-Component Approach Selectivity->ThreeComp Improves Selectivity Bronsted Brønsted Acid (e.g., Acetic Acid) Catalysis->Bronsted Lowers Temp Lewis Lewis Acid (e.g., Yb(OTf)3) Catalysis->Lewis Lowers Temp

Caption: Optimization strategies for the Bohlmann-Rahtz pyridine synthesis.

Guareschi_Thorpe_Workflow Start Guareschi-Thorpe Synthesis Classical Classical Protocol Start->Classical Modern Modified Green Protocol Start->Modern LowYield Low Yield Classical->LowYield HighYield High Yield Modern->HighYield LowYield->Modern Adopt Modern Protocol

Caption: Comparison of classical and modern Guareschi-Thorpe synthesis workflows.

References

Technical Support Center: Identification of Impurities in 2-Hydroxymethyl-3-methylpyridine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities in 2-Hydroxymethyl-3-methylpyridine samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from various stages of the manufacturing process, storage, and handling.[1][2] The primary sources include:

  • Starting materials and reagents: Unreacted starting materials, intermediates, and contaminants within the reagents used in the synthesis.

  • Side reactions: By-products formed during the synthesis of the target molecule.

  • Degradation products: Impurities formed due to the degradation of this compound over time, potentially accelerated by factors like light, temperature, or humidity.

  • Residual solvents: Solvents used during the synthesis or purification process that are not completely removed.[2]

  • Catalysts and reagents: Inorganic and organic materials used to facilitate the reaction.[1][2]

Q2: I am observing unexpected peaks in the HPLC chromatogram of my this compound sample. How can I identify them?

The identification of unknown peaks in an HPLC chromatogram is a multi-step process. A systematic approach is crucial for accurate identification.

  • Initial Assessment: Compare the chromatogram of the impure sample with a reference standard of pure this compound. This will help distinguish the main peak from impurity peaks.

  • Hypothesize Potential Impurities: Based on the synthetic route and potential degradation pathways, create a list of likely impurities. Common impurities in pyridine derivatives include isomers, oxidation products, and unreacted starting materials.[3]

  • Mass Spectrometry (MS) Analysis: Couple the HPLC system with a mass spectrometer (LC-MS).[2][4] The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the impurities, which is a critical piece of information for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): For more precise mass determination, HRMS can help in determining the elemental composition of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) is a powerful tool for unambiguous structure determination.[5][6]

Q3: My this compound sample has a slight yellow discoloration. What could be the cause and how can I purify it?

Discoloration in pyridine-based compounds is often an indication of the presence of impurities or degradation products.[3]

  • Potential Causes: The yellow tint could be due to the presence of oxidized species or other chromophoric impurities.

  • Purification: Recrystallization is often an effective method for removing colored impurities from solid samples.[7] The choice of solvent is critical and should be determined through solubility studies.[7] Distillation under reduced pressure can also be effective for purification.

Q4: How can I quantify the identified impurities in my sample?

Once impurities are identified, their quantification is essential for quality control.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common technique for quantifying impurities.[2][4] A calibration curve for each identified impurity should be prepared using a certified reference standard to ensure accurate quantification.

  • Gas Chromatography (GC): For volatile impurities, such as residual solvents, GC is the preferred method.[2]

  • Quantitative NMR (qNMR): qNMR is an alternative method that can be used for quantification without the need for a specific reference standard for each impurity, provided an internal standard is used.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of impurities in this compound.

Problem Potential Cause Troubleshooting Steps
Poor peak shape in HPLC Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize the mobile phase pH. Use a new column or a guard column. Dilute the sample.
No peaks detected in HPLC Incorrect wavelength for UV detection; Sample concentration too low; Injection error.Determine the UV absorption maximum of the analyte and impurities. Concentrate the sample. Check the autosampler and injection volume.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks. Use a column oven to maintain a constant temperature.
Difficulty in isolating impurities for characterization Impurities present at very low concentrations.Use preparative HPLC to isolate a larger quantity of the impurity.[4]
Broad peak in ¹H NMR spectrum Presence of water.Pyridine compounds can be hygroscopic.[3][5] Dry the sample under vacuum. To confirm the presence of water, add a drop of D₂O to the NMR tube; the water peak should shift or disappear.[5]

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol outlines a general method for the separation and detection of impurities in this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

GC Method for Residual Solvent Analysis

This protocol is designed to detect and quantify common residual solvents.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 260 °C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Mode: Split (split ratio 10:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 50 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC-UV/MS Preparation->HPLC Liquid Sample GC GC-FID/MS Preparation->GC Volatile Analysis Identification Impurity Identification HPLC->Identification MS Data GC->Identification MS Data NMR NMR Spectroscopy Identification->NMR For Structural Confirmation Quantification Impurity Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the identification and quantification of impurities.

troubleshooting_logic Start Unexpected Peak in Chromatogram CheckMethod Review Analytical Method Parameters Start->CheckMethod CheckMethod->Start Method Issue Found (Re-run) LCMS Perform LC-MS Analysis CheckMethod->LCMS Method OK DatabaseSearch Search Spectral Database LCMS->DatabaseSearch Isolate Isolate Impurity (Prep-HPLC) DatabaseSearch->Isolate No Match KnownImpurity Known Impurity DatabaseSearch->KnownImpurity Match Found NMR_Analysis Perform NMR Spectroscopy Isolate->NMR_Analysis StructureElucidation Elucidate Structure NMR_Analysis->StructureElucidation

References

Strategies to minimize byproduct formation in Grignard reactions of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in Grignard reactions of pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Grignard reactions of pyridines?

A1: The most common byproducts include:

  • Homocoupling products (e.g., bipyridyls): These arise from the reaction of the Grignard reagent with the starting pyridyl halide (Wurtz-type coupling). This is more prevalent with aryl Grignard reagents.

  • Products of addition to the pyridine ring: Grignard reagents can add to the C2 or C4 positions of the pyridine ring, leading to the formation of dihydropyridine (DHP) intermediates. These intermediates can sometimes be isolated or react further. For instance, in reactions with N-benzyl-3-cyanopyridinium salt, both 1,4-DHP and 1,2-DHP are formed.[1][2]

  • Over-addition products: In reactions with esters or acid chlorides, the initial ketone product can react with another equivalent of the Grignard reagent to form a tertiary alcohol.[3]

  • Enolization products: If the substrate has acidic protons alpha to a carbonyl group, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting material after workup.

Q2: How can I minimize the formation of homocoupling byproducts?

A2: To minimize homocoupling, consider the following strategies:

  • Slow Addition of Halide: When preparing the Grignard reagent, add the pyridyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Use of Additives: Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can suppress side reactions by stabilizing the reaction pathway.[4]

  • Reaction Temperature: Maintain a low reaction temperature during the formation of the Grignard reagent.

Q3: How can I control the regioselectivity of the Grignard addition to the pyridine ring (C2 vs. C4 addition)?

A3: Controlling regioselectivity is a significant challenge. Here are some approaches:

  • Use of Pyridine N-Oxides: Reacting the Grignard reagent with a pyridine N-oxide directs the addition to the C2 position. The N-oxide can be removed in a subsequent step. This method is efficient for the synthesis of 2-substituted pyridines.[5]

  • Lewis Acid Catalysis: The use of Lewis acids can influence the regioselectivity of the addition. For example, copper(I) salts have been shown to favor the formation of 1,4-dihydropyridine products in reactions with pyridinium salts.[1][2]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the Grignard reagent can sterically hinder addition at certain positions, thereby influencing the regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity. For instance, in the copper-catalyzed dearomatization of pyridinium salts, conducting the reaction at -78 °C is crucial for achieving high regioselectivity.[1][2]

Q4: My reaction mixture turned dark brown or black. What does this indicate and what should I do?

A4: A dark brown or black reaction mixture during Grignard reagent formation can indicate several issues:

  • Decomposition: The Grignard reagent may be decomposing, which can be caused by impurities in the magnesium or the pyridyl halide.

  • Wurtz Coupling: The formation of finely divided metal from homocoupling side reactions can also cause the solution to darken.

  • Overheating: Excessive heat during reflux can promote side reactions and decomposition.

If this occurs, it is best to start the reaction again, ensuring that all glassware is scrupulously dry, the magnesium is of high quality, and the reaction temperature is carefully controlled.

Q5: How can I detect and characterize the byproducts formed in my reaction?

A5: Byproducts can be detected and characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of byproducts. For example, the formation of dihydropyridine isomers can be confirmed by characteristic shifts in the NMR spectrum.[1] Online NMR can also be used for real-time monitoring of the reaction.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for separating volatile byproducts and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can be used to determine the enantiomeric excess of chiral products and separate diastereomeric byproducts.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Substituted Pyridine
Symptom Possible Cause Troubleshooting Strategy
Significant amount of starting material remains.Incomplete formation of the Grignard reagent.Ensure magnesium turnings are activated (e.g., with a crystal of iodine). Use anhydrous solvents and rigorously dry all glassware.[8]
Low reactivity of the pyridyl halide.Consider using a more reactive halide (I > Br > Cl).
Presence of a significant amount of bipyridyl byproduct.Homocoupling (Wurtz) reaction is favored.Add the pyridyl halide slowly to the magnesium. Consider using TMEDA as an additive.[4]
Formation of a mixture of isomers (e.g., 2- and 4-substituted pyridines).Lack of regioselectivity in the addition step.Use a pyridine N-oxide as the starting material to direct addition to the C2 position.[5] Alternatively, explore the use of a Lewis acid catalyst to favor one isomer.
Issue 2: Formation of Dihydropyridine (DHP) Byproducts
Symptom Possible Cause Troubleshooting Strategy
Isolation of stable 1,4-DHP or 1,2-DHP byproducts.Addition to the pyridine ring is a major reaction pathway.This is common with pyridinium salt substrates. To favor a specific isomer, optimize the catalyst and reaction conditions. For example, a copper(I)/chiral ligand system can favor 1,4-DHP formation.[1][2]
The dihydropyridine intermediate is stable and does not aromatize.If the desired product is the substituted pyridine, an oxidation step may be required after the Grignard reaction to aromatize the dihydropyridine intermediate.
Unidentified byproducts with complex NMR spectra.Rearrangement or further reaction of DHP intermediates.Lowering the reaction temperature may prevent subsequent reactions. Consider in situ trapping of the DHP intermediate with a suitable electrophile.

Data Presentation

Table 1: Effect of Copper(I) Catalyst on the Regioselectivity of Grignard Addition to N-Benzyl-3-cyanopyridinium Salt [1][2]

EntryCatalystLigandSolventTemperature (°C)Yield (%)Ratio (1,4-DHP : 1,2-DHP)
1NoneNoneCH2Cl2-784657 : 43
2CuBr·SMe2 (5 mol%)NoneCH2Cl2-788273 : 27
3CuTC (10 mol%)(R)-L11 (12 mol%)CH2Cl2-78>9990 : 10

DHP = Dihydropyridine; CuTC = Copper(I) thiophene-2-carboxylate; (R)-L11 is a specific chiral ligand.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-2-yl)propan-2-ol via Grignard Reaction with 2-Bromopyridine

This protocol describes the formation of a pyridyl Grignard reagent and its subsequent reaction with acetone.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous diethyl ether

  • 2-Bromopyridine

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon or nitrogen).

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In a separate flame-dried dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromopyridine solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Grignard_Byproduct_Pathways Start Pyridyl Halide + Mg Grignard Pyridyl Grignard Reagent (ArMgX) Start->Grignard Formation Desired Desired Product (e.g., 2-Substituted Pyridine) Grignard->Desired Reaction with Electrophile Homocoupling Homocoupling Byproduct (Bipyridyl) Grignard->Homocoupling Wurtz Coupling (Side Reaction) Addition Addition to Pyridine Ring Grignard->Addition Nucleophilic Attack on Ring (Side Reaction) DHP Dihydropyridine Byproducts (1,2-DHP & 1,4-DHP) Addition->DHP

Caption: Byproduct formation pathways in Grignard reactions of pyridines.

Troubleshooting_Workflow Start Grignard Reaction of Pyridine Derivative CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Reagent Formation: - Activate Mg - Anhydrous conditions - Check halide reactivity CheckYield->TroubleshootYield Yes Success Successful Reaction CheckPurity->Success No TroubleshootPurity Troubleshoot Side Reactions: - Slow addition - Use Pyridine N-Oxide - Add Lewis Acid - Optimize Temperature CheckPurity->TroubleshootPurity Yes TroubleshootYield->Start Re-run Experiment TroubleshootPurity->Start Re-run Experiment

Caption: A logical workflow for troubleshooting Grignard reactions of pyridines.

References

Technical Support Center: Enhancing the Stability of Hydroxymethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of hydroxymethylpyridine compounds during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of hydroxymethylpyridine compounds.

Issue 1: The hydroxymethylpyridine compound has changed color (e.g., turned yellow or brown).

  • Question: My hydroxymethylpyridine sample, which was initially colorless or white, has developed a yellow or brown tint during storage. What causes this, and is the compound still usable?

  • Answer: Color change is a common indicator of degradation. Hydroxymethylpyridine compounds can be sensitive to light and air, leading to oxidation. The appearance of color suggests the formation of degradation products.

    • Immediate Action:

      • Protect the compound from further light exposure by storing it in an amber vial or a container wrapped in aluminum foil.

      • Purge the container with an inert gas (e.g., argon or nitrogen) to displace oxygen.

    • Assessment of Usability:

      • The usability of the colored compound depends on the requirements of your experiment.

      • It is highly recommended to assess the purity of the compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

      • If the purity is still within an acceptable range for your application, the compound may be used, but with caution, as the impurities could potentially interfere with your results. For applications in drug development, re-purification is strongly advised.

Issue 2: Precipitate has formed in a hydroxymethylpyridine solution.

  • Question: I prepared a solution of a hydroxymethylpyridine compound, and upon storage, a precipitate has formed. What could be the reason, and how can I resolve this?

  • Answer: Precipitation from a solution can occur due to several factors, including changes in temperature, solvent evaporation, or chemical degradation leading to the formation of less soluble products. The solubility of some pyridine derivatives can also be pH-dependent.[1]

    • Troubleshooting Steps:

      • Check Storage Temperature: Ensure the solution has been stored at the recommended temperature. If stored at a lower temperature, the compound may have precipitated due to decreased solubility. Gentle warming and agitation may redissolve the compound.

      • Solvent Evaporation: Check for any signs of solvent evaporation, which would increase the concentration of the compound beyond its solubility limit. If evaporation is suspected, you may try to add a small amount of the original solvent to redissolve the precipitate.

      • pH Adjustment: The solubility of pyridine-containing compounds can be influenced by pH. If your experimental conditions permit, adjusting the pH to be more acidic may increase the solubility of the compound by protonating the pyridine nitrogen.[1]

      • Degradation: If the precipitate does not redissolve upon warming or solvent addition, it may be a degradation product. In this case, the solution should be considered compromised. The precipitate can be isolated and analyzed (e.g., by LC-MS) to identify the degradation product.

Issue 3: A significant drop in purity is observed over time.

  • Question: I have been monitoring the purity of my stored hydroxymethylpyridine compound by HPLC, and I've noticed a significant decrease in the main peak area with the appearance of new peaks. What is happening?

  • Answer: A decrease in the parent compound peak with the concurrent appearance of new peaks is a clear indication of chemical degradation. The rate of degradation can be influenced by storage conditions.

    • Logical Workflow for Investigation:

      start Purity Drop Detected review_storage Review Storage Conditions (Temp, Light, Atmosphere) start->review_storage analyze_impurities Identify Impurity Peaks (LC-MS, NMR) review_storage->analyze_impurities evaluate_pathway Determine Degradation Pathway (Oxidation, Hydrolysis, etc.) analyze_impurities->evaluate_pathway optimize_storage Optimize Storage Conditions (Lower Temp, Inert Gas, Desiccant) evaluate_pathway->optimize_storage consider_stabilizers Consider Stabilizers (e.g., Antioxidants) evaluate_pathway->consider_stabilizers end Implement Corrective Actions optimize_storage->end consider_stabilizers->end

      Caption: Troubleshooting workflow for a decrease in compound purity.

    • Corrective Actions:

      • Re-evaluate Storage Conditions: Ensure the compound is stored under optimal conditions (see FAQs below).

      • Inert Atmosphere: If not already done, store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.

      • Desiccation: As some hydroxymethylpyridine compounds are hygroscopic, storing them in a desiccator or with a desiccant can prevent moisture-induced degradation.[2]

      • Consider Antioxidants: For solutions, the addition of a small amount of an antioxidant may help to slow down oxidative degradation. The choice of antioxidant should be compatible with the downstream application.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid hydroxymethylpyridine compounds?

  • A1: To ensure long-term stability, solid hydroxymethylpyridine compounds should be stored under the following conditions:

    • Temperature: In a cool and dry place. For long-term storage, refrigeration (2-8 °C) is often recommended.

    • Light: Protected from light. Store in amber glass vials or in a dark location.

    • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Moisture: In a desiccator, as some of these compounds can be hygroscopic.[2]

Q2: What are the primary degradation pathways for hydroxymethylpyridine compounds?

  • A2: The main degradation pathways are typically oxidation and photodegradation.

    parent Hydroxymethylpyridine oxidation Oxidation (O2, Light, Heat) parent->oxidation Pathway 1 parent->oxidation Pathway 2 photodegradation Photodegradation (UV Light) parent->photodegradation aldehyde Pyridine-carboxaldehyde oxidation->aldehyde n_oxide Hydroxymethylpyridine N-oxide oxidation->n_oxide photoproducts Other Photoproducts photodegradation->photoproducts acid Pyridine-carboxylic acid aldehyde->acid

    Caption: Potential degradation pathways of hydroxymethylpyridine.

    • Oxidation of the hydroxymethyl group: The alcohol functionality can be oxidized to the corresponding aldehyde (pyridine-carboxaldehyde) and further to the carboxylic acid (pyridine-carboxylic acid).

    • N-oxidation of the pyridine ring: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.[3]

    • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts.[4]

Q3: How can I enhance the stability of hydroxymethylpyridine compounds in solution?

  • A3: To improve the stability of solutions:

    • Use High-Purity Solvents: Use freshly opened, high-purity solvents.

    • Degas Solvents: Degas solvents prior to use to remove dissolved oxygen.

    • pH Control: Maintain an appropriate pH. For many pyridine derivatives, a slightly acidic pH can enhance solubility and stability.

    • Antioxidants: Consider adding a small amount of a suitable antioxidant. Phenolic antioxidants are commonly used to stabilize compounds prone to oxidation.[5] The choice of antioxidant must be validated for compatibility with your experimental system.

    • Storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.

Q4: How can I monitor the stability of my hydroxymethylpyridine compound?

  • A4: A stability-indicating HPLC method is the most effective way to monitor the purity of your compound over time. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Forced degradation studies are used to generate these degradation products and validate the method's specificity.

Data Presentation

Table 1: Illustrative Purity of a Hydroxymethylpyridine Compound Under Various Storage Conditions Over 6 Months.

Storage ConditionInitial Purity (%)1 Month Purity (%)3 Months Purity (%)6 Months Purity (%)Observations
25°C / 60% RH, Ambient Light99.898.596.292.1Significant color change to yellow
25°C / 60% RH, Dark99.899.198.096.5Slight yellowing
4°C, Dark, Inert Atmosphere99.899.899.799.6No significant change
40°C / 75% RH, Dark99.895.288.575.3Browning and appearance of multiple degradation peaks

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for a hydroxymethylpyridine compound.

1. Forced Degradation Studies

The goal is to intentionally degrade the hydroxymethylpyridine to generate potential degradation products.

  • Materials:

    • Hydroxymethylpyridine compound

    • 1 M HCl (for acid hydrolysis)

    • 1 M NaOH (for base hydrolysis)

    • 3% H₂O₂ (for oxidation)

    • High-purity water

    • HPLC-grade acetonitrile and methanol

    • Phosphate or acetate buffer

    • UV chamber for photostability

    • Oven for thermal degradation

  • Procedure:

    • Prepare Stock Solution: Prepare a stock solution of the hydroxymethylpyridine compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 M HCl, and dilute to ~100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve and dilute to ~100 µg/mL.

    • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Dissolve and dilute to ~100 µg/mL.

    • Control Sample: Prepare a solution of the undegraded compound at the same final concentration.

2. HPLC Method Development

  • Experimental Workflow:

    start Start: Method Development select_column Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column mobile_phase Optimize Mobile Phase (Acetonitrile/Buffer) select_column->mobile_phase gradient Develop Gradient Program mobile_phase->gradient injection Inject Forced Degradation Samples gradient->injection evaluation Evaluate Peak Resolution and Purity injection->evaluation validation Method Validation (ICH Guidelines) evaluation->validation end Final Stability-Indicating Method validation->end

    Caption: Workflow for developing a stability-indicating HPLC method.

  • Illustrative HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with extraction at the λmax of the hydroxymethylpyridine.

    • Injection Volume: 10 µL

3. Method Validation

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for the degradation products are well-resolved from the peak of the parent compound.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 2-Hydroxymethyl-3-methylpyridine. The primary focus is on the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of method performance based on established validation protocols and experimental data from analogous pyridine compounds.

The selection of an appropriate analytical method is crucial for ensuring the accuracy, precision, and reliability of quantitative results in research and quality control. While specific validated methods for this compound are not extensively published, this guide synthesizes standard validation practices and presents representative experimental data to facilitate the selection and development of a suitable analytical method.

Methodology Comparison: HPLC vs. GC

Both HPLC and GC are powerful techniques for the separation and quantification of this compound. The choice between these methods often depends on the volatility and thermal stability of the analyte, the sample matrix, required sensitivity, and the nature of potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This technique is highly suitable for the analysis of this compound, which is a polar compound. Reversed-phase HPLC is a common approach for separating pyridine derivatives.[1][2] HPLC offers versatility in mobile phase composition and detector selection, making it a robust method for purity assessment and quantification.

  • Gas Chromatography (GC): GC is an excellent alternative, particularly for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[3] Given that this compound is a derivative of pyridine, it is expected to have sufficient volatility and thermal stability for GC analysis, potentially after derivatization to improve its chromatographic properties.[3][4]

Data Presentation: Comparison of Analytical Techniques

The following tables summarize typical validation parameters and expected performance characteristics for HPLC and GC methods applicable to the quantification of this compound, based on data from related pyridine compounds.

Table 1: HPLC Method Performance for Pyridine Derivatives

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data
Linearity (R²) ≥ 0.9950.998[2]
Range 80-120% of the target concentration5.1 - 204.0 µg/mL[5]
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 3.0%< 2.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1Dependent on detector
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1Dependent on detector

Table 2: GC Method Performance for Pyridine Derivatives

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data
Linearity (R²) ≥ 0.995> 0.99
Range 0.5x to 2x the target concentration[6]Analyte dependent
Accuracy (% Recovery) 90.0 - 110.0%92.3 - 94.2% (in urine)[7]
Precision (%RSD)
- Repeatability≤ 5.0%Pooled CV = 0.002569[6]
- Intermediate Precision≤ 10.0%Not specified
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1Not specified
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:110 and 40 ng/mL in urine and plasma, respectively[7]

Experimental Protocols

Detailed methodologies for representative HPLC and GC methods are provided below. These protocols are based on established methods for similar pyridine-containing compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on a reversed-phase separation with UV detection, a common technique for the analysis of aromatic, nitrogen-containing compounds.[2][5]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and a phosphate buffer (pH 2.0), run in a gradient or isocratic mode.[5] A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-200 µg/mL).

  • Sample Solution: Prepare the sample at a target concentration within the calibration range using the same diluent.

3. Validation Experiments:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Analyze a sample of known concentration (or a spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or instrument.

  • Specificity: Analyze a blank (diluent), a placebo, and a sample spiked with known impurities to demonstrate that the analyte peak is free from interference.

Gas Chromatography (GC) Protocol

This protocol describes a general approach for the analysis of this compound using GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

1. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).[8]

  • Detector:

    • FID Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C; Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Injection Volume: 1 µL (split or splitless mode)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution to the desired concentrations.

  • Sample Solution: Dilute the sample with the chosen solvent to fall within the calibration range.

  • Internal Standard: The use of an internal standard (e.g., N,N-dimethylformamide) is recommended to improve precision.[6]

3. Validation Experiments:

  • Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for a GC system.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a typical experimental setup.

Analytical_Method_Validation_Workflow Define_Purpose Define Analytical Method Purpose Select_Method Select Method (HPLC/GC) Define_Purpose->Select_Method Develop_Method Method Development & Optimization Select_Method->Develop_Method Validation_Protocol Write Validation Protocol Develop_Method->Validation_Protocol Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Analyze_Data Analyze Data & Assess Against Criteria Execute_Validation->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: General workflow for analytical method validation.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Reference_Standard Reference Standard Stock_Solution Stock Solution Reference_Standard->Stock_Solution Sample Test Sample Working_Solutions Working Solutions Sample->Working_Solutions Stock_Solution->Working_Solutions Autosampler Autosampler Working_Solutions->Autosampler Chromatograph Chromatograph (HPLC/GC) Autosampler->Chromatograph Detector Detector (UV/FID/MS) Chromatograph->Detector Data_System Data Acquisition System Detector->Data_System Quantification Quantification Data_System->Quantification Report Final Report Quantification->Report

Caption: Typical experimental workflow for chromatographic analysis.

References

A Comparative Analysis of 2-Hydroxymethyl-3-methylpyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of 2-Hydroxymethyl-3-methylpyridine and its positional isomers, providing a comparative framework for researchers in drug discovery and development.

This guide offers a comparative analysis of this compound and its key positional isomers, including 4-Hydroxymethyl-3-methylpyridine, 5-Hydroxymethyl-3-methylpyridine, and 6-Hydroxymethyl-3-methylpyridine. While direct comparative studies on all isomers are limited, this document compiles available experimental data to facilitate a side-by-side evaluation of their chemical and biological characteristics.

Physicochemical Properties

The position of the hydroxymethyl and methyl groups on the pyridine ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their solubility, membrane permeability, and interactions with biological targets. A summary of available and predicted data is presented below.

PropertyThis compound4-Hydroxymethyl-3-methylpyridine5-Hydroxymethyl-3-methylpyridine6-Hydroxymethyl-3-methylpyridine
Molecular Formula C₇H₉NOC₇H₉NOC₇H₉NOC₇H₉NO
Molecular Weight 123.15 g/mol 123.15 g/mol 123.15 g/mol 123.15 g/mol
Boiling Point ~240-245 °C[1]Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available123-125 °C[2]
LogP (Predicted) Data not availableData not availableData not available0.27950[2]
pKa (Predicted) Data not availableData not availableData not availableData not available
Solubility Soluble in water, ethanol, and ether[1]Data not availableData not availableSoluble in water[2]

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the modification of a substituted pyridine starting material. Below are generalized synthesis strategies and a representative experimental protocol.

General Synthesis Strategies:
  • From Pyridine Carboxylic Acids or Esters: A common route involves the reduction of the corresponding methylpyridine carboxylic acid or its ester derivative using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • From Halogenated Pyridines: Nucleophilic substitution of a halogenated methylpyridine with a hydroxymethyl source can also be employed.

  • From Pyridine Aldehydes: Reduction of a methylpyridine aldehyde will yield the corresponding hydroxymethyl derivative.

Experimental Protocol: Reduction of a Pyridinecarboxylate Ester

This protocol describes a general method for the reduction of a pyridinecarboxylate ester to a hydroxymethylpyridine.

Materials:

  • Appropriate methylpyridinecarboxylate ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Chloroform (CHCl₃)

  • Distilled water

  • Ice

Procedure:

  • Dissolve the starting methylpyridinecarboxylate ester (2 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere.[3]

  • Cool the mixture to 0 °C in an ice bath.[3]

  • Slowly add LiAlH₄ (5 mmol) in small portions to the stirred solution.[3]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the dropwise addition of water, followed by the addition of 15% aqueous sodium hydroxide and then more water.

  • Filter the resulting mixture to remove the aluminum salts and wash the solid with THF.

  • Combine the filtrate and washes, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude hydroxymethyl-methylpyridine.

  • The crude product can be further purified by column chromatography on silica gel or by crystallization.[3]

Comparative Biological Activity

Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The specific substitution pattern on the pyridine ring is a key determinant of their potency and mechanism of action.

Anticancer Activity:
Antimicrobial Activity:

The antimicrobial properties of pyridine derivatives are also well-documented. The nitrogen atom in the pyridine ring can be crucial for their interaction with microbial targets. The activity of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. For example, some pyranopyridine derivatives have shown significant activity against both bacterial and fungal strains, with MIC values in the range of 12.5-25 µg/mL.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound and its isomers)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6][7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

The biological effects of pyridine derivatives are often mediated through their interaction with specific signaling pathways. While the exact pathways for this compound and its isomers are not well-elucidated, related compounds have been shown to modulate pathways critical for cell survival and proliferation.

p53 and JNK Signaling in Apoptosis

Some anticancer pyridine compounds have been shown to induce apoptosis by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway. Activation of p53 can lead to cell cycle arrest and apoptosis, while the JNK pathway is involved in cellular responses to stress, including apoptosis.

G Potential Signaling Pathway for Anticancer Pyridine Derivatives Pyridine_Derivative Pyridine Derivative Cellular_Stress Cellular Stress Pyridine_Derivative->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 JNK JNK Activation Cellular_Stress->JNK p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Apoptosis Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Caspases Caspase Activation Bax->Caspases Bcl2 Bcl-2 Downregulation Bcl2->Caspases Caspases->Apoptosis

Caption: A simplified diagram of a potential signaling pathway for anticancer pyridine derivatives.

References

HPLC vs. GC-MS for the Analysis of Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of pyridine derivatives is crucial in pharmaceutical research, quality control, and chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The choice between them depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and selectivity. This guide provides an objective comparison of HPLC and GC-MS for the analysis of pyridine derivatives, supported by experimental data and detailed protocols.

Principle of Separation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For pyridine derivatives, which are often polar, reversed-phase HPLC is a common approach where a nonpolar stationary phase is used with a polar mobile phase.[1] The separation is driven by the analyte's polarity and affinity for the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[2] The sample is vaporized and carried through the column by an inert gas (mobile phase). Separation occurs as compounds partition between the mobile phase and the stationary phase based on their boiling points and affinities. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[3]

Comparative Performance

The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. The following table summarizes typical performance data for HPLC and GC-MS methods in the analysis of pyridine and its derivatives.

ParameterHPLCGC-MS
Analyte Properties Suitable for non-volatile and thermally labile compounds.[4]Requires analytes to be volatile and thermally stable.[5]
Sample Preparation Often minimal, involving dissolution and filtration.[1]May require derivatization for polar compounds to increase volatility.[1][5]
Sensitivity Good, with LODs often in the parts-per-billion (ppb) range.[6]Excellent, with LODs reaching parts-per-trillion (ppt) levels.[2]
Selectivity Good, can be enhanced with selective detectors (e.g., DAD, MS).Excellent, especially with MS detection in SIM or MRM mode.[4]
Speed of Analysis Runtimes can vary, but methods under 10 minutes are common.[7]Fast, with run times often under 10 minutes.[3]
Instrumentation Less complex than GC-MS.More complex due to the vacuum system and mass analyzer.

Quantitative Data Summary

The following tables present a summary of quantitative data for the analysis of pyridine and its derivatives using HPLC and GC-MS, compiled from various studies.

Table 1: Performance Data for HPLC Analysis of Pyridine Derivatives

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
PyridineHPLC-UV5 ppbNot SpecifiedExcellent (not quantified)Low relative standard deviations[6][8]
(4-Bromophenyl){Pyridine-2-yl} AcetonitrileHPLC0.126 ppm0.266 ppm98.6% - 104.1%0.87% - 3.57%[9]
Pyridine-2-carboxylic anhydrideHPLC~1.5 ng/mL (Estimated)~4.5 ng/mL (Estimated)98-102%< 2%[4]

Table 2: Performance Data for GC-MS Analysis of Pyridine Derivatives

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
PyridineHS-GC-MS/MS0.006 mg/kg (biota)0.020 mg/kg (biota)89-101%2-3%[8][10]
PyridineGC-MS0.001 µg/mL0.003 µg/mLNot SpecifiedNot Specified[3]
Niacin (a pyridine derivative)GC-MSLow µg/mL rangeLow µg/mL rangeNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of pyridine derivatives by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of pyridine derivatives.[1][11]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for separating aromatic compounds.[1][11]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent like acetonitrile or methanol.[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[1]

  • Detection: UV detection at a wavelength determined from the UV spectrum of the specific pyridine derivative (often in the 250-280 nm range).[1]

  • Injection Volume: A typical injection volume is 10 µL.[1]

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic behavior of polar pyridine derivatives.[1] Silylation is a common derivatization technique.[1][5]

  • Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.[1]

  • Derivatization: The sample can be reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at an elevated temperature (e.g., 70°C for 30 minutes) to convert polar functional groups into non-polar trimethylsilyl ethers.[1] Pyridine is often used as a catalyst in this reaction.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5ms).[1][3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Oven Temperature Program: An optimized temperature gradient is used to ensure the separation of the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injector Temperature: Typically set at a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3] Electron ionization (EI) at 70 eV is a common ionization method.[3]

Visualization of Workflows

To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflows and a logical approach to selecting the appropriate analytical technique.

Logical Workflow for Method Selection Analyte Pyridine Derivative Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Polarity Polarity of Analyte Volatile->Polarity No GCMS GC-MS is a strong candidate Volatile->GCMS Yes HPLC HPLC is a suitable first choice Polarity->HPLC High Polarity->GCMS Low Final_HPLC Proceed with HPLC Method Development HPLC->Final_HPLC Derivatization Derivatization Required? GCMS->Derivatization Final_GCMS Proceed with GC-MS Method Development Derivatization->Final_GCMS No Derivatization->Final_GCMS Yes (if feasible)

Caption: Logical flow for selecting between HPLC and GC-MS.

HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh/Measure Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: General workflow for HPLC analysis of pyridine derivatives.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh/Measure Sample Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC MassSpec Analyze Mass Spectra TIC->MassSpec Quantify Quantify via Peak Area MassSpec->Quantify

Caption: General workflow for GC-MS analysis of pyridine derivatives.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of pyridine derivatives, each with its own set of advantages and limitations.

  • HPLC is often the method of choice for routine quality control and for the analysis of non-volatile or thermally sensitive pyridine derivatives due to its robustness and simpler sample preparation.[4][11] The availability of various stationary phases and detection methods provides significant flexibility.[7]

  • GC-MS excels in providing high sensitivity and selectivity, making it ideal for trace analysis and the identification of unknown impurities.[2][3] Its high resolving power is also a significant advantage. However, the requirement for analyte volatility and potential need for derivatization can add complexity to the analytical workflow.[1]

The ultimate decision between HPLC and GC-MS should be based on a thorough evaluation of the analyte's properties, the sample matrix, and the specific analytical goals, such as the required limits of detection and the need for structural confirmation.

References

Comparative Biological Activity of 2-Hydroxymethyl-3-methylpyridine Analogs and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various pyridine derivatives, with a focus on analogs related to 2-Hydroxymethyl-3-methylpyridine where data is available. The information presented is collated from diverse studies, and while a direct head-to-head comparison of a homologous series of this compound analogs is limited in the current literature, this guide offers a broader perspective on the potential bioactivities of substituted pyridines. The data is intended to aid researchers in understanding the structure-activity relationships of this important class of heterocyclic compounds.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial, antioxidant, and cytotoxic activities of various pyridine derivatives. It is important to note that the compared compounds originate from different studies and may have significant structural variations. Therefore, direct comparisons of potency should be interpreted with caution.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Chlorinated pyridine carbonitrile derivativeCandida albicans25[1]
Hydrazone containing pyridinesBacillus cereus50[1]
Oxadiazoles containing pyridinesBacillus cereus50[1]
3-(3-Pyridyl)-oxazolidone-5-methyl ester derivative (12e)Bacillus subtilis16[2]
2-(N-arylimino)-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamidesVarious bacteria and fungi12.5-25[3]
Thiazolo[4,5-b]pyridin-2-one derivative (3g)Pseudomonas aeruginosa, Escherichia coli0.21 µM[2]
Pyridine-connected 2H-thiopyran derivative (4e)Larvicidal (LD50)0.8[4]

Table 2: Antioxidant Activity of Pyridine Derivatives

Compound/AnalogAssayIC50 (µM)Reference
1,2,4-triazolo[3,4-b][5][6][7]thiadiazol-6-yl) selenopheno[2,3-d]pyrimidine (10i)DPPH radical scavenging9.46 (mg/ml)[6]
1,2,4-triazolo[3,4-b][5][6][7]thiadiazol-6-yl) selenopheno[2,3-d]pyrimidine (10h)DPPH radical scavenging10.41 (mg/ml)[6]
1,2,4-triazolo[3,4-b][5][6][7]thiadiazol-6-yl) selenopheno[2,3-d]pyrimidine (10d)DPPH radical scavenging11.02 (mg/ml)[6]
N-(5-methylisoxazol-3-yl)aryl-sulfonamide derivative (2a)DPPH radical scavenging0.0373 (mg/mL)[8]
N-(5-methylisoxazol-3-yl)aryl-sulfonamide derivative (2b)DPPH radical scavenging0.0971 (mg/mL)[8]

Table 3: Cytotoxic Activity of Pyridine Derivatives Against Cancer Cell Lines

Compound/AnalogCell LineIC50 (µM)Reference
Pyrazolo-naphthyridin derivative (5j)HeLa (Cervical Cancer)6.4[9]
Pyrazolo-naphthyridin derivative (5k)MCF-7 (Breast Cancer)2.03[9]
Indeno[1,2-b]quinoline amine derivatives (1, 3, 7-9)HT29, SW620 (Colon Cancer)1.1 - 4.1 (µg/mL)
5-Hydroxymethylpyrimidine derivative (3h)HepaRG (Hepatocellular Carcinoma)132.3[10]
Styrylchromone (SC-3)HL-60 (Promyelocytic Leukemia)-[11]
Styrylchromone (SC-5)HL-60 (Promyelocytic Leukemia)-[11]
TriptolideLeukemia cell lines< 0.015[12]
Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin DerivativesHEL, K-562 (Leukemia)0.63 - 5.68[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the information available in the referenced literature.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Incubation: An equal volume of the microbial inoculum is added to each well containing the diluted compounds. The plates are incubated for 24-48 hours at the optimal growth temperature for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a concentration of approximately 0.1 mM.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate. A control containing only DPPH and methanol is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against compound concentration.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cytotoxicity: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial antioxidant Antioxidant Assays characterization->antioxidant cytotoxicity Cytotoxicity Assays characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis Data Analysis (IC50, MIC) antimicrobial->data_analysis antioxidant->data_analysis cytotoxicity->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow for the synthesis, biological screening, and analysis of novel pyridine analogs.

Hypothetical Signaling Pathway Modulation

signaling_pathway receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade analog Pyridine Analog analog->receptor Inhibition transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Apoptosis, Proliferation, Inflammation) gene_expression->cellular_response

Caption: Hypothetical inhibition of a cell signaling pathway by a pyridine analog.

References

A Comparative Guide to the Synthesis of 2-Hydroxymethyl-3-methylpyridine: A Traditional Chemical Route vs. a Novel Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl-3-methylpyridine is a valuable heterocyclic building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its strategic functionalization, featuring a hydroxymethyl group at the 2-position and a methyl group at the 3-position, makes it a key intermediate for constructing more complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical production managers. This guide provides an objective comparison of a traditional chemical synthesis route, the Boekelheide rearrangement, with a novel, greener biocatalytic approach, supported by experimental data and detailed protocols.

Traditional Synthetic Route: The Boekelheide Rearrangement

The classical approach to synthesizing this compound typically involves a three-step sequence starting from readily available 3-methylpyridine (3-picoline). This pathway relies on the well-established Boekelheide rearrangement of pyridine N-oxides.

The overall transformation can be summarized as follows:

  • N-Oxidation: 3-Methylpyridine is first oxidized to 3-methylpyridine-N-oxide. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Boekelheide Rearrangement: The N-oxide undergoes rearrangement upon treatment with acetic anhydride. This reaction proceeds via an initial acylation of the N-oxide oxygen, followed by a[1][1]-sigmatropic rearrangement to yield 2-acetoxymethyl-3-methylpyridine.[2]

  • Hydrolysis: The resulting acetate ester is then hydrolyzed under basic conditions to afford the final product, this compound.

G cluster_0 Traditional Chemical Synthesis Workflow 3-Methylpyridine 3-Methylpyridine N-Oxidation N-Oxidation 3-Methylpyridine->N-Oxidation H₂O₂, Acetic Acid 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide N-Oxidation->3-Methylpyridine-N-oxide Boekelheide Rearrangement Boekelheide Rearrangement 3-Methylpyridine-N-oxide->Boekelheide Rearrangement Acetic Anhydride, Heat 2-Acetoxymethyl-3-methylpyridine 2-Acetoxymethyl-3-methylpyridine Boekelheide Rearrangement->2-Acetoxymethyl-3-methylpyridine Hydrolysis Hydrolysis 2-Acetoxymethyl-3-methylpyridine->Hydrolysis Base (e.g., NaOH) This compound This compound Hydrolysis->this compound G cluster_1 New Biocatalytic Synthesis Workflow 3-Methylpyridine 3-Methylpyridine Whole-Cell Biocatalyst Whole-Cell Biocatalyst 3-Methylpyridine->Whole-Cell Biocatalyst Recombinant E. coli expressing Xylene Monooxygenase (XMO) Biocatalytic Hydroxylation Biocatalytic Hydroxylation Whole-Cell Biocatalyst->Biocatalytic Hydroxylation Glucose, O₂, Buffer, 30°C This compound This compound Biocatalytic Hydroxylation->this compound

References

Quantitative Analysis of 2-Hydroxymethyl-3-methylpyridine: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyridine derivatives, the accurate quantification of key intermediates like 2-Hydroxymethyl-3-methylpyridine in complex reaction mixtures is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present a detailed overview of their respective methodologies, performance characteristics, and supporting experimental data to facilitate the selection of the most appropriate method for your specific analytical needs.

This guide delves into the practical application of HPLC and GC for the quantitative analysis of this compound, a crucial building block in the synthesis of various pharmaceutical compounds. The choice between these chromatographic techniques hinges on several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired analytical performance.

Method Comparison at a Glance

Both HPLC and GC are powerful separation techniques capable of providing accurate and precise quantification of this compound. The primary distinction lies in the mobile phase used for separation—a liquid in HPLC and a gas in GC. This fundamental difference dictates the type of compounds best suited for each technique and the instrumentation required. Generally, HPLC is favored for its versatility with a wide range of non-volatile and thermally labile compounds, while GC excels in the analysis of volatile and thermally stable molecules.

For this compound, both methods are viable. HPLC offers the advantage of direct analysis without the need for derivatization. In contrast, GC may require derivatization to improve the volatility and thermal stability of the analyte, though it can offer higher resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).

Quantitative Performance Data

The following tables summarize the typical performance characteristics of validated HPLC and GC methods for the quantitative analysis of pyridine derivatives, providing a basis for comparison. It is important to note that these values are representative and may vary depending on the specific instrumentation, column, and experimental conditions employed.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL

Table 2: Gas Chromatography (GC-FID) Performance Data

ParameterTypical Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 97 - 103%
Precision (%RSD) < 3%
Limit of Detection (LOD) 1 - 5 µg/mL (without derivatization)
Limit of Quantitation (LOQ) 3 - 15 µg/mL (without derivatization)

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures and laboratory instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is a stability-indicating assay, capable of separating the main component from its potential degradation products.

1. Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL of this compound.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.01 to 0.2 mg/mL.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Gas Chromatography (GC-FID) Method

This method is suitable for the routine analysis of this compound in less complex matrices.

1. Sample Preparation:

  • Dissolve the reaction mixture sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • For improved accuracy, an internal standard (e.g., 4-methylpyridine) can be added to both the samples and calibration standards.

  • If derivatization is required to improve peak shape and sensitivity, silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

2. Chromatographic Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

3. Calibration:

  • Prepare standard solutions of this compound (and the internal standard, if used) in the same solvent as the sample, covering the expected concentration range.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample analysis using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture Sample weigh Weigh and Dissolve in Mobile Phase start->weigh filter Filter (0.45 µm) weigh->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Reaction Mixture Sample dissolve_gc Dissolve in Solvent start_gc->dissolve_gc add_is Add Internal Standard dissolve_gc->add_is inject_gc Inject into GC add_is->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc quantify_gc Quantify using Calibration Curve integrate_gc->quantify_gc

A Comparative Guide to the 2D NMR Characterization of 2-Hydroxymethyl-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Hydroxymethyl-3-methylpyridine derivatives using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. It offers detailed experimental protocols, comparative data analysis, and visual workflows to aid in the structural elucidation of this important class of compounds.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. A thorough understanding of their molecular structure is crucial for predicting their activity and properties. 2D NMR spectroscopy, including techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides an unparalleled view of the connectivity and spatial relationships of atoms within a molecule. This guide will demonstrate how these techniques can be applied to differentiate and characterize various derivatives of this compound.

Comparative Data Analysis

The electronic nature of substituents on the pyridine ring significantly influences the chemical shifts of the protons and carbons. Electron-donating groups (EDGs) tend to increase electron density, causing upfield shifts (lower ppm values), while electron-withdrawing groups (EWGs) decrease electron density, leading to downfield shifts (higher ppm values). The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for a series of hypothetical this compound derivatives.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound Derivatives

ProtonParent CompoundDerivative A (-NO₂)Derivative B (-OCH₃)
H4~7.30~7.80~7.10
H5~7.15~7.50~6.90
H6~8.30~8.60~8.10
-CH₂OH~4.70~4.80~4.65
-CH₃~2.30~2.45~2.20
-OHVariableVariableVariable
-OCH₃--~3.85

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound Derivatives

CarbonParent CompoundDerivative A (-NO₂)Derivative B (-OCH₃)
C2~158.0~159.5~157.0
C3~130.0~132.0~128.0
C4~137.0~145.0~110.0
C5~122.0~125.0~115.0
C6~147.0~150.0~145.0
-CH₂OH~64.0~63.0~64.5
-CH₃~18.0~17.0~18.5
-OCH₃--~55.0

Table 3: Key HMBC Correlations for Structural Elucidation

ProtonKey Carbon Correlations
H4C2, C5, C6, -CH₃
H5C3, C4, C6
H6C2, C4, C5, -CH₂OH
-CH₂OHC2, C3
-CH₃C2, C3, C4

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy)

This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions, revealing which protons are connected through two or three bonds.

  • Pulse Sequence: A standard gradient-enhanced COSY (gCOSY) pulse sequence is typically used.

  • Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).

  • Number of Points (TD): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

  • Number of Scans (NS): 4-8 scans per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates each proton with the carbon it is directly attached to, providing one-bond ¹H-¹³C connectivity.

  • Pulse Sequence: A standard gradient-enhanced HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Spectral Width (SW): Set to cover the proton range in the direct dimension (F2) and the carbon range (e.g., 0-160 ppm) in the indirect dimension (F1).

  • Number of Points (TD): 1024 in F2 and 256 in F1.

  • Number of Scans (NS): 2-4 scans per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[1]

  • Pulse Sequence: A standard gradient-enhanced HMBC (gHMBC) pulse sequence.

  • Spectral Width (SW): Same as for HSQC.

  • Number of Points (TD): 2048 in F2 and 512 in F1.

  • Number of Scans (NS): 8-16 scans per increment, as HMBC is less sensitive.

  • Relaxation Delay (D1): 2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8 Hz to observe 2- and 3-bond correlations.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing this compound derivatives by 2D NMR and the logical process of spectral interpretation.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing and Analysis Sample Pyridine Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR COSY gCOSY OneD_NMR->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC Process Fourier Transform & Phasing HMBC->Process Interpret Spectral Interpretation Process->Interpret logical_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Elucidation H1_NMR ¹H NMR: - Chemical Shifts - Integration - Multiplicity COSY COSY: ¹H-¹H Connectivity H1_NMR->COSY C13_NMR ¹³C NMR: - Chemical Shifts - DEPT HSQC HSQC: ¹J(C,H) Correlations C13_NMR->HSQC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments HMBC HMBC: ⁿJ(C,H) Correlations Assemble Assemble Fragments using HMBC HMBC->Assemble Fragments->HMBC Guide Assembly Final_Structure Propose Final Structure Assemble->Final_Structure

References

Comparison of catalytic efficiency for different pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Its prevalence has driven the innovation of numerous synthetic methodologies, each with distinct advantages in efficiency, substrate scope, and environmental impact. This guide provides an objective comparison of several prominent catalytic methods for pyridine synthesis, offering researchers, scientists, and drug development professionals a basis for methodological selection supported by experimental data.

Overview of Synthetic Strategies

Classic and modern methods for pyridine synthesis often rely on catalytic cyclization and condensation reactions. Key strategies include the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses, which form the pyridine ring from acyclic precursors. More recent advancements focus on improving efficiency and green chemistry principles, as seen in advanced Guareschi-Thorpe protocols. Additionally, skeletal editing techniques like the Ciamician-Dennstedt rearrangement offer novel pathways to functionalized pyridines through ring expansion.

Quantitative Comparison of Catalytic Efficiency

The catalytic efficiency of different pyridine synthesis methods can be evaluated based on parameters such as catalyst loading, reaction time, temperature, and isolated product yield. The following table summarizes these quantitative metrics for several key methods, providing a clear comparison of their performance.

Synthesis MethodCatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Hantzsch Synthesis p-Toluenesulfonic acid (PTSA)Not specifiedSolvent-freeNot specified5-20 min80–96[1]
Hantzsch Synthesis Ceric Ammonium Nitrate (CAN)Not specifiedSolvent-freeRoom Temp.Not specifiedHigh[2]
Hantzsch Synthesis Fe-TUD-1 (Mesoporous material)Not specifiedNot specifiedNot specified3 h76–91[1]
Bohlmann-Rahtz Synthesis Ytterbium(III) triflate20TolueneRefluxNot specifiedup to 94[3]
Bohlmann-Rahtz Synthesis Zinc(II) bromide15TolueneRefluxNot specifiedup to 94[3][4]
Kröhnke Synthesis Acetic Acid (catalytic)Catalytic amountSolvent-free1004 h93–98[5]
Guareschi-Thorpe Synthesis Ammonium Carbonate*Not specifiedWaterNot specifiedNot specifiedup to 95[6][7]
Ciamician-Dennstedt N/A (Thermal)N/ANot specifiedNot specified48 hModerate[8]

*Note: In the Guareschi-Thorpe synthesis, ammonium carbonate acts as both a nitrogen source and a reaction promoter rather than a traditional catalyst.[6][7]

Diagrams of Experimental and Logical Workflows

To visualize the processes involved in pyridine synthesis, the following diagrams illustrate a typical experimental workflow and the classification of the discussed synthetic methods.

Experimental_Workflow start Reagent Preparation & Stoichiometry setup Reaction Setup (Solvent, Catalyst) start->setup reaction Catalytic Reaction (Heating, Stirring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: A generalized experimental workflow for catalytic pyridine synthesis.

Synthesis_Methods_Classification cluster_main Pyridine Synthesis Strategies cluster_condensation cluster_rearrangement Condensation Multi-Component Condensation Reactions Hantzsch Hantzsch Condensation->Hantzsch Bohlmann Bohlmann-Rahtz Condensation->Bohlmann Krohnke Kröhnke Condensation->Krohnke Guareschi Guareschi-Thorpe Condensation->Guareschi Rearrangement Skeletal Editing & Rearrangement Ciamician Ciamician-Dennstedt Rearrangement->Ciamician

Caption: Logical classification of different pyridine synthesis methods.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for the key pyridine syntheses discussed.

Hantzsch Dihydropyridine Synthesis (PTSA Catalyzed)

The Hantzsch synthesis is a classic multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor.[2] An efficient, solvent-free protocol uses p-toluenesulfonic acid (PTSA) as a catalyst.[1]

  • Reactants: A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) is prepared.

  • Catalyst Addition: p-Toluenesulfonic acid (PTSA) is added to the mixture.

  • Reaction: The mixture is stirred at room temperature or gently heated for 5-20 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water and the solid product is filtered.

  • Purification: The crude product is recrystallized from ethanol to yield the pure 1,4-dihydropyridine derivative. The dihydropyridine can be subsequently oxidized to the corresponding pyridine if desired.[2]

Bohlmann-Rahtz Pyridine Synthesis (Lewis Acid Catalyzed)

This method provides highly functionalized pyridines from enamino esters and alkynones in a single step, often catalyzed by a Lewis acid.[3]

  • Reactants: To a solution of an enamine (e.g., ethyl β-aminocrotonate, 1.0 mmol) and an ethynyl ketone (1.1 mmol) in dry toluene (10 mL), the catalyst is added.

  • Catalyst Addition: Ytterbium(III) trifluoromethanesulfonate (20 mol%) or Zinc(II) bromide (15 mol%) is added to the reaction vessel under an inert atmosphere.[3][4]

  • Reaction: The mixture is heated to reflux and stirred for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired substituted pyridine.

Kröhnke Pyridine Synthesis (Solvent-Free)

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9][10]

  • Reactants: An α-pyridinium methyl ketone salt (1.0 mmol), an α,β-unsaturated carbonyl compound (e.g., a chalcone, 1.0 mmol), and ammonium acetate (10.0 mmol) are combined.[11]

  • Catalyst Addition: A catalytic amount of acetic acid is added.

  • Reaction: The mixture is heated under solvent-free conditions at 100-120°C for 2-4 hours.[5][11] The reaction is monitored by TLC.

  • Work-up: After cooling, the reaction mass is treated with ice-water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the pure 2,4,6-trisubstituted pyridine.[5]

Advanced Guareschi-Thorpe Synthesis (Aqueous Medium)

This environmentally friendly version of the Guareschi-Thorpe reaction produces hydroxy-cyanopyridines in an aqueous medium without a traditional catalyst.[6][7]

  • Reactants: An alkyl cyanoacetate or cyanoacetamide (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) are suspended in water.

  • Reagent Addition: Ammonium carbonate (1.5 mmol) is added to the mixture. Ammonium carbonate serves as both the nitrogen source and the reaction promoter.[6]

  • Reaction: The reaction mixture is stirred vigorously at room temperature or with gentle heating. The product often precipitates directly from the aqueous solution.

  • Work-up: The solid product is collected by simple filtration.

  • Purification: The collected solid is washed with cold water and dried, often yielding a product of high purity without the need for further chromatographic purification. This protocol is noted for its simplicity and green credentials.[7]

References

Comparative docking studies of 2-Hydroxymethyl-3-methylpyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

The studies highlight that substituted pyridine moieties are effective binders to key enzymes and receptors in disease pathways. For instance, novel pyridine derivatives have been shown to bind effectively to the epidermal growth factor receptor (EGFR), a key target in cancer therapy[1][2]. Similarly, other research has focused on targets like human Aurora A kinase and oxidoreductase, demonstrating the versatility of the pyridine scaffold in drug design[3][4].

Comparative Docking Performance of Pyridine Analogs

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different pyridine derivatives against their respective protein targets.

Study 1: Pyridine Derivatives as Aurora A Kinase Inhibitors

This study synthesized a series of substituted quinoline and pyridine derivatives and evaluated their potential as inhibitors of human Aurora A kinase for cancer treatment[3].

Compound IDTarget ProteinBinding Energy (kJ/mol)
6bAurora A Kinase-7.73
6cAurora A Kinase-8.20
6dAurora A Kinase-7.64
6gAurora A Kinase-7.31

Study 2: Imidazo[1,2-a]pyridine Derivatives Targeting Oxidoreductase

This research focused on novel imidazo[1,2-a]pyridine derivatives and their binding affinity towards oxidoreductase (PDB ID: 4XO7), a key enzyme in breast cancer progression[4].

Compound IDTarget ProteinBinding Energy (kcal/mol)
Compound COxidoreductase (4XO7)-9.207

Study 3: Dimethylpyridine Derivatives as Cyclooxygenase (COX) Inhibitors

This study performed molecular docking to understand the binding interactions of twelve different Schiff base derivatives of a dimethylpyridine carboxamide with COX-1 and COX-2 enzymes[5].

Compound IDTarget ProteinBinding Affinity (pIC50)
PS18COX-157.3 µM (IC50)
PS33COX-151.8 µM (IC50)
PS43COX-2Similar to Piroxicam

Experimental Protocols

The methodologies employed across these studies share a common framework for molecular docking but differ in the specific software and parameters used.

Protocol for Aurora A Kinase Inhibition Study [3]

  • Software: AutoDock 4.2 was used for molecular docking simulations.

  • Receptor Preparation: The specific preparation details for the human Aurora A kinase target were not fully detailed in the abstract.

  • Ligand Preparation: The synthesized quinoline and pyridine derivatives (6a-h) were prepared for docking, though specific details on energy minimization or charge assignment are not available in the summary.

  • Docking Analysis: The analysis focused on identifying the minimum binding energy and observing the interactions between the ligands and the amino acid residues in the active site of the kinase.

Protocol for Oxidoreductase Inhibition Study [4]

  • Target Protein: The study targeted the oxidoreductase enzyme, specifically 3α-hydroxysteroid dehydrogenase (PDB code: 4XO7), which is implicated in breast cancer.

  • Ligands: Three novel imidazo[1,2-a]pyridine derivatives (A, B, and C) were synthesized and evaluated.

  • Docking Analysis: The molecular docking studies were conducted to evaluate the binding affinity of the synthesized compounds. Compound C was identified as having the highest binding energy and its interactions with key amino acids (His 222, Tyr 216, Lys 270) were analyzed.

Protocol for Cyclooxygenase (COX) Inhibition Study [5]

  • Software: A molecular docking study was performed to characterize the mode of binding. The specific software used is not mentioned in the provided text.

  • Target Proteins: High-resolution X-ray structures of murine cyclooxygenase were used as targets: COX-1 (PDB ID: 4O1Z) and COX-2 (PDB ID: 4M11).

  • Ligands: Twelve different Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide were evaluated.

  • Analysis: The docking results were correlated with the biological activity (pIC50) to understand the binding interactions within the active site of the cyclooxygenases.

Visualized Workflows and Comparisons

The following diagrams illustrate a generalized workflow for molecular docking studies and a logical comparison of the methodologies reviewed in this guide.

G General Workflow for Molecular Docking Studies cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (e.g., from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Synthesize/Select Ligand Analogs PrepLig Prepare Ligands (Energy minimization, assign charges) Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Docking Run Docking Simulation (e.g., AutoDock, Vina) PrepLig->Docking Grid->Docking Results Analyze Poses & Scores (Binding Energy, RMSD) Docking->Results Interactions Visualize Interactions (H-bonds, hydrophobic) Results->Interactions Conclusion Draw Conclusions (Identify lead compounds) Interactions->Conclusion

Caption: A generalized workflow for computational molecular docking studies.

G Comparative Overview of Docking Methodologies Study1 Study 1: Aurora A Kinase Software: AutoDock 4.2 Target: Human Aurora A Kinase Analogs: Quinoline/Pyridine Derivatives Metric: Binding Energy (kJ/mol) Study2 Study 2: Oxidoreductase Software: Not Specified Target: Oxidoreductase (4XO7) Analogs: Imidazo[1,2-a]pyridine Metric: Binding Energy (kcal/mol) Study3 Study 3: COX Inhibition Software: Not Specified Target: COX-1 (4O1Z) / COX-2 (4M11) Analogs: Dimethylpyridine Derivatives Metric: pIC50 ComparisonNode Common Goal: Evaluate Pyridine Analogs as Enzyme Inhibitors ComparisonNode->Study1 Cancer Target ComparisonNode->Study2 Cancer Target ComparisonNode->Study3 Inflammation Target

Caption: A logical comparison of the different docking studies on pyridine analogs.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxymethyl-3-methylpyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Hydroxymethyl-3-methylpyridine, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This substance is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategoryRequired Equipment
Hand Protection Wear protective gloves.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles and a face shield.
Skin and Body Protection Wear protective clothing. A lab coat is the minimum requirement.
Respiratory Protection Use only in a well-ventilated area. If vapors or dust are generated, a self-contained breathing apparatus (SCBA) may be necessary.[1]

This table summarizes the essential personal protective equipment required for handling this compound.

II. Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in accordance with local, regional, and national regulations.[3] The primary method of disposal is through an approved waste disposal plant.[1][4]

Step 1: Container Management

  • Keep the chemical in its original, tightly closed container.[4]

  • Do not mix this compound with other waste materials.

  • Ensure the container is properly labeled with the chemical name and associated hazards.

Step 2: Collection and Storage

  • Store the waste container in a well-ventilated, designated area away from incompatible materials such as acids, bases, and strong oxidizing agents.[4]

  • The storage area should be secure and accessible only to authorized personnel.

Step 3: Engage a Licensed Waste Disposal Company

  • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 4: Documentation

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company. This is crucial for regulatory compliance.

III. Accidental Release and Spill Management

In the event of a spill, immediate action is required to contain the substance and prevent exposure.

Step 1: Evacuate and Ventilate

  • Immediately evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse any vapors.[1]

Step 2: Control Ignition Sources

  • As a precautionary measure, eliminate all potential ignition sources, as some pyridine derivatives are flammable.

Step 3: Contain the Spill

  • Prevent the spill from entering drains or waterways.[1]

  • Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2]

Step 4: Clean-up

  • Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[1]

  • Wash the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.[1]

Step 5: Decontamination

  • Decontaminate all tools and equipment used in the clean-up process.

  • Contaminated clothing should be removed and laundered before reuse.[2]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound check_regulations Consult Local, Regional, and National Disposal Regulations start->check_regulations ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat check_regulations->ppe container_management Manage Waste Container: Keep Closed, Properly Labeled, Do Not Mix with Other Waste ppe->container_management storage Store in a Secure, Well-Ventilated Area container_management->storage disposal_company Contact Licensed Hazardous Waste Disposal Company storage->disposal_company provide_sds Provide SDS to Disposal Company disposal_company->provide_sds documentation Document Disposal Details: Date, Quantity, Company provide_sds->documentation end End: Proper Disposal Complete documentation->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxymethyl-3-methylpyridine (CAS No. 63071-09-0), also known as (2-Methyl-pyridin-3-yl)-methanol, was readily available. The following guidance is based on the safety information for structurally similar pyridine derivatives and general best practices for handling such compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Based on the hazards associated with pyridine compounds, which include flammability, toxicity, and irritation, a comprehensive PPE plan is mandatory.[1][2][3][4]

1.1. Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]

1.2. Recommended Personal Protective Equipment:

The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Hand Protection Gloves: Use chemically resistant gloves. Nitrile gloves are a common choice for protection against pyridine, but breakthrough times can be short.[1][6] For prolonged or immersive contact, heavier-duty gloves such as Butyl rubber or Viton® are recommended.[7][8] Always inspect gloves for tears or degradation before use and change them frequently.[9]
Eye and Face Protection Safety Goggles/Glasses: Chemical splash goggles are required to protect against splashes.[1] Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Lab Coat: A flame-retardant and chemically resistant lab coat should be worn to protect against skin contact.[1] Closed-toed Shoes: Always wear closed-toed shoes in the laboratory.
Respiratory Protection Respirator: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

1.3. Glove Selection Guide for Pyridine Compounds:

The selection of appropriate glove material is critical. The following table provides a general guide for glove selection when handling pyridine and its derivatives. Note that breakthrough times can vary based on glove thickness, manufacturer, and the specific chemical mixture.

Glove MaterialGeneral Recommendation for Pyridine
Nitrile Suitable for short-term splash protection.[6][9] Not recommended for prolonged contact.[10]
Butyl Rubber Excellent resistance to pyridine.[2][8]
Viton® Excellent resistance to pyridine.[7]
Neoprene Good resistance to pyridine.[8][9]
Natural Rubber (Latex) Not generally recommended for handling pyridine due to poor chemical resistance.[8]

Operational and Disposal Plans

2.1. Handling and Storage:

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not inhale vapors or mists.[2]

    • Use non-sparking tools and work in an area free of ignition sources, as pyridine compounds can be flammable.[2][3][5]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]

    • Keep containers tightly closed when not in use.[2][3]

2.2. Spill Management:

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[2][3]

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly.

2.3. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.[3]

  • Contaminated PPE, such as gloves, should be disposed of as hazardous waste.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the principal investigator and the institution's safety office before any work begins. These protocols should include a step-by-step procedure for the experiment, a list of all chemicals to be used, and a specific risk assessment for each step.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment Selection cluster_procedures Safe Work Practices start Start: Handling this compound hazards Identify Hazards: - Flammable - Toxic - Irritant start->hazards eng_controls Use Engineering Controls: - Fume Hood - Safety Shower/Eyewash hazards->eng_controls eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) eng_controls->eye_face hand Hand Protection: - Chemically Resistant Gloves (Nitrile, Butyl, Viton) eng_controls->hand body Body Protection: - Flame-Retardant Lab Coat - Closed-toed Shoes eng_controls->body respiratory Respiratory Protection: - NIOSH-approved respirator (if not in fume hood) eng_controls->respiratory handling Follow Safe Handling Procedures eye_face->handling hand->handling body->handling respiratory->handling disposal Adhere to Disposal Protocols handling->disposal end End: Safe Handling Complete disposal->end

Caption: PPE Selection Workflow for Handling this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.